molecular formula C9H17N3O3 B1372443 Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate CAS No. 1001907-44-3

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Cat. No.: B1372443
CAS No.: 1001907-44-3
M. Wt: 215.25 g/mol
InChI Key: IOXCKRNGHYJOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS# 1001907-44-3) is a high-value azetidine derivative serving as a key building block in medicinal chemistry and pharmaceutical research. With a molecular formula of C 9 H 17 N 3 O 3 and a molecular weight of 215.25 , this compound features a Boc-protected azetidine ring and a hydrazinecarboxamide moiety, making it a versatile precursor for the synthesis of more complex molecules. Its calculated density is 1.219±0.06 g/cm³ at 20°C, and it is slightly soluble in water (2.6 g/L at 25°C) . The reactive hydrazine carbonyl group is particularly valuable for constructing heterocycles or for use as a linker in bio-conjugation strategies, facilitating the exploration of structure-activity relationships in drug discovery programs. Researchers utilize this compound in the development of potential therapeutics, leveraging the azetidine scaffold to modulate the physicochemical properties of lead compounds. Hazard Information: This compound is classified as hazardous. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate engineering controls and personal protective equipment should be used when handling. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-4-6(5-12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXCKRNGHYJOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676468
Record name tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-44-3
Record name tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol and distinct three-dimensional geometry provide a unique structural motif that can confer favorable properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity.[1] Unlike the more strained and less stable aziridines, azetidines offer a balance of reactivity and handleability, making them prized building blocks in the synthesis of novel therapeutics.[1][2]

This guide focuses on the synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS 174663-79-9), a highly versatile intermediate. The molecule incorporates three key features: a Boc-protected nitrogen atom, which allows for controlled deprotection and subsequent functionalization; the rigid azetidine core, which serves as a non-classical bioisostere for other common rings; and a reactive hydrazide moiety, a critical precursor for constructing various heterocyclic systems like pyrazoles, triazoles, and oxadiazoles, which are prevalent in biologically active compounds.

This document provides a comprehensive overview of a robust synthetic pathway, detailing the chemical rationale behind each step, presenting a validated experimental protocol, and discussing critical safety considerations for researchers and drug development professionals.

I. Retrosynthetic Analysis and Strategic Pathway Design

The most direct and industrially scalable approach to this compound involves the nucleophilic acyl substitution of a corresponding azetidine-3-carboxylic acid ester with hydrazine. This strategy leverages commercially available starting materials and employs well-established, high-yielding chemical transformations.

The retrosynthetic breakdown of the target molecule is as follows:

G Target This compound Precursor1 Tert-butyl 3-(alkoxycarbonyl)azetidine-1-carboxylate (e.g., Methyl or Ethyl Ester) Target->Precursor1 Hydrazinolysis Precursor2 1-Boc-azetidine-3-carboxylic Acid Precursor1->Precursor2 Esterification Precursor3 Tert-butyl 3-oxoazetidine-1-carboxylate Precursor2->Precursor3 Oxidation & Further Steps (e.g., Wittig/Reduction or Cyanation/Hydrolysis) Precursor4 Tert-butyl 3-hydroxyazetidine-1-carboxylate Precursor3->Precursor4 Oxidation

Caption: Retrosynthetic pathway for the target hydrazide.

This analysis reveals a multi-step but logical sequence starting from the core azetidine scaffold, Tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be prepared from inexpensive commodity chemicals.[3][4]

II. The Synthetic Workflow: A Mechanistic and Procedural Deep Dive

The forward synthesis is executed in a series of distinct, high-yielding steps. Each stage is designed for scalability and purity of the resulting intermediate.

Step 1: Synthesis of the Core Scaffold: Tert-butyl 3-hydroxyazetidine-1-carboxylate

The journey begins with the construction of the N-Boc protected 3-hydroxyazetidine. A common industrial route involves the debenzylation of 1-benzylazetidin-3-ol followed by Boc protection.

  • Debenzylation: 1-benzylazetidin-3-ol is subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice, effectively cleaving the N-benzyl group under a hydrogen atmosphere.[3] This method is clean and avoids harsh chemical reagents.

  • Boc Protection: The resulting 3-hydroxyazetidine is a secondary amine and is immediately protected to prevent side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, reacting with the amine to form the stable tert-butoxycarbonyl (Boc) carbamate.[5]

Step 2: Oxidation to the Key Ketone Intermediate: Tert-butyl 3-oxoazetidine-1-carboxylate

The secondary alcohol of the core scaffold is oxidized to a ketone. This ketone is a crucial hub, allowing for the introduction of the C3 substituent. A mild and selective oxidation is required to avoid cleaving the strained azetidine ring.

  • TEMPO-mediated Oxidation: A highly efficient method uses (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaClO).[3] This system operates under mild conditions and provides the desired ketone in excellent yield.

Step 3: Conversion to the Ester Precursor

From the ketone, a carbon atom must be added and converted to an ester. One established method is the Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, which is then subjected to aza-Michael addition.[6]

  • HWE Reaction: Tert-butyl 3-oxoazetidine-1-carboxylate is reacted with an appropriate phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.[6]

  • Aza-Michael Addition: While this intermediate can be used for various additions, for the synthesis of the target hydrazide, a more direct path from an ester like tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate is preferred. This ester can be synthesized via esterification of the corresponding carboxylic acid.

Step 4: Hydrazinolysis – The Final Transformation

This is the terminal and most critical step in the sequence. The ester precursor, Tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate, is converted to the target hydrazide.

  • Mechanism: The reaction is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling the methoxide leaving group to form the stable hydrazide product. Ethanol is an ideal solvent as it readily dissolves both the ester substrate and hydrazine hydrate.

G cluster_0 Hydrazinolysis Mechanism Reactants Ester + H₂N-NH₂ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Hydrazide + CH₃OH Intermediate->Products Elimination of Methoxide

Sources

A Comprehensive Technical Guide to Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, applications in drug discovery, and essential safety protocols. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research and development endeavors.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a strained azetidine ring, a hydrazinecarbonyl functional group, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of structural motifs makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

CAS Number: 1001907-44-3[1][2]

Molecular Formula: C9H17N3O3[1]

Molecular Weight: 215.25 g/mol [1]

PropertyValueSource
CAS Number 1001907-44-3ChemScene[1]
Molecular Formula C9H17N3O3ChemScene[1]
Molecular Weight 215.25 g/mol ChemScene[1]
Appearance Solid (predicted)General chemical knowledge
Solubility Soluble in organic solvents like DCM, THF, and alcohols (predicted)General chemical knowledge

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common synthetic strategy involves the conversion of a carboxylic acid or an ester derivative of N-Boc-azetidine to the corresponding hydrazide.

A plausible and efficient synthetic route begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) [3][4]. This key intermediate can be synthesized through the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) [5][6]. The subsequent steps to arrive at the target molecule would involve the formation of a carboxylic acid or ester at the 3-position, followed by reaction with hydrazine.

Synthesis_Pathway start tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) step1 Oxidation (e.g., TEMPO, NaClO) start->step1 intermediate1 tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) step1->intermediate1 step2 Further Functionalization (e.g., Wittig, Reformatsky) intermediate1->step2 intermediate2 tert-Butyl 3-(alkoxycarbonyl)azetidine-1-carboxylate step2->intermediate2 step3 Hydrazinolysis (Hydrazine hydrate) intermediate2->step3 product This compound (CAS: 1001907-44-3) step3->product

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Synthesis Approach

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in a suitable organic solvent such as dichloromethane (DCM).

  • Add a catalytic amount of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) and an aqueous solution of potassium bromide.

  • Cool the mixture in an ice bath and slowly add an oxidizing agent like sodium hypochlorite (NaClO) solution while maintaining the temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by quenching with sodium thiosulfate, separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2: Conversion to Ester and Subsequent Hydrazinolysis

  • The resulting ketone can be converted to the corresponding carboxylic acid ester through various established organic reactions.

  • Dissolve the ester intermediate in an alcohol, such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Development

The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The hydrazinecarbonyl moiety serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries.

A notable application of azetidine-containing intermediates is in the synthesis of Janus kinase (JAK) inhibitors. For instance, the related compound, tert-butyl 3-oxoazetidine-1-carboxylate, is a crucial intermediate in the synthesis of Baricitinib, a drug used to treat autoimmune diseases[3][5]. The hydrazinecarbonyl functional group in the title compound can be utilized to form various heterocyclic systems or to act as a linker to other pharmacophores, making it a valuable building block for the discovery of novel therapeutic agents.

Applications core This compound app1 Synthesis of Heterocycles (e.g., pyrazoles, triazoles) core->app1 Versatile Reactivity app2 Linker for Bioconjugation core->app2 Functional Handle app3 Scaffold for Library Synthesis core->app3 Combinatorial Chemistry outcome Discovery of Novel Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) app1->outcome app2->outcome app3->outcome

Figure 2: Applications in drug discovery.

Safety, Handling, and Storage

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Do not ingest. If swallowed, seek immediate medical attention.

Storage Recommendations:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from strong oxidizing agents, strong acids, and strong bases.

  • Some related compounds are stored under an inert atmosphere to protect from moisture.

Fire and Reactivity:

  • In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound (CAS: 1001907-44-3) is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its unique structural features, including the strained azetidine ring and the reactive hydrazinecarbonyl group, make it an attractive starting material for the development of novel drug candidates. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational overview to aid scientists in harnessing the potential of this important chemical intermediate.

References

  • Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH.[Link]

  • Pharmaceutical Intermediate Supplier. Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate.[Link]

Sources

A Technical Guide to Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its rigid four-membered azetidine core, combined with a reactive hydrazide moiety and a stable tert-butoxycarbonyl (Boc) protecting group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, a detailed, field-proven synthesis protocol, and its critical applications, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically exceeding 95%. The availability of this key intermediate streamlines drug discovery and development pipelines by reducing the need for multi-step in-house synthesis from basic starting materials.

SupplierProduct NameCAS NumberPurity
BLD PharmThis compound1001907-44-3Inquire
ChemSceneThis compound1001907-44-3Inquire
AChemBlocktert-Butyl azetidine-3-carboxylate hydrochloride (precursor)53871-08-295%
TCI Chemicals1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid (precursor)142253-55-2>98.0%
Sigma-Aldrich1-Boc-azetidine-3-carboxylic acid (precursor)142253-55-2≥98.0%

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the coupling of its corresponding carboxylic acid precursor, 1-Boc-azetidine-3-carboxylic acid, with hydrazine. This method, adapted from standard peptide coupling protocols, provides the desired hydrazide in excellent yield and purity under mild conditions.[1]

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid group of 1-Boc-azetidine-3-carboxylic acid, followed by nucleophilic attack by hydrazine.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-oxoazetidine N-Boc-3-oxoazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-oxoazetidine Oxidation (e.g., TEMPO) 1-Boc-azetidine-3-carboxylic_acid 1-Boc-azetidine-3-carboxylic Acid N-Boc-3-oxoazetidine->1-Boc-azetidine-3-carboxylic_acid Oxidation Activated_Ester Activated Ester Intermediate (e.g., HOBt ester) 1-Boc-azetidine-3-carboxylic_acid->Activated_Ester EDC, HOBt Target_Molecule This compound Activated_Ester->Target_Molecule Hydrazine Hydrate

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-azetidine-3-carboxylic Acid (Precursor)

This precursor can be synthesized from 1-Boc-3-hydroxyazetidine. The hydroxyl group is first oxidized to a ketone, yielding tert-butyl 3-oxoazetidine-1-carboxylate.[2] Subsequent oxidation of the ketone provides the desired carboxylic acid. A general procedure for the initial oxidation is as follows:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (catalytic amount) and a co-oxidant like sodium hypochlorite (NaClO).[2]

  • Maintain the reaction at a controlled temperature (e.g., 0-5 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction, separate the organic layer, wash, dry, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.[2]

Further oxidation to the carboxylic acid can then be performed using appropriate oxidizing agents.

Step 2: Synthesis of this compound

This protocol is based on the efficient formation of an activated ester followed by reaction with hydrazine.[1]

  • Activation of the Carboxylic Acid: To a solution of 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane), add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent).[1]

  • Stir the mixture at room temperature for 3 hours to form the activated HOBt ester.

  • Hydrazinolysis: In a separate flask, prepare a solution of hydrazine hydrate (2.0 equivalents) in the same solvent.

  • Slowly add the activated ester solution dropwise to the hydrazine solution at a cooled temperature of 0-5 °C.

  • Allow the reaction to proceed, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. The azetidine ring serves as a bioisostere for other cyclic and acyclic moieties, often improving physicochemical properties such as solubility and metabolic stability. The hydrazide functional group is a versatile handle for constructing larger, more complex molecules, including various heterocyclic systems.

Role in the Synthesis of JAK Inhibitors

A prominent application of azetidine-containing building blocks is in the synthesis of Janus kinase (JAK) inhibitors.[3][4] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[5] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune and inflammatory diseases.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression JAK_Inhibitor JAK Inhibitor (e.g., Baricitinib) JAK_Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Baricitinib, an oral and selective inhibitor of JAK1 and JAK2, is a prime example of a drug whose synthesis utilizes an azetidine moiety.[2] While this compound may not be a direct precursor in all reported syntheses of Baricitinib, its structural motifs are highly relevant. The azetidine core is a key component of the final drug, and the hydrazide functionality allows for the construction of pyrazole rings, which are also common in kinase inhibitors. The use of such constrained heterocyclic building blocks is a strategic approach to designing potent and selective enzyme inhibitors.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its straightforward synthesis from readily available precursors, coupled with its utility in constructing complex bioactive molecules, particularly in the realm of kinase inhibitors, underscores its importance for medicinal chemists. The insights and protocols provided in this guide are intended to facilitate its application in the pursuit of novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Cui, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123.
  • Morgante, F., et al. (2022).
  • Ganie, M. A., et al. (2022). Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis.
  • Faig, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate.
  • Parisi, G., et al. (n.d.). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Google Patents. (n.d.). US 2005/0256310 A1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Retrieved from [Link]

Sources

Key intermediates in the synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate and its Core Intermediates

Executive Summary: this compound is a pivotal building block in contemporary drug discovery, prized for its structurally rigid four-membered azetidine core. This constrained scaffold is instrumental in designing novel therapeutics with enhanced potency and optimized pharmacokinetic profiles. This guide provides a comprehensive, scientifically-grounded overview of the prevailing synthetic route to this valuable compound, focusing on the preparation, purification, and characterization of its key intermediates. Authored from the perspective of a senior application scientist, this document elucidates the causal reasoning behind critical process decisions, offering field-proven insights for researchers in medicinal chemistry and process development. The protocols described herein are designed to be self-validating, incorporating detailed characterization data and mechanistic rationale to ensure reproducibility and scientific integrity.

The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "magic moiety" in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry distinguish it from more common five- and six-membered rings like pyrrolidine and piperidine.[1] Incorporating the azetidine framework into a drug candidate can confer several advantageous properties, including improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility. This compound, featuring a versatile hydrazide functional group and a stable Boc-protecting group, serves as an exceptional starting point for elaborating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Retrosynthetic Strategy and Key Intermediates

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The final hydrazide product is derived from a direct hydrazinolysis of an ester precursor. This ester, in turn, is readily prepared from its corresponding carboxylic acid, which represents the first key strategic intermediate.

G Target This compound (Target Molecule) Retro1 << retrosynthesis >> Target->Retro1 Intermediate2 Tert-butyl 3-(alkoxycarbonyl)azetidine-1-carboxylate (Key Intermediate 2) Retro1->Intermediate2 Retro2 << retrosynthesis >> Intermediate2->Retro2 Intermediate1 1-Boc-Azetidine-3-Carboxylic Acid (Key Intermediate 1) Retro2->Intermediate1 Retro3 << retrosynthesis >> Intermediate1->Retro3 Start Azetidine-3-Carboxylic Acid (Starting Material) Retro3->Start

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two critical intermediates that form the core of the synthetic process:

  • 1-Boc-Azetidine-3-Carboxylic Acid: The foundational building block where the azetidine core is protected for subsequent transformations.[2][3]

  • Tert-butyl 3-(alkoxycarbonyl)azetidine-1-carboxylate: An activated form of the carboxylic acid, primed for efficient conversion to the final hydrazide.

Synthesis of Key Intermediate 1: 1-Boc-Azetidine-3-Carboxylic Acid

The initial and most critical step is the protection of the azetidine nitrogen. The tert-butyloxycarbonyl (Boc) group is the protector of choice due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[4]

Synthetic Pathway & Mechanistic Insight

The synthesis involves the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base, such as triethylamine (TEA). The TEA serves to deprotonate the secondary amine of the azetidine, generating a more nucleophilic species that readily attacks one of the carbonyl carbons of the (Boc)₂O anhydride.

Detailed Experimental Protocol
  • A solution of azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) is prepared in methanol.[2]

  • Di-tert-butyl dicarbonate (1.17 eq), dissolved in methanol, is added dropwise to the stirred solution at room temperature. A mild exotherm is typically observed.[2]

  • The reaction mixture is stirred for 18 hours at room temperature, and its progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. Tetrahydrofuran (THF) may be added and subsequently evaporated to azeotropically remove residual water and triethylamine salts.[2]

  • The resulting crude product, 1-Boc-azetidine-3-carboxylic acid, is typically a white crystalline powder and can often be used in the next step without further purification.[2]

Characterization and Data Summary
ParameterValueSource
Molecular Formula C₉H₁₅NO₄[2][3]
Molecular Weight 201.22 g/mol [2][3]
Appearance White crystalline powder[2][3]
Melting Point 100.1-101.9 °C[2]
Typical Yield >95% (crude)[2]
¹H NMR (CDCl₃) δ 1.43 (s, 9H), 3.21-3.34 (m, 1H), 4.00-4.13 (m, 4H)[2]

Synthesis of Key Intermediate 2: Tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate

To facilitate the final reaction with hydrazine, the carboxylic acid functional group of Intermediate 1 is converted to a more reactive ester. A methyl ester is commonly chosen for its high reactivity and the volatile nature of its methanol byproduct.

Synthetic Pathway & Rationale

Standard Fischer esterification provides a reliable method for this transformation. The reaction is catalyzed by a strong acid (e.g., H₂SO₄) in an excess of the alcohol (methanol), which also serves as the solvent. This drives the equilibrium towards the formation of the ester product. The Boc protecting group is stable under these conditions.

Detailed Experimental Protocol
  • 1-Boc-azetidine-3-carboxylic acid (1.0 eq) is dissolved in anhydrous methanol.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added.

  • The mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure to remove the bulk of the methanol.

  • The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate as an oil or low-melting solid.

Final Step: Synthesis of this compound

The final transformation is a nucleophilic acyl substitution where the ester (Intermediate 2) is converted to the target hydrazide. This reaction, known as hydrazinolysis, is generally efficient and high-yielding.[5]

Synthetic Pathway & Mechanistic Considerations

The reaction proceeds by the nucleophilic attack of a hydrazine molecule on the carbonyl carbon of the ester. Hydrazine hydrate (N₂H₄·H₂O) is the most common reagent for this purpose.[6] The reaction is typically performed in an alcohol solvent, such as ethanol or methanol, under reflux conditions.[5][7] A significant excess of hydrazine hydrate (15-20 fold) is often recommended to ensure complete conversion of the ester and to minimize the potential formation of a diacyl hydrazine dimer byproduct.[6]

Detailed Experimental Protocol
  • Tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate (1.0 eq) is dissolved in ethanol.[6]

  • Hydrazine hydrate (80% solution, ~15-20 eq) is added to the solution.[6]

  • The reaction mixture is heated to reflux for 3-5 hours. Progress is monitored by TLC until the starting ester is fully consumed.[6]

  • The mixture is cooled to room temperature. The solvent and excess hydrazine hydrate are removed under reduced pressure.

  • The residue is triturated with water or a mixture of ether and hexane to precipitate the product. The unreacted hydrazine hydrate, being highly water-soluble, is removed during this workup.[6]

  • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Overall Synthetic Workflow

The complete, optimized pathway from the protected carboxylic acid to the final hydrazide product is a robust and scalable three-step sequence.

G start_node start_node intermediate_node intermediate_node final_node final_node reagent_node reagent_node sub0 1-Boc-Azetidine-3- Carboxylic Acid reagent0 1. MeOH, H₂SO₄ (cat.) 2. Reflux sub1 Tert-butyl 3-(methoxycarbonyl)- azetidine-1-carboxylate reagent1 1. Hydrazine Hydrate (excess) 2. EtOH, Reflux sub2 Tert-butyl 3-(hydrazinecarbonyl)- azetidine-1-carboxylate reagent0->sub1 reagent1->sub2

Caption: Forward synthesis workflow diagram.

Conclusion

The synthesis of this compound is achieved through a reliable and well-documented synthetic sequence. The strategic use of Boc protection allows for the selective functionalization of the C3 position of the azetidine ring. The key intermediates, 1-Boc-azetidine-3-carboxylic acid and its corresponding methyl ester , are stable, easily characterized compounds that pave the way for an efficient final hydrazinolysis step. The methodologies outlined in this guide are rooted in established chemical principles and supported by practical, field-tested observations, providing researchers with a robust foundation for the synthesis of this critical pharmaceutical building block.

References

  • Al-Khafaji, Y. F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015). [Link]

  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part.... (2024). [Link]

  • Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. [Link]

  • RSC Publishing. Reaction Chemistry & Engineering. (2020). [Link]

  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

Sources

Azetidine-Based Scaffolds for CNS-Focused Libraries: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a privileged motif in modern medicinal chemistry, particularly for central nervous system (CNS) drug discovery.[1][2] Its inherent ring strain, conformational rigidity, and unique three-dimensional geometry provide a compelling combination of properties that address key challenges in designing molecules capable of crossing the blood-brain barrier (BBB).[1][3] This guide offers a comprehensive overview of the strategic advantages of azetidine scaffolds, key synthetic methodologies for library construction, and considerations for designing CNS-focused libraries with optimal physicochemical properties.

The Strategic Advantage of Azetidines in CNS Drug Design

The development of effective CNS therapeutics is fundamentally constrained by the need for molecules to penetrate the blood-brain barrier. This requires a delicate balance of physicochemical properties, including molecular weight, lipophilicity, polar surface area, and hydrogen bonding capacity.[4] Azetidine scaffolds offer a unique solution to this multi-parameter optimization challenge.

Key Physicochemical Advantages:

  • Reduced Lipophilicity and Improved Solubility: Compared to more common saturated heterocycles like pyrrolidine and piperidine, the azetidine ring typically lowers a molecule's lipophilicity (LogP).[5] This is a critical advantage, as high lipophilicity can lead to non-specific binding, increased metabolic liability, and recognition by efflux transporters like P-glycoprotein (P-gp) at the BBB. The increased polarity imparted by the nitrogen atom within the strained four-membered ring often enhances aqueous solubility.[6]

  • Structural Rigidity and Novel Chemical Space: The constrained nature of the azetidine ring reduces conformational flexibility, which can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[7] The defined exit vectors of substituents from the 3D scaffold allow for the exploration of novel chemical space that is often inaccessible with flatter, more traditional aromatic scaffolds.[5]

  • Metabolic Stability: Incorporation of the azetidine motif can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced clearance.

  • Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other functionalities.[8] For instance, a 3-substituted azetidine can act as a constrained analog of a phenylethylamine motif, a common feature in CNS-active agents, while improving properties like solubility and reducing lipophilicity.[5][9]

Comparative Physicochemical Properties

To illustrate the advantages of the azetidine core, the following table compares its key properties with other common saturated nitrogen heterocycles.

ScaffoldTypical clogP ContributionpKa (Conjugate Acid)Structural NatureKey CNS Implication
Azetidine ~0.1~11.2Rigid, 3DLower lipophilicity, escapes P-gp efflux, novel exit vectors
Pyrrolidine ~0.4~11.3Flexible, 3DHigher lipophilicity, potential for P-gp liability
Piperidine ~0.8~11.2Flexible, 3D (Chair/Boat)Significantly higher lipophilicity, increased risk of off-target effects
Morpholine ~ -1.0~8.4Flexible, 3DLowers lipophilicity but adds H-bond acceptor, potentially increasing TPSA

Data compiled from various sources for general comparison.

Synthetic Strategies for Azetidine Library Construction

Historically, the synthesis of the strained azetidine ring posed significant challenges.[1][2] However, modern synthetic methodologies have made the construction and functionalization of these scaffolds more accessible for library synthesis.

Core Synthesis: Accessing the Azetidine Ring

A robust method for generating a key intermediate for library synthesis is the construction of N-protected 3-azetidinone. This intermediate serves as a versatile hub for introducing diversity at the C3-position.

Workflow for Synthesis of N-Boc-3-azetidinone:

Azetidinone_Synthesis start Epichlorohydrin step1 Ring opening with benzylamine start->step1 int1 1-benzylamino-3-chloro -2-propanol step1->int1 step2 Ring closure (NaOH) int1->step2 int2 N-benzyl-3-azetidinol step2->int2 step3 Oxidation (e.g., Swern) int2->step3 int3 N-benzyl-3-azetidinone step3->int3 step4 N-Debenzylation (H₂, Pd/C) followed by Boc protection int3->step4 end_product N-Boc-3-azetidinone step4->end_product

Caption: Synthetic workflow for the key intermediate N-Boc-3-azetidinone.

Protocol: Synthesis of N-Boc-3-azetidinone

  • Step 1: Ring Opening: React epichlorohydrin with benzylamine in a suitable solvent like methanol at room temperature. The causality here is the nucleophilic attack of the amine on the less-hindered carbon of the epoxide.

  • Step 2: Cyclization: Treat the resulting 1-(benzylamino)-3-chloro-2-propanol with a strong base such as sodium hydroxide. This promotes an intramolecular Williamson ether-like synthesis to form the four-membered ring, yielding N-benzyl-3-azetidinol.

  • Step 3: Oxidation: Oxidize the secondary alcohol of N-benzyl-3-azetidinol to the ketone using standard conditions (e.g., Swern oxidation or Dess-Martin periodinane). This provides N-benzyl-3-azetidinone.

  • Step 4: Deprotection and Reprotection: Remove the N-benzyl group via catalytic hydrogenation (H₂, Pd/C). The resulting unstable 3-azetidinone is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to afford the stable, versatile intermediate, N-Boc-3-azetidinone.

Library Diversification Strategies

With a key intermediate like N-Boc-3-azetidinone in hand, diversification can be achieved through several high-throughput-compatible reactions.

A. C3-Position Functionalization (via Reductive Amination):

Reductive amination of the ketone at the C3-position is a powerful method for introducing a wide array of amines, which is highly desirable for CNS targets that often feature a basic nitrogen.

Protocol: Parallel Reductive Amination

  • Reaction Setup: In a 96-well plate, dispense a solution of N-Boc-3-azetidinone in a solvent like dichloroethane (DCE).

  • Amine Addition: Add a library of diverse primary and secondary amines (one per well).

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB). STAB is chosen because it is selective for the iminium ion formed in situ and is tolerant of the mildly acidic conditions that favor iminium formation.

  • Reaction: Agitate the plate at room temperature for 12-24 hours.

  • Workup & Purification: Quench the reaction with aqueous sodium bicarbonate. The products can be purified via high-throughput techniques like solid-phase extraction (SPE) or preparative HPLC.

B. N1-Position Functionalization:

After C3-functionalization, the Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the secondary amine at the N1-position. This site can then be further diversified.

  • Acylation/Sulfonylation: Reaction with a library of acyl chlorides or sulfonyl chlorides.

  • Alkylation: Reaction with alkyl halides.

  • Urea/Thiurea Formation: Reaction with isocyanates or isothiocyanates.

Library_Diversification cluster_c3 C3 Diversification cluster_n1 N1 Diversification start N-Boc-3-azetidinone c3_reaction Reductive Amination (Amine Library R¹-NH₂) start->c3_reaction c3_product C3-Diversified Intermediate c3_reaction->c3_product deprotection Boc Deprotection (TFA) c3_product->deprotection n1_reactions Acylation (R²-COCl) Sulfonylation (R²-SO₂Cl) Alkylation (R²-Br) deprotection->n1_reactions final_library Final Compound Library n1_reactions->final_library

Caption: Two-stage diversification workflow for an azetidine-based library.

Designing CNS-Focused Libraries: A Multi-Parameter Approach

The synthesis of a diverse library is only the first step. To maximize the probability of identifying CNS-active compounds, the library design must be guided by principles of CNS drug-likeness.[10]

Key Design Considerations:

  • Molecular Weight (MW): Aim for MW < 450 Da.

  • Lipophilicity (cLogP): Target a range of 1.0 - 3.5.

  • Topological Polar Surface Area (TPSA): Keep TPSA < 70-90 Ų.

  • Hydrogen Bond Donors (HBD): Limit to ≤ 3.

  • Hydrogen Bond Acceptors (HBA): Limit to ≤ 7.

  • Rotatable Bonds: Aim for ≤ 8 to maintain conformational rigidity.

  • pKa: The basicity of the azetidine nitrogen (pKa ≈ 11) is high. While a basic center is often required for target interaction, it also means the compound will be mostly protonated at physiological pH. This can be modulated by nearby electron-withdrawing groups to fine-tune properties.

A multi-parameter optimization (MPO) algorithm, such as the one developed by Pfizer, can be a valuable tool.[10] This approach scores compounds based on a desirability function that balances multiple physicochemical properties simultaneously, allowing for the prioritization of scaffolds and building blocks that yield compounds with the highest probability of CNS penetration.[9][10]

Case Study: Azetidine Scaffolds in CNS Drug Candidates

The utility of the azetidine scaffold is not merely theoretical. Several CNS-active compounds in development and on the market incorporate this ring system.

  • Azelnidipine: While primarily a calcium channel blocker for hypertension, its development highlighted the favorable stability and properties of the azetidine ring in a drug context.[7][11]

  • Dopamine Receptor Modulators: Compounds containing azetidine have shown promise as dopamine receptor antagonists and have been investigated for conditions like schizophrenia.[2][12]

  • STAT3 Inhibitors: Novel azetidine amides have been developed as potent small-molecule STAT3 inhibitors for potential use in oncology, including brain tumors.[13] The azetidine core was critical for achieving the desired potency and physicochemical properties.

These examples validate the azetidine scaffold as a viable and advantageous component in the design of drugs targeting the CNS.[6]

Conclusion

Azetidine-based scaffolds represent a powerful tool in the medicinal chemist's arsenal for the design of CNS-focused libraries.[14][15] Their unique combination of structural rigidity, reduced lipophilicity, and metabolic stability directly addresses the formidable challenge of achieving blood-brain barrier permeability.[5] By leveraging modern synthetic methods and a multi-parameter approach to library design, researchers can effectively explore novel chemical space and increase the likelihood of discovering next-generation therapeutics for neurological disorders.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry - A European Journal.
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). PubMed. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). Broad Institute. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

  • Azetidine derivatives with CNS activity. ResearchGate. [Link]

  • Structures of some azetidine‐based drugs. ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2010). Neurotherapeutics. [Link]

Sources

Methodological & Application

Introduction: The Strategic Union of Azetidine and Pyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Azetidine-Substituted Pyrazoles Utilizing Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in modern medicinal chemistry. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its therapeutic significance.[1][2] The pyrazole core's unique ability to act as both a hydrogen bond donor and acceptor contributes to favorable pharmacokinetic profiles in drug candidates.[3] A cornerstone method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4]

Concurrently, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold for introducing molecular rigidity and three-dimensionality into drug candidates.[5][6] Its incorporation can lead to improved metabolic stability and binding affinity. This guide details the application of This compound , a specialized reagent that strategically combines a reactive hydrazine moiety with a Boc-protected azetidine ring. The use of this building block allows for the direct synthesis of novel N-azetidinyl pyrazoles, offering a streamlined path to compounds with significant potential in drug development programs.

Reaction Principle and Mechanistic Insights

The synthesis of the pyrazole ring using this compound proceeds via a classical cyclocondensation reaction with a 1,3-dicarbonyl compound.[4][7] The mechanism can be understood through a sequence of well-established steps:

  • Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

  • Formation of Hydrazone Intermediate: The initial addition is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4]

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomers. The regioselectivity is primarily governed by the difference in reactivity between the two carbonyl groups, which is influenced by both steric and electronic factors.[4][7]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism hydrazine Tert-butyl 3-(hydrazinecarbonyl) azetidine-1-carboxylate hydrazone Hydrazone Intermediate hydrazine->hydrazone 1. Nucleophilic Attack 2. Dehydration dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) dicarbonyl->hydrazone cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Tert-butyl 3-(pyrazole-1-yl) azetidine-1-carboxylate cyclic_intermediate->pyrazole Dehydration & Aromatization

Caption: General mechanism for Knorr pyrazole synthesis.

Experimental Protocols: Synthesis of Azetidine-Pyrazoles

This section provides a detailed, step-by-step methodology for the synthesis of a representative azetidine-substituted pyrazole using acetylacetone as the 1,3-dicarbonyl partner.

Protocol 1: Synthesis of tert-butyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Materials and Reagents:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in absolute ethanol (approx. 0.2 M concentration). Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Causality Note: Ethanol is a common, effective solvent for this condensation. The catalytic acid protonates a carbonyl group of the acetylacetone, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.[4]

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting hydrazine material typically indicates reaction completion. This process usually takes 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate.[4]

Data Presentation and Expected Outcomes

The described protocol can be adapted for various 1,3-dicarbonyl compounds. The table below summarizes representative reaction conditions and expected outcomes.

1,3-Dicarbonyl SubstrateSolventTemp (°C)Time (h)Typical Yield (%)Notes
AcetylacetoneEthanol784-685-95Symmetrical substrate, single product.
Ethyl AcetoacetateEthanol786-1070-85Unsymmetrical, may yield regioisomers.
DibenzoylmethaneToluene1108-1280-90Higher temperature may be required.
1,1,1-TrifluoroacetylacetoneAcetic Acid1005-875-90Regioselectivity is high due to electronic differences.[1]

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from initial setup to the final, purified product.

G start Start setup 1. Reaction Setup - Add reactants & solvent (Ethanol) - Add catalytic acid start->setup reflux 2. Heat to Reflux (e.g., 78°C) setup->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Work-up - Cool & concentrate - Dissolve in EtOAc monitor->workup Complete extract 5. Extraction - Wash with NaHCO₃ (aq) - Wash with Brine workup->extract dry 6. Dry & Concentrate - Dry with MgSO₄ - Filter & evaporate solvent extract->dry purify 7. Purification - Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction stalls or yields are low, ensure all reagents are pure and the solvent is anhydrous. Increasing the amount of acid catalyst slightly or switching to a higher-boiling solvent like toluene may improve results.

  • Regioisomer Formation: When using unsymmetrical dicarbonyls, the formation of two regioisomers is possible. These can often be separated by careful column chromatography. Characterization by NMR (specifically NOE experiments) is crucial to definitively assign the structure of each isomer.

  • Boc Deprotection: The Boc protecting group is stable under these reaction conditions. If the final target requires a free amine on the azetidine ring, the Boc group can be readily removed in a subsequent step using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of novel pyrazole derivatives. The protocol described herein, based on the robust Knorr pyrazole synthesis, provides a reliable and straightforward method for accessing compounds that merge the desirable pharmacological properties of pyrazoles with the unique structural features of azetidines. This approach offers medicinal chemists a powerful tool for expanding chemical diversity and exploring new structure-activity relationships in the pursuit of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
  • Fouad, M. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH.
  • Becerra, D. & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • Kumar, V. et al. (2021). Azetidines of pharmacological interest. PubMed.
  • Various Authors. (2025). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate.
  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.

Sources

Application Notes and Protocols: Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine and Hydrazine Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated four-membered heterocycles, particularly azetidines, have emerged as valuable building blocks.[1][2] The inherent ring strain of the azetidine core provides a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility and metabolic stability.[3][4] When coupled with the versatile reactivity of a hydrazine or hydrazide functional group, the resulting scaffold becomes a powerful tool for the construction of diverse and complex molecular architectures.[5]

This application note details the utility of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate , a bifunctional building block that synergistically combines the desirable features of a Boc-protected azetidine ring with a reactive hydrazide moiety. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective manipulation of the azetidine nitrogen, while the hydrazide group serves as a versatile handle for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are prevalent in numerous approved drugs.[6][7] We will provide detailed protocols for the synthesis of this building block and its application in the construction of medicinally relevant heterocyclic systems.

Physicochemical Properties and Synthesis

This compound (also known as Boc-azetidine-3-carbohydrazide) is a stable, crystalline solid at room temperature. Its structure features a chiral center at the C3 position of the azetidine ring, offering opportunities for stereoselective synthesis and the exploration of stereoisomerism in drug candidates.

PropertyValueReference
CAS Number 1001907-44-3[8]
Molecular Formula C₉H₁₇N₃O₃[8]
Molecular Weight 215.25 g/mol [8]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents
Synthetic Workflow

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis A 1-Benzhydrylazetidin-3-ol B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B 1. H₂, Pd/C 2. Boc₂O C tert-Butyl 3-oxoazetidine-1-carboxylate B->C Oxidation (e.g., TEMPO, NaClO) D tert-Butyl 3-(methoxycarbonyl)azetidine-1-carboxylate C->D e.g., Horner-Wadsworth-Emmons followed by reduction C_ref [3] E This compound D->E Hydrazine hydrate, EtOH, reflux D_ref [6] E_ref [5] G A This compound C Intermediate Hydrazone A->C Condensation B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate C->D Cyclization (Acid or Heat) G A This compound D N-Substituted Triazole Derivative A->D One-pot reaction B Primary Amine (R-NH₂) B->D C Orthoformate or similar C1 source C->D

Sources

Application Notes and Protocols for Peptide Coupling with Boc-Azetidine-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine Scaffolds and Hydrazide Linkages in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. Among these, azetidine-containing amino acids have emerged as particularly valuable building blocks. The strained four-membered ring of azetidine introduces unique conformational constraints on the peptide backbone, often inducing turn structures that can mimic or stabilize bioactive conformations.[1][2][3] This structural rigidity can significantly improve resistance to proteolytic degradation, a critical hurdle in the development of peptide-based drugs.[4]

This guide focuses on the practical application of a specialized azetidine derivative, Boc-azetidine-3-carbohydrazide , in peptide synthesis. The hydrazide moiety (-CO-NH-NH₂) introduces a versatile functional handle. It can act as a nucleophile in peptide bond formation, creating a stable hydrazide linkage, or serve as a precursor to a highly reactive acyl azide for subsequent fragment condensations.[1][5] This dual reactivity opens up diverse synthetic strategies for creating novel peptide architectures, including peptidomimetics, cyclic peptides, and conjugates.

These application notes provide a detailed examination of the chemical principles and step-by-step protocols for the efficient coupling of Boc-azetidine-3-carbohydrazide to a peptide's C-terminus. We will explore two primary coupling strategies, offering researchers the flexibility to choose the method best suited for their synthetic goals.

Scientific Principles: Understanding the Nucleophilicity and Reactivity of Hydrazides

Successful peptide coupling hinges on the activation of a carboxylic acid and its subsequent reaction with a nucleophilic amine. When using Boc-azetidine-3-carbohydrazide, the terminal -NH₂ of the hydrazide group acts as the nucleophile.

Hydrazides are potent nucleophiles, a phenomenon sometimes attributed to the "alpha effect," where the adjacent nitrogen atom's lone pair of electrons enhances the nucleophilicity of the reacting amine.[1] However, their reactivity is nuanced. The nucleophilicity of a hydrazide can be attenuated compared to a simple primary amine, particularly if electron-withdrawing groups are nearby.[6][7] For Boc-azetidine-3-carbohydrazide, the Boc protecting group on the azetidine nitrogen does not significantly diminish the nucleophilicity of the hydrazide moiety, allowing it to participate effectively in standard coupling reactions.

Two principal pathways can be employed for coupling with this reagent:

  • Direct Coupling of the Hydrazide: This involves the standard activation of a peptide's C-terminal carboxylic acid using common coupling reagents, followed by nucleophilic attack from the hydrazide. This is the most straightforward approach.

  • Acyl Azide Formation: The peptide hydrazide can be converted in situ to a highly reactive acyl azide intermediate using nitrous acid (generated from sodium nitrite under acidic conditions).[1][8][9] This acyl azide then reacts with an N-terminal amine of another peptide or amino acid. This method is renowned for being essentially free of racemization, making it ideal for fragment condensation.[3][5][9]

The choice between these methods depends on the overall synthetic strategy. Direct coupling is generally preferred for adding the azetidine hydrazide moiety to a growing peptide chain, while the acyl azide method is superior for ligating larger peptide fragments where maintaining chiral purity is paramount.

Core Experimental Workflows

The following diagram illustrates the two primary workflows for utilizing Boc-azetidine-3-carbohydrazide in peptide synthesis.

G cluster_0 Workflow 1: Direct Hydrazide Coupling cluster_1 Workflow 2: Acyl Azide Method for Ligation A Peptide-COOH (Resin-bound or in solution) B Activate Carboxyl Group (e.g., HATU, HOBt/DIC) A->B Add Coupling Reagent C Nucleophilic Attack by Boc-Azetidine-3-Carbohydrazide B->C Add Hydrazide D Peptide-CO-NH-NH-Azetidine-Boc C->D Peptide Bond Formation E Peptide-CO-NH-NH-Azetidine-Boc F Convert to Acyl Azide (NaNO₂, acid, low temp) E->F Oxidative Conversion G Couple with N-terminal Amine (H₂N-Peptide') F->G Add Amino Component H Ligated Peptide Peptide-CO-Peptide' G->H Racemization-free Ligation G Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple with Boc-Azetidine-3-Carbohydrazide (DIC/HOBt in DMF) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash (DMF, DCM) End Final Product Peptide-Hydrazide-Resin Wash2->End KaiserTest->Wash2 Negative Recouple Recouple or Cap KaiserTest->Recouple Positive Recouple->Coupling

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in the realm of chemical and biological sciences. Their prevalence in nature is underscored by their presence in essential molecules of life such as nucleic acids, vitamins, and hormones.[1][2] In the pharmaceutical industry, heterocyclic scaffolds are of paramount importance, with over half of all FDA-approved drugs featuring at least one such ring system.[2][3][4] This widespread application stems from their ability to engage in a multitude of biological interactions, thereby enabling the fine-tuning of the pharmacological and physicochemical properties of drug candidates.[3][4] The applications of heterocyclic compounds extend beyond medicine into materials science, where they are integral to the development of conducting polymers, dyes, and pigments.[5]

The synthesis of these vital compounds has undergone a significant evolution. Classical methods, while foundational, often face limitations such as harsh reaction conditions, long reaction times, and limited structural diversity.[5][6] In response to the ever-increasing demand for novel and diverse molecular architectures, a new era of synthetic methodologies has emerged. These modern techniques, including microwave-assisted synthesis, multicomponent reactions, photoredox catalysis, C-H activation, and flow chemistry, offer enhanced efficiency, sustainability, and access to previously inaccessible chemical space.[5][7][8]

This application note provides a comprehensive guide to some of the most powerful modern strategies for the synthesis of novel heterocyclic compounds. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical protocols necessary to leverage these techniques in their own laboratories.

Part 1: Modern Synthetic Strategies for Heterocyclic Compound Synthesis

This section delves into the core principles, advantages, and practical applications of key modern synthetic methodologies. Each subsection is designed to be a self-contained guide, complete with detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate understanding and implementation.

Microwave-Assisted Synthesis

Principle and Advantages: Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave radiation and convert it into thermal energy.[9] This direct and efficient heating of the reaction mixture, as opposed to the convective heating of conventional methods, leads to a rapid and uniform temperature increase.[9][10] The primary advantages of this technique are dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, enhanced product purity due to the minimization of side reactions.[9][10][11] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[6][10]

Key Reaction Classes: This methodology has been successfully applied to a wide array of reactions for synthesizing heterocycles, including cyclocondensations, cycloadditions, and multicomponent reactions.[11][12][13]

Detailed Protocol: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

This protocol describes the synthesis of a 1,4-dihydropyridine derivative, a scaffold found in numerous cardiovascular drugs.

  • Reagents:

    • Ethyl acetoacetate (2 mmol)

    • Aromatic aldehyde (1 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the reaction mixture at 120°C for 5-10 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • The product will often precipitate from the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydropyridine derivative.

  • Work-up and Purification: If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary Table:

AldehydeConventional Heating (Time, h)Conventional Yield (%)Microwave Heating (Time, min)Microwave Yield (%)
Benzaldehyde8751092
4-Chlorobenzaldehyde1072895
4-Nitrobenzaldehyde1268590
4-Methoxybenzaldehyde8781094

Mechanistic Diagram:

G Workflow for Microwave-Assisted Synthesis A Combine Reactants in Microwave Vial B Seal Vessel and Place in Reactor A->B C Microwave Irradiation (Controlled T & P) B->C D Cooling and Product Isolation C->D E Purification (if necessary) D->E G General Schematic of a Four-Component Reaction A Component A Product Complex Heterocycle A->Product One Pot B Component B B->Product One Pot C Component C C->Product One Pot D Component D D->Product One Pot G Catalytic Cycle of a Representative Photoredox Reaction PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET S_radical Substrate Radical (S•) PC_star->S_radical e- transfer Substrate Substrate (S) Substrate->S_radical Product Product (P) S_radical->Product Cyclization G Catalytic Cycle for a Direct C-H Activation Reaction Catalyst [M]-L Intermediate1 Heterocycle-[M]-H Catalyst->Intermediate1 C-H Activation Intermediate2 Heterocycle-[M]-Ar Intermediate1->Intermediate2 Reductive Elimination of H-X Product Arylated Heterocycle Intermediate2->Product Reductive Elimination Product->Catalyst G A Schematic of a Typical Flow Chemistry Setup PumpA Syringe Pump A (Reagent A) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Reagent B) PumpB->Mixer Reactor Heated Reactor Mixer->Reactor Collector Product Collection Reactor->Collector

Sources

Application Notes and Protocols for the Derivatization of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical modification of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, a versatile building block for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for the three-dimensional character and metabolic stability it imparts to drug candidates.[1] The hydrazinecarbonyl moiety at the 3-position serves as a versatile chemical handle for a variety of conjugation chemistries. This document details robust protocols for three principal derivatization strategies: reductive amination, acylation, and sulfonylation. Each section provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles, ensuring that researchers can both replicate and adapt these methods for their specific discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a highly sought-after motif in drug discovery.[2] Its inherent ring strain and well-defined stereochemistry offer a unique combination of structural rigidity and metabolic stability.[3] Unlike more flexible aliphatic linkers, the azetidine core restricts the conformational freedom of appended substituents, which can lead to higher binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of this sp³-rich scaffold often improves key physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity compared to more common cyclic amines like pyrrolidine or piperidine.[2]

The subject of this guide, this compound, is a bifunctional molecule designed for efficient library synthesis. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the azetidine nitrogen, preventing unwanted side reactions during derivatization.[4] The hydrazinecarbonyl group at the C3 position is a nucleophilic handle, readily undergoing reaction with a wide array of electrophiles to generate diverse libraries of amides, sulfonamides, and hydrazones, making it an ideal starting point for SAR exploration.

Core Derivatization Strategies and Protocols

The hydrazinecarbonyl moiety of this compound is a rich platform for chemical diversification. The following sections detail protocols for its derivatization via reductive amination, acylation, and sulfonylation.

Reductive Amination for the Synthesis of N'-Alkyl and N'-Arylalkyl Derivatives

Reductive amination is a powerful, two-step, one-pot reaction that converts a hydrazine into a more substituted hydrazine by reaction with an aldehyde or ketone.[5] The process begins with the formation of a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for the imine/iminium ion over the starting carbonyl compound.[6]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone) (1.0-1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in DCE (0.2 M), add the desired aldehyde or ketone (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the hydrazone intermediate. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equiv.) can be added.

  • Monitor the formation of the hydrazone by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once hydrazone formation is significant, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise. The addition can be exothermic; maintain the temperature below 30°C.

  • Stir the reaction at room temperature for 4-24 hours, monitoring for the disappearance of the hydrazone intermediate.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N'-substituted hydrazine derivative.

Data Presentation: Representative Reductive Amination Reactions

EntryCarbonyl CompoundProductTypical Yield (%)
1Benzaldehydetert-butyl 3-((2-benzylhydrazinyl)carbonyl)azetidine-1-carboxylate85-95%
2Cyclohexanonetert-butyl 3-((2-cyclohexylhydrazinyl)carbonyl)azetidine-1-carboxylate80-90%
34-Fluorobenzaldehydetert-butyl 3-((2-(4-fluorobenzyl)hydrazinyl)carbonyl)azetidine-1-carboxylate88-96%
4Acetonetert-butyl 3-((2-isopropylhydrazinyl)carbonyl)azetidine-1-carboxylate75-85%

Visualization: Reductive Amination Workflow

G start Start dissolve Dissolve Azetidine Hydrazide and Carbonyl in DCE start->dissolve stir1 Stir at RT (30-60 min) (Hydrazone Formation) dissolve->stir1 add_reductant Add NaBH(OAc)3 Portion-wise stir1->add_reductant stir2 Stir at RT (4-24h) (Reduction) add_reductant->stir2 quench Quench with sat. NaHCO3 stir2->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end_node Final Product purify->end_node G start Start dissolve Dissolve Azetidine Hydrazide in DCM with Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_sulfonyl_chloride Add Sulfonyl Chloride Dropwise cool->add_sulfonyl_chloride warm_stir Warm to RT and Stir (4-18h) add_sulfonyl_chloride->warm_stir workup Aqueous Workup (HCl, NaHCO3, Brine) warm_stir->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end_node Final Product purify->end_node

Sources

Application Notes & Protocols: Evaluating Azetidine-Containing Dipeptides as Novel HCMV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Anti-HCMV Therapy

Human Cytomegalovirus (HCMV), a ubiquitous β-herpesvirus, poses a significant threat to individuals with compromised or immature immune systems, such as transplant recipients, AIDS patients, and newborns.[1] Current approved therapies for HCMV infection—including ganciclovir, foscarnet, and cidofir—primarily target the viral DNA polymerase.[1][2] While effective to an extent, these agents are often hampered by significant toxicity, unfavorable pharmacokinetic profiles, and the emergence of drug-resistant viral strains.[1][2] This clinical landscape underscores an urgent need for novel therapeutic agents that act via different mechanisms of action.[1][2][3]

Azetidine-containing dipeptides have emerged as a promising class of non-covalent inhibitors of HCMV replication.[1][4] Unlike conventional nucleoside analogs, their unique structural properties offer a distinct approach to disrupting the viral life cycle. This guide provides a comprehensive overview of the scientific rationale behind these inhibitors and detailed protocols for their evaluation in a research setting.

Section 1: Scientific Rationale and Mechanism of Action

The Azetidine Advantage: A Conformationally-Constrained Scaffold

The core innovation of this inhibitor class lies in the incorporation of an azetidine ring, a four-membered heterocyclic amine. This small, rigid ring structure forces the dipeptide backbone into a specific, folded conformation known as a γ-type reverse turn.[1][4] This conformational restriction is believed to be critical for the molecule's ability to interact with its viral target. In contrast, analogous dipeptides that lack this constraint and adopt more flexible, random coil conformations show significantly reduced or no antiviral activity.[1] This highlights the causal link between the induced three-dimensional structure and the inhibitory function.

Mechanism of Inhibition: A Non-Covalent Approach

Preliminary studies indicate that azetidine-containing dipeptides function as non-covalent inhibitors of HCMV replication.[1] This mechanism is distinct from many protease inhibitors that form covalent bonds with their enzyme targets and from the chain-terminating action of DNA polymerase inhibitors.[1] While the precise viral protein target is still under investigation, their unique mode of action makes them promising candidates for use against ganciclovir-resistant HCMV strains and in combination therapies.

Key Structure-Activity Relationships (SAR)

Systematic studies have revealed critical structural features that govern the anti-HCMV activity of these dipeptides.[1][4] Understanding these relationships is paramount for designing potent and selective inhibitors.

  • N-Terminus: A benzyloxycarbonyl (Z) moiety at the N-terminus is an absolute requirement for activity. This group likely engages in a crucial hydrophobic or hydrogen-bonding interaction with the target.[1][4]

  • C-Terminal Side-Chain: An aliphatic side-chain at the C-terminus is essential. This suggests a hydrophobic binding pocket in the target protein.

  • C-Terminal Carboxamide: The C-terminus must be a carboxamide. Activity is maintained with no substituents or with small aliphatic groups on the amide nitrogen, but is lost with larger or aromatic groups.[4]

SAR_Azetidine_Dipeptides cluster_core Azetidine Dipeptide Core Structure Core Z-NH-CH(R1)-CO-Aze-CO-NH-R2 Req1 ✓ Benzyloxycarbonyl (Z) is ESSENTIAL N_Terminus N-Terminus (Z-group) C_SideChain C-Terminal Side-Chain (R1) C_Terminus C-Terminus (R2) Req2 ✓ Aliphatic (e.g., Val, Leu) REQUIRED Req3 ✓ H or Small Aliphatic PREFERRED ✗ Aromatic/Large Groups are DETRIMENTAL Workflow_Diagram Start Compound Library (Azetidine Dipeptides) PrimaryScreen Primary Antiviral Screen (e.g., Luciferase Reporter Assay) Start->PrimaryScreen Cytotoxicity Cytotoxicity Screen (MTT / XTT Assay) PrimaryScreen->Cytotoxicity HitSelection Hit Prioritization (Based on Potency & Selectivity) Cytotoxicity->HitSelection PRA Confirmatory EC50 Determination (Plaque Reduction Assay) HitSelection->PRA Active & Non-Toxic Hits end HitSelection->end Inactive or Toxic VYRA Secondary Validation (Virus Yield Reduction Assay) PRA->VYRA Lead Lead Compound VYRA->Lead

Caption: Systematic workflow for the evaluation of antiviral compounds.

Section 3: Protocols for Assessing Antiviral Efficacy

Accurate determination of a compound's ability to inhibit viral replication is the cornerstone of antiviral drug discovery.

Protocol 3.1: Plaque Reduction Assay (PRA)

Principle: The Plaque Reduction Assay is the gold-standard method for quantifying infectious virus and determining antiviral susceptibility. [5][6]In this assay, a confluent monolayer of host cells is infected with a known amount of virus, which is then allowed to spread from cell to cell under a semi-solid overlay. This localized spread creates zones of cell death or cytopathic effect (CPE) known as "plaques." The semi-solid overlay is critical as it prevents the indiscriminate spread of progeny virus through the liquid medium, ensuring that each plaque originates from a single infectious particle. By comparing the number of plaques in treated versus untreated wells, one can calculate the concentration of the compound required to reduce plaque formation by 50% (EC₅₀). [1] Materials:

  • Human foreskin fibroblasts (HFFs) or other permissive cell line

  • Complete growth medium (e.g., MEM with 10% FBS)

  • HCMV stock (e.g., AD169 or Towne strain) of known titer (PFU/mL)

  • Azetidine dipeptide compounds dissolved in DMSO (stock solution)

  • Overlay medium (e.g., 0.5% methylcellulose or 0.4% agarose in growth medium) [5][7]* 24-well tissue culture plates

  • Fixative (e.g., 10% formalin)

  • Stain (e.g., 0.8% crystal violet in 50% ethanol) [5] Step-by-Step Methodology:

  • Cell Seeding: Seed HFFs into 24-well plates at a density that will result in a just-confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: On the day of infection, prepare serial dilutions of the azetidine dipeptide compounds in growth medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). Include a "no-drug" virus control and a "cell control" (no virus, no drug).

  • Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the wells (in triplicate for each drug concentration) with a volume of virus suspension calculated to produce 40-80 plaques per well in the control wells. [5]4. Adsorption: Allow the virus to adsorb to the cells for 90-120 minutes at 37°C, gently rocking the plates every 20-30 minutes to ensure even distribution.

  • Treatment and Overlay: Carefully aspirate the viral inoculum. Immediately add 1 mL of the prepared overlay medium containing the respective compound concentrations to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells. [5][7]HCMV grows slowly, so longer incubation times are common. [7]7. Fixation and Staining: Aspirate the overlay medium. Fix the cell monolayers with 10% formalin for at least 20 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 10-15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the plaques in each well using a light microscope at low power.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression analysis to determine the EC₅₀ value.

Protocol 3.2: Virus Yield Reduction Assay (VYRA)

Principle: While PRA measures the inhibition of infectious centers, the Virus Yield Reduction Assay quantifies the total number of new, infectious viral particles produced over a single replication cycle. [8][9]This assay is considered highly powerful as it assesses the cumulative effect of an inhibitor on the entire replication process. [8][10]It involves infecting cells at a high multiplicity of infection (MOI) to ensure nearly all cells are infected simultaneously, incubating with the inhibitor, and then titrating the amount of progeny virus produced.

Materials:

  • Same as for PRA, plus sterile microcentrifuge tubes for harvesting.

Step-by-Step Methodology:

  • Cell Seeding & Compound Prep: Follow steps 1 and 2 from the PRA protocol, typically using 24- or 48-well plates.

  • Infection: Infect confluent cell monolayers with HCMV at a high MOI (e.g., MOI = 1-3) in the presence of the serially diluted compounds. This ensures a single cycle of replication.

  • Incubation: Incubate the plates for a full replication cycle (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

  • Harvesting Progeny Virus: After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release all intracellular virus particles. Collect the supernatant/cell lysate from each well.

  • Titration of Virus Yield: Perform 10-fold serial dilutions of the harvested virus from each well. Use these dilutions to infect fresh monolayers of HFFs in a 96-well plate format for a standard plaque assay or TCID₅₀ assay to determine the viral titer (PFU/mL) for each treatment condition. [9]6. Data Analysis: Calculate the reduction in viral titer (in log₁₀ PFU/mL) for each compound concentration compared to the no-drug control. The compound concentration that reduces the virus yield by 90% (EC₉₀) or 99% (EC₉₉) is often reported.

Section 4: Protocol for Assessing Compound Cytotoxicity

Principle: A critical step in drug development is to ensure that the observed antiviral effect is not simply due to the compound killing the host cells. Cytotoxicity assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells. [11]The most common methods are the MTT and XTT assays, which use a tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. [11][12]The resulting color intensity is measured spectrophotometrically. This data is used to determine the 50% cytotoxic concentration (CC₅₀).

Materials:

  • HFFs or the same cell line used in antiviral assays

  • Complete growth medium

  • Azetidine dipeptide compounds dissolved in DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl for MTT) [13] Step-by-Step Methodology:

  • Cell Seeding: Seed HFFs into a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compounds in growth medium. Remove the medium from the cells and add the compound-containing medium. Include "cells-only" controls (no drug) and a "blank" control (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 7 days for a PRA) to accurately reflect the cytotoxicity under experimental conditions.

  • Addition of Reagent: At the end of the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt to formazan. 5. Solubilization (for MTT assay): If using MTT, add the solubilization solution to each well to dissolve the insoluble purple formazan crystals. XTT produces a water-soluble formazan, so this step is not needed. [13]6. Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells-only" control. Plot the percent viability versus the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Section 5: Data Analysis and Interpretation

Effective data interpretation is key to identifying promising drug candidates. The primary metrics are the EC₅₀, CC₅₀, and the calculated Selectivity Index (SI).

  • EC₅₀ (50% Effective Concentration): The concentration of the inhibitor that reduces viral plaque formation or yield by 50%. A lower EC₅₀ indicates higher potency.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the inhibitor that reduces host cell viability by 50%. A higher CC₅₀ indicates lower toxicity.

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). [12]The SI is a crucial measure of the therapeutic window of a compound. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells. An SI of 10 or greater is generally considered a benchmark for a promising hit. [12] Table 1: Example Data Summary for a Series of Azetidine Dipeptide Analogs

Compound IDN-TerminusC-Terminal Side-Chain (R1)C-Terminus Amide (R2)EC₅₀ (µM) [PRA]CC₅₀ (µM) [MTT]Selectivity Index (SI)
Ref: GCV ---1.5>200>133
AZD-01 ZValine-H4.2>100>23
AZD-02 ZValine-CH₃3.8>100>26
AZD-03 ZPhenylalanine-H>50>100N/A
AZD-04 AcetylValine-H>50>100N/A

This is hypothetical data for illustrative purposes, based on published SAR principles. [1][4]

Conclusion and Future Directions

Azetidine-containing dipeptides represent a structurally novel class of HCMV inhibitors with a promising mechanism of action distinct from currently approved drugs. Their development is guided by clear structure-activity relationships, and their efficacy can be robustly characterized using the standardized protocols detailed in this guide. The workflow of determining EC₅₀ via plaque reduction, assessing cytotoxicity with the MTT assay, and calculating the selectivity index provides a solid foundation for identifying lead candidates.

Future work on promising compounds should focus on elucidating the precise viral or host protein target to fully understand their mechanism of action. Further studies would also include evaluation against a broader panel of clinical and drug-resistant HCMV isolates, as well as pharmacokinetic profiling to assess their potential for in vivo efficacy.

References

  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]

  • Prichard, M. N., & Shipman, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101–106. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. Available at: [Link]

  • Tiwari, V., Jha, N. K., & Ojha, S. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2316. [Link]

  • Virginia Commonwealth University. (n.d.). Identifying Anti-Cytomegalovirus Inhibitors Faster, Easier, and Cheaper. VCU TechTransfer and Ventures. Retrieved from [Link]

  • Labinsights. (2023, April 10). Virus Yield Reduction Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Human Cytomegalovirus (HCMV) Antiviral Services. Retrieved from [Link]

  • St. George, J. A., & St. Jeor, S. C. (1996). A rapid assay for determination of antiviral activity against human cytomegalovirus. Antiviral Research, 32(1), 35–42. [Link]

  • Oiknine-Djian, E., Bar-On, S., Laskov, I., Lantsberg, D., Haynes, R. K., Panet, A., & Wolf, D. G. (2018). Validation and characterization of five distinct novel inhibitors of human cytomegalovirus. Antiviral Research, 157, 103-113. [Link]

  • Mukherjee, H., Ojha, D., Bag, P., Chandel, H. S., Bhattacharyya, S., Chatterjee, T. K., & Chattopadhyay, D. (2014). In Vitro Search for Antiviral Activity against Human Cytomegalovirus from Medicinal Mushrooms Pleurotus sp. and Lentinus sp. Journal of Antivirals & Antiretrovirals, 6(6). [Link]

  • Buerger, I., Reefschlaeger, J., Bender, W., Eberspaecher, U., Thomas, U., Gisch, K., ... & Weber, O. (2011). In Vitro and In Vivo Activities of the Novel Anticytomegalovirus Compound AIC246. Antimicrobial Agents and Chemotherapy, 55(12), 5689–5697. [Link]

  • Lurain, N. S., & Thompson, K. D. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Clinical and Diagnostic Laboratory Immunology, 2(5), 588–592. [Link]

  • Takei, M., Mori, H., & Hoshino, H. (1991). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of Virological Methods, 33(1-2), 81–92. [Link]

  • Mar, E. C., Cheng, Y. C., & Huang, E. S. (1983). Human Cytomegalovirus Replication In Vitro. Antimicrobial Agents and Chemotherapy, 24(4), 518–523. [Link]

  • Virogin Biotech. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • Edwards, A. (2020, October 26). HCMV Plaque assay Method?. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Viral Plaque Assay. Retrieved from [Link]

  • Virology Research Services. (2022, August 10). Measuring infectious virus: the plaque assay. Retrieved from [Link]

  • Wunrau, C., & Michaelis, M. (2021). Small Molecules—Prospective Novel HCMV Inhibitors. Viruses, 13(3), 486. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Spirocyclic Azetidines in Drug Discovery

Spirocyclic scaffolds have emerged as a powerful tool in modern medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space.[1][2][3] Among these, spirocyclic azetidines are of particular interest due to the favorable physicochemical properties conferred by the strained four-membered azetidine ring.[4] The incorporation of this motif can lead to improvements in metabolic stability, aqueous solubility, and target-binding affinity.[5] However, the synthesis of complex spirocyclic systems can be challenging, often requiring multi-step solution-phase methods that are not amenable to high-throughput library generation.[1]

Solid-phase organic synthesis (SPOS) offers a compelling alternative, enabling the rapid and efficient construction of diverse molecular libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[6] This application note provides a detailed protocol for the solid-phase synthesis of a novel class of spirocyclic azetidines, specifically a spiro[azetidine-3,2'-tetrahydrofuran] scaffold, using a functionalized azetidine ring as the starting point. This approach combines the advantages of solid-phase methodology with a modular strategy for diversification, making it an ideal platform for the generation of compound libraries for drug discovery.

Strategic Overview of the Solid-Phase Synthesis

The synthetic strategy hinges on the immobilization of a suitable azetidine building block onto a solid support, followed by the on-resin construction of the spirocyclic core and subsequent diversification. We have selected N-Boc-3-azetidinone as the starting material and Wang resin as the solid support due to its compatibility with a wide range of reaction conditions and its acid-labile cleavage properties.[7][8][9]

The key steps in this protocol are:

  • Immobilization: Attachment of a linker to N-Boc-3-azetidinone to facilitate its loading onto the Wang resin.

  • On-Resin Spirocycle Formation: A three-step sequence involving a Grignard reaction, epoxidation, and intramolecular cyclization to construct the spiro-tetrahydrofuran ring.

  • On-Resin Diversification: Acylation of the newly formed hydroxyl group to introduce a point of molecular diversity.

  • Cleavage and Purification: Release of the final spirocyclic azetidine from the solid support and subsequent purification.

This modular approach allows for the variation of three key components: the substituent introduced via the Grignard reagent, the acylating agent for diversification, and potentially the initial azetidine building block itself, enabling the generation of a diverse library of spirocyclic azetidines.

Experimental Workflow for Solid-Phase Synthesis of Spirocyclic Azetidines

G cluster_0 Resin Preparation & Loading cluster_1 On-Resin Spirocycle Formation cluster_2 Diversification & Cleavage A Wang Resin Swelling B Linker Activation A->B C Immobilization of N-Boc-3-Azetidinone B->C D Grignard Reaction C->D Immobilized Azetidinone E Epoxidation D->E F Intramolecular Cyclization E->F G On-Resin Acylation F->G Spirocyclic Scaffold H Cleavage from Resin G->H I Purification H->I J J I->J Final Product Library

Caption: Overall workflow for the solid-phase synthesis of spirocyclic azetidines.

Materials and Equipment

Reagents and Solvents Equipment
Wang Resin (100-200 mesh, 1.0 mmol/g)Solid-phase synthesis vessels
N-Boc-3-azetidinoneShaker or automated synthesizer
4-(Bromomethyl)benzoic acidSintered glass funnels
Cesium carbonate (Cs₂CO₃)Round-bottom flasks
Homoallyl magnesium bromide (Grignard reagent)Syringes and needles
meta-Chloroperoxybenzoic acid (m-CPBA)Magnetic stirrer and stir bars
Sodium bicarbonate (NaHCO₃)Nitrogen or argon supply
Dichloromethane (DCM), anhydrousRotary evaporator
N,N-Dimethylformamide (DMF), anhydrousHigh-performance liquid chromatography (HPLC) system
Tetrahydrofuran (THF), anhydrousLyophilizer
Diethyl ether, anhydrous
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Acetic anhydride
Pyridine
Methanol (MeOH)

Detailed Experimental Protocols

Part 1: Immobilization of N-Boc-3-Azetidinone on Wang Resin

Rationale: To covalently attach the azetidine building block to the solid support, we first synthesize a linker-functionalized azetidinone. The carboxyl group of 4-(bromomethyl)benzoic acid is attached to the nitrogen of N-Boc-3-azetidinone after deprotection of the Boc group. The resulting benzylic bromide is then used to alkylate the hydroxyl groups of the Wang resin.

Protocol 1.1: Synthesis of Linker-Functionalized Azetidinone

  • Boc Deprotection: Dissolve N-Boc-3-azetidinone (1.0 equiv.) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.

  • Linker Attachment: Dissolve the deprotected azetidinone (1.0 equiv.) and 4-(bromomethyl)benzoic acid (1.1 equiv.) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) and stir at room temperature for 12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-(4-(bromomethyl)benzoyl)azetidin-3-one.

Protocol 1.2: Loading onto Wang Resin

  • Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel and swell in anhydrous DMF (10 mL) for 1 hour with gentle agitation.

  • Cesium Salt Formation: In a separate flask, dissolve 1-(4-(bromomethyl)benzoyl)azetidin-3-one (1.5 equiv., 1.5 mmol) in anhydrous DMF (5 mL). Add cesium carbonate (0.5 equiv., 0.5 mmol) and stir at room temperature for 30 minutes.

  • Resin Loading: Add the solution of the cesium salt to the swollen Wang resin. Heat the mixture to 50 °C and agitate for 24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF and water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping: To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 equiv.) and pyridine (10 equiv.) in DCM (10 mL) for 2 hours.

  • Final Wash: Wash the resin as described in step 4 and dry under vacuum.

Part 2: On-Resin Synthesis of the Spirocyclic Scaffold

Rationale: This three-step sequence constructs the spiro-tetrahydrofuran ring system. The Grignard reaction introduces a homoallyl group at the C3 position of the azetidinone. Subsequent epoxidation of the terminal alkene followed by acid-catalyzed intramolecular cyclization yields the desired spirocyclic scaffold.[10][11]

Protocol 2.1: Grignard Reaction

  • Resin Preparation: Swell the azetidinone-loaded resin (1.0 g) in anhydrous THF (10 mL) for 1 hour in a dry reaction vessel under an inert atmosphere (nitrogen or argon).

  • Grignard Addition: Cool the vessel to 0 °C and add a solution of homoallyl magnesium bromide (5.0 equiv. in THF) dropwise.[12][13] Agitate the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue agitation for 12 hours.

  • Quenching and Washing: Cool the vessel to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Wash the resin sequentially with a 1:1 mixture of THF and water (3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 2.2: Epoxidation

  • Resin Swelling: Swell the resin from the previous step in anhydrous DCM (10 mL) for 1 hour.

  • Epoxidation Reaction: Add a solution of m-CPBA (5.0 equiv.) in DCM to the resin. Agitate the mixture at room temperature for 24 hours.

  • Washing: Wash the resin with DCM (5 x 10 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid. Then wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 2.3: Intramolecular Cyclization

  • Resin Swelling: Swell the epoxidized resin in DCM (10 mL).

  • Cyclization: Add a solution of 10% TFA in DCM (v/v) and agitate at room temperature for 1 hour.

  • Washing: Neutralize the resin by washing with a 5% solution of DIPEA in DCM (3 x 10 mL), followed by DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Key Reaction Mechanism: On-Resin Spirocyclization

G cluster_0 On-Resin Intermediate cluster_1 Acid-Catalyzed Ring Opening cluster_2 Intramolecular Cyclization A Resin-Bound Epoxide B Protonated Epoxide A->B H+ C Carbocation Intermediate B->C Ring Opening D Spirocyclic Tetrahydrofuran C->D Nucleophilic Attack by Hydroxyl Group

Caption: Proposed mechanism for the acid-catalyzed on-resin spirocyclization.

Part 3: On-Resin Diversification and Cleavage

Rationale: The newly formed hydroxyl group on the spirocyclic scaffold serves as a handle for diversification. Acylation is a straightforward method to introduce a variety of substituents. Finally, the desired product is cleaved from the Wang resin using a standard TFA cocktail.[14]

Protocol 3.1: On-Resin Acylation

  • Resin Swelling: Swell the spirocycle-loaded resin in anhydrous DCM (10 mL).

  • Acylation: Add a solution of the desired acylating agent (e.g., acetic anhydride, 5.0 equiv.) and pyridine (5.0 equiv.) in DCM. Agitate at room temperature for 12 hours.

  • Washing: Wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Protocol 3.2: Cleavage from Resin and Purification

  • Resin Preparation: Place the dried, acylated resin in a clean reaction vessel.

  • Cleavage: Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (10 mL per gram of resin).[7] Agitate the mixture at room temperature for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL). Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether. Centrifuge the mixture and decant the ether.

  • Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile/water) and purify by preparative HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final spirocyclic azetidine as a white solid.

Expected Results and Troubleshooting

The described protocol is expected to yield the desired spirocyclic azetidines in good purity and moderate overall yields. The efficiency of each step can be monitored by performing a cleavage of a small amount of resin and analyzing the product by LC-MS.

Step Expected Outcome Potential Issues Troubleshooting
Resin Loading Loading efficiency of 0.5-0.8 mmol/gLow loading efficiencyIncrease reaction time or temperature; ensure anhydrous conditions.
Grignard Reaction Complete conversion to the tertiary alcoholIncomplete reaction; side product formationUse freshly prepared Grignard reagent; ensure strict anhydrous and inert conditions.
Epoxidation High conversion to the epoxideIncomplete reactionIncrease reaction time or excess of m-CPBA.
Cyclization Formation of the spirocyclic tetrahydrofuranFormation of diol by-productEnsure complete epoxidation before proceeding; use anhydrous conditions.
Cleavage Release of the final productIncomplete cleavage; degradation of the productIncrease cleavage time; use appropriate scavengers.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of a novel spiro[azetidine-3,2'-tetrahydrofuran] scaffold. The methodology leverages the advantages of solid-phase synthesis to enable the efficient construction and diversification of these medicinally relevant molecules.[15] This approach is highly adaptable and can be used to generate libraries of spirocyclic azetidines for screening in drug discovery programs, thereby accelerating the identification of new therapeutic agents.

References

  • JoVE. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles. BenchChem.
  • PubMed. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. National Library of Medicine. [Link]

  • YouTube. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. JoVE. [Link]

  • PubMed Central. (2015). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
  • Aapptec. (n.d.). Cleavage from Wang Resin. Aapptec. [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. SpiroChem. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec. [Link]

  • MDPI. (2021). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. MDPI. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. National Library of Medicine. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to Grignard Reaction Mechanisms for Alkene Synthesis. BenchChem.
  • PubMed. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. National Library of Medicine. [Link]

  • PubMed Central. (2013). On-resin peptide macrocyclization using thiol-ene click chemistry. National Institutes of Health. [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. University of Wisconsin-Madison.
  • YouTube. (2024). Organic Chemistry - Reactions of Epoxides and Epoxy Resins. Thomas Harper. [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Merck Millipore. (n.d.). Peptide Resin Loading Protocols. Merck Millipore.
  • Peptideweb.com. (n.d.). Loading protocols. Peptideweb.com.
  • IU Indianapolis ScholarWorks. (2016). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. IU Indianapolis ScholarWorks. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Google Patents. (n.d.). WO2006045483A2 - On-resin peptide cyclization.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. National Library of Medicine. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. [Link]

  • ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters.
  • ResearchGate. (n.d.). A Method for Selective N-Boc Deprotection on Wang Resin.
  • Kingston University London. (2001). A short protocol for the synthesis of spirocyclic tetrahydrofurans via intramolecular O-H insertion. Kingston University London. [Link]

  • ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters.

Sources

Application Notes & Protocols: Leveraging Azetidine Sulfonyl Fluorides for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The resurgence of covalent inhibitors in drug discovery is driven by their potential for enhanced potency, prolonged pharmacodynamics, and the ability to target shallow binding pockets. Within the arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a versatile class for engaging non-cysteine nucleophilic residues. This guide focuses on a specific, privileged subclass: azetidine sulfonyl fluorides (AzSFs). The inherent ring strain of the four-membered azetidine ring confers a unique reactivity profile, enabling selective and efficient covalent modification of key amino acid residues like tyrosine. This document provides a comprehensive overview of the AzSF warhead, detailed experimental protocols for its application in target identification and validation, and expert insights into the causality behind experimental design, empowering researchers to effectively harness this technology for novel drug discovery opportunities.

Introduction: The Rise of "Beyond Cysteine" Covalent Targeting

Covalent drugs, which form a stable chemical bond with their protein target, have become cornerstones of modern medicine.[1] Historically, drug development efforts have focused on targeting cysteine, due to the high nucleophilicity of its thiol side chain.[2] However, many compelling drug targets lack a suitably positioned cysteine in their binding sites, creating a demand for chemical probes that can engage other nucleophilic amino acids.[3]

This has spurred the development of "beyond cysteine" covalent strategies, with Sulfur(VI) Fluoride Exchange (SuFEx) chemistry emerging as a powerful tool.[3][4] Sulfonyl fluorides (R-SO₂F) are particularly noteworthy warheads; they are more stable than analogous sulfonyl chlorides and can be tuned for reactivity.[5] Among these, azetidine sulfonyl fluorides (AzSFs) stand out. The four-membered heterocyclic ring is an attractive design element in medicinal chemistry due to its ability to impart favorable physicochemical properties.[5][6][7][8][9] When incorporated into a sulfonyl fluoride, the ring strain enhances reactivity, creating a warhead capable of selectively targeting residues such as tyrosine, which has historically been challenging to address with covalent modifiers.[10]

The Azetidine Sulfonyl Fluoride (AzSF) Advantage: Mechanism and Reactivity

The utility of AzSFs stems from their participation in SuFEx reactions, a concept developed by Prof. Barry Sharpless and colleagues, which has become a cornerstone of modern click chemistry.[3] The reaction between an AzSF probe and a nucleophilic amino acid residue, such as tyrosine, proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester bond.

The key advantage of the azetidine moiety is the activation of the sulfonyl fluoride group. The inherent strain of the four-membered ring makes the sulfur atom more electrophilic and susceptible to nucleophilic attack compared to unstrained alkyl or aryl sulfonyl fluorides. This allows the reaction to proceed under mild, biocompatible conditions, which is essential for experiments in complex biological systems.

AzSF_Reaction_Mechanism cluster_product Product cluster_leaving_group Leaving Group AzSF Azetidine Sulfonyl Fluoride (Probe) Covalent_Adduct Covalently Modified Protein (Tyr-O-SO2-Azetidine) AzSF->Covalent_Adduct Nucleophilic Attack by Tyr-OH Protein Target Protein (with Tyr-OH) Protein->Covalent_Adduct Fluoride Fluoride Ion (F⁻) Covalent_Adduct->Fluoride Displacement

Caption: Reaction mechanism of an AzSF probe with a tyrosine residue.

This controlled reactivity allows AzSFs to achieve a desirable balance: they are stable enough to navigate a complex proteome but reactive enough to specifically engage their intended targets. This contrasts with more aggressive electrophiles like acrylamides, which can exhibit greater off-target reactivity.[11]

Table 1: Qualitative Comparison of Common Covalent Warheads

Warhead ClassTypical Target Residue(s)ReactivityStabilityKey Considerations
AcrylamidesCysteineHighModerateProne to reaction with glutathione, potential for off-targets.
ChloroacetamidesCysteine, LysineHighModerateGenerally more reactive and less selective than acrylamides.
Aryl Sulfonyl FluoridesTyrosine, Lysine, SerineModerateHighReactivity is highly dependent on electronic effects.[10]
Azetidine Sulfonyl Fluorides Tyrosine, Lysine, Serine Tuned (Moderate-High) High Ring strain enhances reactivity; good balance of stability and reactivity.

Application Protocol 1: In Vitro Target Engagement with a Purified Protein

Objective: To confirm the direct covalent modification of a purified protein of interest (POI) by an AzSF probe using intact protein mass spectrometry. This is a crucial first step to validate the fundamental reactivity between a probe and its hypothesized target.

Materials:

  • Purified Protein of Interest (POI) (e.g., >95% purity)

  • AzSF Probe (stock solution in DMSO, e.g., 10 mM)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Control Buffer (DMSO vehicle)

  • Quenching Solution (e.g., 1 M DTT or β-mercaptoethanol)

  • LC-MS grade water, acetonitrile, and formic acid

  • Intact Protein Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Protein Preparation:

    • Dilute the purified POI to a final concentration of 1-5 µM in the pre-warmed Reaction Buffer (37°C). Prepare at least two aliquots: one for the AzSF probe and one for the DMSO vehicle control.

    • Scientist's Note: The optimal protein concentration may vary. It should be high enough for detection by MS but low enough to avoid aggregation. The buffer should be free of primary amines (like Tris) that could react with the probe.

  • Reaction Incubation:

    • To the "Probe" tube, add the AzSF probe stock solution to a final concentration of 10-50 µM (e.g., a 10-fold molar excess over the protein).

    • To the "Control" tube, add an equivalent volume of DMSO.

    • Incubate both tubes at 37°C for 1-4 hours. A time-course experiment is recommended for initial characterization.

    • Rationale: A molar excess of the probe drives the reaction to completion for easier detection. Incubation at physiological temperature mimics cellular conditions.

  • Quenching the Reaction:

    • Stop the reaction by adding a high concentration of a reducing agent like DTT to scavenge any unreacted probe.

    • Rationale: Quenching prevents further modification during sample processing and workup, ensuring the observed result reflects the specific incubation period.

  • Sample Preparation for Mass Spectrometry:

    • Desalt the protein samples using a suitable method (e.g., C4 ZipTip) to remove buffer salts and excess reagents that interfere with MS analysis.

    • Elute the desalted protein in a solution compatible with LC-MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).

  • Intact Protein MS Analysis:

    • Infuse the samples into the mass spectrometer and acquire spectra in the appropriate mass range for the POI.

    • Deconvolute the raw spectra to determine the precise mass of the protein in both the control and probe-treated samples.

    • Expected Outcome: The control sample should show a mass corresponding to the unmodified POI. The probe-treated sample should show a mass shift equal to the molecular weight of the AzSF probe minus the fluorine atom (HF is the leaving group).[11]

Application Protocol 2: Chemoproteomic Target Identification in Cell Lysate

Objective: To identify the cellular targets of an AzSF probe on a proteome-wide scale. This workflow is essential for discovering novel targets (on-targets) and assessing selectivity (off-targets). This protocol assumes the AzSF probe has been synthesized with a bioorthogonal handle, such as a terminal alkyne, for downstream enrichment.[12]

Chemoproteomics_Workflow A 1. Cell Lysate Preparation B 2. Probe Incubation (Alkyne-AzSF) A->B Add Probe C 3. Click Chemistry (Azide-Biotin Tag) B->C Covalently Labeled Proteome D 4. Streptavidin Enrichment C->D Biotinylated Targets E 5. On-Bead Trypsin Digestion D->E Isolate Targets F 6. LC-MS/MS Analysis E->F Generate Peptides G 7. Data Analysis (Target Identification) F->G Acquire Spectra

Caption: A typical chemoproteomic workflow for target identification.[12]

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Alkyne-functionalized AzSF Probe

  • Click Chemistry Reagents: Azide-Biotin tag, Copper(II) Sulfate, TBTA ligand, Sodium Ascorbate

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Trypsin (proteomics grade)

  • LC-MS/MS system (e.g., Orbitrap)

Methodology:

  • Cell Lysis & Proteome Preparation:

    • Harvest cells and lyse them using a suitable mechanical method (e.g., sonication) in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration using a BCA or Bradford assay.

    • Scientist's Note: The choice of lysis buffer is critical. Avoid detergents that may interfere with downstream MS analysis if possible.

  • Probe Incubation:

    • Treat the clarified proteome (e.g., 1 mg total protein) with the alkyne-AzSF probe at a final concentration of 1-10 µM. Include a DMSO vehicle control. For competition experiments, pre-incubate the lysate with a known inhibitor before adding the probe.[2]

    • Incubate for 1 hour at 37°C.

  • Click Chemistry Reaction:

    • To the probe-labeled lysate, add the click chemistry reagents sequentially: Azide-Biotin, Copper(II) Sulfate, TBTA ligand, and freshly prepared Sodium Ascorbate.

    • Incubate for 1 hour at room temperature.

    • Rationale: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction specifically attaches a biotin tag to the alkyne handle on the probe, allowing for highly efficient enrichment of labeled proteins.[12]

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, followed by PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds (with DTT) and alkylate cysteine residues (with iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Collect the peptide-containing supernatant. Analyze the peptides by LC-MS/MS.

    • Search the resulting MS/MS data against a protein database using a search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the candidate targets of the AzSF probe.

    • Trustworthiness Check: True targets should show a dose-dependent enrichment and their labeling should be reduced in competition experiments where a known binder is pre-incubated with the lysate.[13] Further validation requires identifying the specific peptide containing the AzSF modification.[14]

Conclusion and Future Outlook

Azetidine sulfonyl fluorides represent a significant advancement in the field of covalent drug discovery. Their unique, strain-promoted reactivity provides a powerful tool for targeting non-cysteine residues, thereby expanding the "druggable" proteome.[5][8] The protocols outlined here provide a robust framework for researchers to validate probe-target engagement and perform proteome-wide discovery campaigns. As our understanding of SuFEx chemistry deepens, the rational design of next-generation AzSF-based probes and inhibitors will undoubtedly accelerate the development of novel therapeutics for a wide range of diseases.[15][16]

References

Synthesis of Novel Azetidine Amino Acid Derivatives via Aza-Michael Addition: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a particularly valuable motif.[1][2][3] Its inherent ring strain lends itself to unique chemical reactivity, while it remains significantly more stable than its three-membered aziridine counterpart.[2] This balance of reactivity and stability, coupled with its ability to introduce conformational rigidity and improve properties such as aqueous solubility and metabolic stability, has made the azetidine scaffold a prized component in the design of new therapeutics.[1][4]

Azetidine-containing amino acids, in particular, are of significant interest as they can be incorporated into peptides and small molecules to create analogues of natural compounds with enhanced biological activity and stability.[5][6] These non-natural amino acids can act as proline antagonists or be used to construct unique peptide conformations, making them powerful tools in peptidomimetic chemistry.[6][7] The diverse pharmacological activities associated with azetidine-containing molecules, including anticancer, antibacterial, and anti-inflammatory properties, underscore the importance of efficient and versatile synthetic routes to this class of compounds.[1]

This application note provides a detailed overview and a step-by-step protocol for the synthesis of novel azetidine amino acid derivatives through a robust and efficient Aza-Michael addition reaction. This method offers a straightforward approach to a diverse range of functionalized azetidines, opening new avenues for the exploration of this important chemical space in drug development.

Synthetic Strategy: A Two-Step Approach to Azetidine Amino Acid Derivatives

The synthesis of the target azetidine amino acid derivatives is achieved through a reliable two-step sequence. The first step involves the synthesis of a key intermediate, an α,β-unsaturated ester bearing the azetidine ring, via the Horner-Wadsworth-Emmons (HWE) reaction. This is followed by the crucial C-N bond-forming step: the Aza-Michael addition of a nitrogen nucleophile to the activated alkene.

Step 1: Synthesis of the Michael Acceptor via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the stereoselective synthesis of alkenes.[8][9] In this protocol, it is employed to synthesize the key Michael acceptor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, from N-Boc-azetidin-3-one.

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of the ketone (N-Boc-azetidin-3-one) to form an oxaphosphetane intermediate. This intermediate subsequently collapses to yield the desired alkene and a water-soluble phosphate byproduct, which is easily removed during workup. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[8][9]

Figure 1: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Step 2: Aza-Michael Addition for C-N Bond Formation

The Aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful and atom-economical method for constructing carbon-nitrogen bonds.[10] In this protocol, we utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an efficient base catalyst for the addition of various nitrogen-containing nucleophiles to the synthesized methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

Mechanism of the DBU-Catalyzed Aza-Michael Addition:

DBU, a non-nucleophilic strong base, is proposed to act as a catalyst by activating the nucleophile. It deprotonates the N-H bond of the amine, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of the α,β-unsaturated ester, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by the protonated DBU or a protic solvent, yields the final β-amino ester product and regenerates the DBU catalyst.

Aza_Michael_Mechanism cluster_reactants Reactants & Catalyst cluster_products Product & Regenerated Catalyst Amine Nitrogen Nucleophile (R2NH) Activated_Amine Activated Nucleophile Amine->Activated_Amine Deprotonation DBU DBU DBU->Activated_Amine Michael_Acceptor Methyl 2-(N-Boc-azetidin-3-ylidene)acetate Enolate Enolate Intermediate Michael_Acceptor->Enolate Activated_Amine->Enolate Nucleophilic Attack Product Azetidine Amino Acid Derivative Enolate->Product Protonation DBU_H [DBU-H]+ DBU_H->DBU Regeneration DBU_H->Product

Figure 2: DBU-Catalyzed Aza-Michael Addition Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of the Michael acceptor and the subsequent Aza-Michael addition.

Protocol 1: Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

This protocol is adapted from the procedure described by Gudelis et al.[10]

Materials:

  • N-Boc-azetidin-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

  • Add DBU (1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

Protocol 2: Aza-Michael Addition of N-Heterocycles

This protocol is based on the general procedure reported by Gudelis et al.[10]

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

  • Appropriate N-heterocyclic amine (e.g., pyrazole, imidazole, morpholine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial or round-bottom flask with a condenser

  • Magnetic stirrer and heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • In a reaction vial, dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the N-heterocyclic amine (1.0 eq) in anhydrous acetonitrile.

  • Add DBU (1.0 eq) to the solution.

  • Seal the vial and stir the reaction mixture at 65 °C for 4-16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine amino acid derivative.

Experimental_Workflow Start_HWE Start: N-Boc-azetidin-3-one & Phosphonate Reaction_HWE HWE Reaction (DBU, MeCN, RT) Start_HWE->Reaction_HWE Workup_HWE Aqueous Workup & Extraction (H2O, EtOAc) Reaction_HWE->Workup_HWE Purification_HWE Flash Chromatography Workup_HWE->Purification_HWE Intermediate Intermediate: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate Purification_HWE->Intermediate Start_Aza Start: Intermediate & Amine Intermediate->Start_Aza Reaction_Aza Aza-Michael Addition (DBU, MeCN, 65°C) Start_Aza->Reaction_Aza Workup_Aza Aqueous Workup & Extraction (H2O, EtOAc) Reaction_Aza->Workup_Aza Purification_Aza Flash Chromatography Workup_Aza->Purification_Aza Final_Product Final Product: Azetidine Amino Acid Derivative Purification_Aza->Final_Product

Figure 3: General Experimental Workflow.

Data Presentation: Substrate Scope and Yields

The versatility of the Aza-Michael addition is demonstrated by its compatibility with a wide range of nitrogen nucleophiles. The following table summarizes the results obtained for the addition of various heterocyclic amines to methyl 2-(N-Boc-azetidin-3-ylidene)acetate, as reported by Gudelis et al.[10]

EntryAmine NucleophileReaction Time (h)ProductYield (%)
1Azetidine41,3'-Biazetidine derivative64
2Pyrrolidine43-(Pyrrolidin-1-yl)azetidine derivative78
3Piperidine43-(Piperidin-1-yl)azetidine derivative85
4Morpholine43-(Morpholin-4-yl)azetidine derivative88
51H-Pyrazole163-(Pyrazol-1-yl)azetidine derivative83
61H-Imidazole163-(Imidazol-1-yl)azetidine derivative53
71H-Indole163-(Indol-1-yl)azetidine derivative55
81H-Benzimidazole163-(Benzimidazol-1-yl)azetidine derivative56

Data sourced from Gudelis, E. et al., Molecules, 2023.[10]

The reaction can also be extended to aliphatic and aromatic amines, although reaction conditions may require optimization. Generally, aliphatic amines are more nucleophilic and react more readily than aromatic amines.[2][11][12][13]

Conclusion and Future Outlook

The Aza-Michael addition provides a powerful and versatile platform for the synthesis of novel azetidine amino acid derivatives. The presented protocols, utilizing a DBU-catalyzed Horner-Wadsworth-Emmons reaction followed by a DBU-catalyzed conjugate addition, are robust and applicable to a range of nitrogen nucleophiles. The resulting functionalized azetidines are valuable building blocks for medicinal chemistry and drug discovery programs. Further exploration of the substrate scope, including a wider variety of aliphatic and aromatic amines, as well as the development of stereoselective variations of this reaction, will undoubtedly continue to enrich the chemical toolbox for the synthesis of these important molecules.

References

  • Azetidines of pharmacological interest. Archiv der Pharmazie. 2021. Available from: [Link]

  • Mughal, H. & Szostak, M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. 2021. Available from: [Link]

  • Gudelis, E. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023;28(3):1091. Available from: [Link]

  • Gudelis, E. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. PubMed Central. 2023. Available from: [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. 2025. Available from: [Link]

  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. 2025. Available from: [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. 2016. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017. Available from: [Link]

  • Gudelis, E. et al. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. 2023. Available from: [Link]

  • Reiners, F. et al. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. 2020. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

  • Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction: Mass Spectrometry and DFT Studies of Catalyst Role. SciELO. 2020. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

  • Gudelis, E. et al. Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. ResearchGate. 2023. Available from: [Link]

  • DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. MDPI. 2021. Available from: [Link]

  • Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by DBU based task-specific i. Semantic Scholar. 2009. Available from: [Link]

  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. 2023. Available from: [Link]

  • Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Organic Chemistry Portal. 2006. Available from: [Link]

  • Gudelis, E. et al. Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. Monatshefte für Chemie - Chemical Monthly. 2024. Available from: [Link]

  • Substrate scope of the aza-Paternò-Büchi reactions with H–Hexo... ResearchGate. 2025. Available from: [Link]

  • aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. ResearchGate. 2025. Available from: [Link]

  • Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions. Organic Chemistry Portal. 2010. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. 2011. Available from: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. 2024. Available from: [Link]

  • Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. 2021. Available from: [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. 2014. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

This compound is a valuable intermediate in medicinal chemistry, prized for its constrained azetidine ring and the versatile hydrazide functional group.[1] However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and difficult purification. This guide provides a structured, question-and-answer approach to navigate these common hurdles.

The primary synthetic routes involve either the hydrazinolysis of an activated carboxylic acid derivative (typically an ester) or the direct coupling of the carboxylic acid with hydrazine. Both pathways have unique advantages and challenges that we will explore in detail.

Overall Synthetic Workflow

The diagram below illustrates the two main synthetic strategies starting from the common intermediate, N-Boc-Azetidine-3-carboxylic acid.

A Boc-Azetidine-3-carboxylic acid B Esterification (e.g., MeOH, H+) A->B Route 1 E Direct Coupling A->E Route 2 C Boc-Azetidine-3-carboxylate Ester B->C D Hydrazinolysis (NH2NH2·H2O) C->D G This compound D->G F Coupling Agents (e.g., EDC, HOBt) + Hydrazine E->F F->G H Work-up & Purification G->H I Final Pure Product H->I

Caption: Primary synthetic routes to the target hydrazide.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion to the desired hydrazide, with starting material remaining. What are the likely causes?

Answer: Low conversion is a common issue that can typically be traced to three main areas: the reactivity of your starting materials, the choice of reaction conditions, or the effectiveness of your coupling system.

A. Inefficient Hydrazinolysis of the Ester Intermediate (Route 1)

The reaction of an ester with hydrazine hydrate is a classic nucleophilic acyl substitution.[2][3][4] Its efficiency is highly dependent on the electrophilicity of the ester's carbonyl group and the reaction conditions.

  • Underlying Cause: The starting ester (e.g., methyl or ethyl ester) may not be sufficiently reactive, or the reaction conditions (temperature, time) may be inadequate for the reaction to proceed to completion.

  • Troubleshooting & Optimization:

    • Choice of Ester: Methyl and ethyl esters are generally more reactive than bulkier esters and are preferred for this transformation.[2][5]

    • Reaction Temperature: Hydrazinolysis often requires heating. Refluxing in a suitable solvent like ethanol or methanol is a common and effective strategy to drive the reaction forward.[2][3]

    • Stoichiometry: Use a molar excess of hydrazine hydrate (typically 3-10 equivalents) to ensure the reaction goes to completion and to minimize the formation of diacyl hydrazine side products.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can take several hours to overnight to complete.[3]

B. Ineffective Direct Coupling of the Carboxylic Acid (Route 2)

Directly coupling the carboxylic acid with hydrazine requires activating the carboxyl group to make it susceptible to nucleophilic attack by the weakly basic hydrazine.[6] Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used for this purpose.[7][8]

  • Underlying Cause: Incomplete activation of the carboxylic acid, premature hydrolysis of the activated intermediate, or suboptimal pH can all lead to low yields.

  • Troubleshooting & Optimization:

    • Choice of Coupling Reagents: Use EDC in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure. These additives form an active ester intermediate that is more stable to hydrolysis and less prone to side reactions than the initial O-acylisourea intermediate.[7][8][9]

    • Solvent: Use anhydrous polar aprotic solvents such as DMF or DCM to prevent hydrolysis of the activated species.[10]

    • Temperature Control: Perform the reaction at 0 °C to room temperature. While gentle heating can sometimes overcome steric barriers, it can also promote side reactions and epimerization.[9][10]

    • Base Selection: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) is often required to neutralize salts and facilitate the reaction. Use the weakest base necessary, as strong bases can promote side reactions.[9][10]

C. Poor Quality of Starting Materials

  • Underlying Cause: Degradation of reagents, particularly hydrazine hydrate, or impurities in the starting Boc-azetidine-3-carboxylic acid can inhibit the reaction.

  • Troubleshooting & Optimization:

    • Hydrazine Hydrate: Use fresh, high-quality hydrazine hydrate. It is hygroscopic and can absorb CO2 from the air.

    • Carboxylic Acid/Ester: Ensure the starting material is pure and dry. The presence of residual acid or water from a previous step can interfere with coupling reactions.

Issue 2: Formation of Significant Side Products

Question: My TLC/LC-MS shows multiple spots in addition to my product, leading to a low isolated yield. What are these impurities?

Answer: Side product formation is a major cause of yield loss. Understanding the likely side reactions is key to mitigating them.

cluster_main Desired Reaction cluster_side1 Diacyl Hydrazine Formation cluster_side2 Boc Cleavage A Boc-Azetidine-COOH (or Ester) C Desired Product (Hydrazide) A->C + B Hydrazine B->C D Desired Product (Hydrazide) F Diacyl Hydrazine D->F + E Boc-Azetidine-COOH (or Ester) E->F G Desired Product (Hydrazide) H Azetidine Hydrazide (Deprotected) G->H Acidic Conditions

Caption: Desired reaction versus common side reactions.

A. Diacyl Hydrazine Formation

  • Underlying Cause: The newly formed product hydrazide is itself a nucleophile and can react with another molecule of the activated carboxylic acid or ester. This is more likely if there is a localized high concentration of the starting material relative to hydrazine.

  • Mitigation Strategy:

    • Use a significant molar excess of hydrazine hydrate (3-10 equivalents). This statistically favors the reaction of the starting material with hydrazine over the product hydrazide.

    • When using a coupling agent, consider adding the activated acid solution slowly to a solution of hydrazine to maintain a high hydrazine-to-electrophile ratio.

B. Boc-Group Cleavage

  • Underlying Cause: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[11][12][13] If the reaction or workup conditions become acidic, the Boc group can be cleaved, leading to the unprotected azetidine hydrazide.

  • Mitigation Strategy:

    • Avoid using hydrazine salts (e.g., hydrazine hydrochloride) without adding a sufficient amount of base to neutralize the acid.

    • During aqueous workup, use a dilute basic wash (e.g., sat. NaHCO3 solution) to ensure any acidic residues are neutralized before extraction.

    • Avoid purification on silica gel with acidic eluents.

C. Side Products from Coupling Reagents

  • Underlying Cause: Carbodiimides like EDC and DCC can rearrange or react with the amine to form stable N-acylureas, which are often difficult to remove.[14] Guanidinium reagents like HATU can sometimes lead to guanidinylation of the nucleophile.[15]

  • Mitigation Strategy:

    • The use of additives like HOBt or Oxyma minimizes N-acylurea formation.

    • Most N-acylurea byproducts from EDC are water-soluble and can be removed with an aqueous wash. The byproduct from DCC is insoluble in most organic solvents and can often be removed by filtration.

Issue 3: Difficulties in Product Isolation and Purification

Question: My product seems highly polar, making it difficult to extract from the aqueous layer and purify by column chromatography. What are the best practices?

Answer: The hydrazide group imparts significant polarity and water solubility to the molecule, which complicates standard isolation procedures.

A. Inefficient Extraction

  • Underlying Cause: The product has high solubility in water due to the hydrogen-bonding capacity of the hydrazide and carbamate moieties.

  • Best Practices:

    • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.

    • Choice of Solvent: Use a more polar extraction solvent than is typical. While ethyl acetate is common, a mixture of DCM/Isopropanol or repeated extractions with ethyl acetate (5-10 times) may be necessary.

    • pH Adjustment: Ensure the aqueous phase is slightly basic (pH 8-9) during extraction to keep the product in its neutral form and suppress the solubility of any acidic starting material.

B. Challenging Purification

  • Underlying Cause: The high polarity of the product makes it adhere strongly to normal-phase silica gel, often resulting in poor peak shape and difficult elution.

  • Best Practices:

    • Flash Chromatography (Normal Phase):

      • Eluent System: A strong, polar eluent system is required. Start with a gradient of Dichloromethane (DCM) and Methanol (e.g., 0% to 20% MeOH in DCM).

      • Tailing Reduction: Adding a small amount of a basic modifier like triethylamine (~0.5%) or ammonium hydroxide to the eluent can improve peak shape by deactivating acidic sites on the silica.

    • Recrystallization: If a solid is obtained, recrystallization can be an effective purification method.[16] Experiment with solvent systems like Ethyl Acetate/Heptane, Ethanol/Diethyl Ether, or Acetonitrile.[16]

    • Alternative Chromatography (HILIC): For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative. This technique uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type eluent system (e.g., Acetonitrile/Water), where water is the strong solvent.[17]

Part 2: Data Summaries and Protocols

Table 1: Comparison of Synthetic Methods
ParameterRoute 1: Ester HydrazinolysisRoute 2: Direct Carbodiimide Coupling
Starting Material Boc-Azetidine-3-carboxylate EsterBoc-Azetidine-3-carboxylic Acid
Key Reagents Hydrazine HydrateHydrazine, EDC, HOBt, DIPEA
Typical Solvents Ethanol, MethanolAnhydrous DMF, DCM
Temperature Room Temperature to Reflux0 °C to Room Temperature
Pros Fewer reagents, often simpler workupAvoids separate esterification step
Cons Requires an additional esterification stepMore reagents, risk of coupling-related side products, requires anhydrous conditions
Table 2: Troubleshooting Decision Matrix
SymptomPotential CauseRecommended Action
Low Conversion (SM remains) Ineffective hydrazinolysisIncrease temperature (reflux), increase reaction time, use methyl/ethyl ester.
Ineffective couplingUse EDC/HOBt, ensure anhydrous solvent, check reagent quality.
Multiple Side Products Diacyl hydrazine formationUse large excess of hydrazine hydrate; slow addition of electrophile.
Boc deprotectionMaintain neutral or basic pH during reaction and workup.
Difficult Extraction High water solubility of productSaturate aqueous layer with NaCl ("salting out"), use more polar solvent (EtOAc, DCM/IPA), perform multiple extractions.
Poor Chromatography High product polarity on silicaUse a polar eluent (DCM/MeOH), add a basic modifier (Et₃N), or consider HILIC.
Detailed Experimental Protocols

Protocol A: Synthesis via Ester Hydrazinolysis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the Boc-azetidine-3-carboxylate methyl or ethyl ester (1.0 eq).

  • Solvent: Add absolute ethanol (or methanol) to dissolve the ester (approx. 0.2 M concentration).

  • Hydrazine Addition: Add hydrazine hydrate (5.0 eq, 64% solution in water) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Initial): Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent and excess hydrazine.

  • Workup (Extraction): Dissolve the residue in water and saturate the aqueous layer with solid NaCl. Extract the aqueous phase repeatedly (5-10 times) with ethyl acetate or a 9:1 DCM:Isopropanol mixture.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as described above.

Protocol B: Synthesis via Direct Carbodiimide Coupling

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-azetidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF (or DCM) (to approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIPEA (2.5 eq) followed by the solid EDC·HCl (1.5 eq). Stir the mixture at 0 °C for 20-30 minutes to pre-activate the acid.

  • Hydrazine Addition: Add hydrazine hydrate (2.0 eq) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.[14]

  • Workup (Quench): Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described above.

Troubleshooting Flowchart

Start Reaction Complete. Analyze Crude by TLC/LCMS CheckYield Acceptable Yield? Start->CheckYield CheckPurity Clean Product? CheckYield->CheckPurity Yes LowYield Low Yield/ No Reaction CheckYield->LowYield No Impure Multiple Spots CheckPurity->Impure No GoodCrude Proceed to Purification CheckPurity->GoodCrude Yes Route1 Ester Route? LowYield->Route1 SideProducts Identify Side Products Impure->SideProducts Purify Purification GoodCrude->Purify Route2 Coupling Route Route1->Route2 No EsterTroubleshoot Increase Temp (Reflux) Increase Time Use >3 eq NH2NH2 Route1->EsterTroubleshoot Yes CouplingTroubleshoot Check Reagent Quality Use Anhydrous Solvent Use Additive (HOBt) Route2->CouplingTroubleshoot EsterTroubleshoot->Start CouplingTroubleshoot->Start Diacyl Diacyl Hydrazine? SideProducts->Diacyl BocLoss Boc Cleavage? Diacyl->BocLoss No DiacylFix Use >5 eq NH2NH2 Slowly Add Acid Diacyl->DiacylFix Yes BocLoss->GoodCrude No BocLossFix Ensure Neutral/Basic Workup BocLoss->BocLossFix Yes DiacylFix->Start BocLossFix->Start Extract Extraction Issues? Purify->Extract Column Column Issues? Extract->Column No ExtractFix Salt Out (NaCl) Use EtOAc or DCM/IPA Multiple Extractions Extract->ExtractFix Yes ColumnFix Use DCM/MeOH Gradient Add 0.5% Et3N to Eluent Consider HILIC Column->ColumnFix Yes End Pure Product Column->End No ExtractFix->Column ColumnFix->End

Caption: A decision tree for troubleshooting the synthesis.

References

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Benchchem. Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide.
  • Benchchem.
  • Ranamalla, S. R., et al. (2024). A) Schematic representation of the carbodiimide coupling reaction with hydrazide-modified cysteine.
  • Wang, Y., et al. (2019).
  • Unknown Author. Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Benchchem.
  • Unknown Author. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. chemicalbook.
  • Unknown Author. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Publishing.
  • Unknown Author. Optimizing Peptide Coupling: Key Techniques.
  • Unknown Author. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Unknown Author. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Unknown Author. (2022). Two-Component Coupling of Carbodiimides and Hydrazides Provides Convergent Access to Biologically Active Compounds. PubMed.
  • Unknown Author. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
  • Unknown Author. (2025). (PDF) Procedures to Improve Difficult Couplings.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Vrettos, E. I., et al. (2017).
  • Unknown Author. Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • ChemScene. 1001907-44-3 | tert-Butyl 3-(hydrazinecarbonyl)
  • Organic Syntheses Procedure. Carbazic acid, tert-butyl ester.
  • Hanson, J. E. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Popiołek, Ł. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
  • Organic Chemistry Portal.
  • Reddit. (u/5260ross).
  • Unknown Author. Acylation of Hydrazides with Acetic Acid and Formic Acid.
  • Google Patents. (CN103408454B)
  • European Patent Office. (EP 0294100 A1)
  • Biotage. (2023).
  • Google Patents. (CN101823986A)
  • Google Patents. (EP0153216B1)
  • Unknown Author. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central.
  • Knight Chemicals Online. tert-butyl 3-(4-(hydroxymethyl)benzyl)
  • BLD Pharm.
  • Aapptec Peptides. Boc-Azetidine-3-carboxylic acid [142253-55-2].
  • Google Patents. (CN111362852A) Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Unknown Author. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.
  • BLD Pharm. 142253-55-2|N-Boc-Azetidine-3-carboxylic acid.

Sources

Side reactions in the preparation of azetidine hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azetidine hydrazides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with strained heterocyclic systems. Instead of a generic protocol, we will explore the synthesis from a troubleshooting perspective, addressing the common challenges and side reactions that can arise during this delicate transformation. Our focus is on understanding the "why" behind the experimental outcomes to empower you to optimize your synthesis for higher yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a diagnosis of the potential problem, explains the underlying chemistry, and offers a detailed protocol for remediation.

Question 1: "My reaction yield is significantly lower than expected. Where did my product go?"

Low yield is the most common issue in this synthesis, and it almost always points to one primary culprit: premature ring-opening of the strained azetidine core.

Expertise & Experience: The synthesis of an azetidine hydrazide typically involves the hydrazinolysis of a corresponding azetidine ester (e.g., N-Boc-azetidine-3-carboxylate). While the intended reaction is a nucleophilic attack by hydrazine on the ester carbonyl, the high ring strain (~25.4 kcal/mol) of the azetidine ring makes its C-N bonds susceptible to nucleophilic cleavage.[1] Hydrazine, being a potent nucleophile, can attack the electrophilic carbon atoms of the ring (C2 or C4), leading to an irreversible ring-opening side reaction. This is especially prevalent under harsh conditions, such as high temperatures or prolonged reaction times.

Causality - The Competing Pathways:

  • Desired Pathway (Acyl Substitution): Hydrazine attacks the ester carbonyl, leading to the formation of the tetrahedral intermediate, which then collapses to yield the desired azetidine hydrazide.

  • Side Pathway (Ring-Opening): Hydrazine attacks a ring carbon adjacent to the nitrogen atom. This nucleophilic attack is facilitated by the ring strain and results in the formation of a linear, undesired byproduct, often a substituted aminopropyl hydrazine.[2][3][4]

Visualizing the Reaction Pathways:

G Start N-Protected Azetidine Ester + Hydrazine DesiredPath Nucleophilic Acyl Substitution Start->DesiredPath Mild Conditions (Low Temp, Stoichiometric Hydrazine) SidePath Nucleophilic Ring Opening Start->SidePath Harsh Conditions (High Temp, Excess Hydrazine) Product Azetidine Hydrazide (Desired Product) DesiredPath->Product Byproduct Ring-Opened Adduct (e.g., Diaminopropyl Hydrazide derivative) SidePath->Byproduct

Caption: Competing reaction pathways in azetidine ester hydrazinolysis.

Protocol: Mitigating Ring-Opening and Maximizing Yield

This protocol is designed to favor the desired acyl substitution pathway over nucleophilic ring-opening.

1. Reagent & Temperature Control:

  • Hydrazine Stoichiometry: Use a minimal excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents). A large excess dramatically increases the probability of the ring-opening side reaction.
  • Temperature Management: Begin the reaction at a low temperature (0 °C) and allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary and only after careful reaction monitoring shows no product formation at lower temperatures. The activation energy for ring-opening is often higher, making it more favorable at elevated temperatures.

2. Solvent Selection:

  • Use a protic solvent like ethanol or methanol. These solvents can solvate the reactants and may help mediate the reactivity of the hydrazine.

3. Step-by-Step Methodology:

  • Dissolve your N-protected azetidine ester (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
  • Place the flask in an ice bath and cool to 0 °C.
  • Add hydrazine hydrate (1.2 eq.) dropwise over 10-15 minutes while stirring vigorously.
  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
  • Monitor the reaction progress every 2-4 hours using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

4. Work-up and Purification:

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
  • The crude product can often be purified by recrystallization or flash column chromatography.[5] A gradient of dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 0.5%) can be effective for chromatography to prevent product streaking on the silica gel.
Question 2: "My NMR/LC-MS shows an unexpected major byproduct. How can I identify and prevent it?"

Beyond the primary ring-opening product, other side reactions can lead to persistent impurities.

Expertise & Experience: The nature of the impurity provides clues to the underlying side reaction. Let's troubleshoot the most common scenarios.

Scenario A: A Dihydrazide or Dimer Impurity

  • Diagnosis: You observe a mass corresponding to [2 * Starting Material - 2 * Ester Group + 2 * Hydrazide Group] or a species with a significantly higher molecular weight. This often points to the formation of a dihydrazide. This can happen if your starting material has two ester groups or if the product hydrazide reacts with another molecule of the starting ester. A more common issue, however, is the formation of a diacyl hydrazine where two molecules of the starting ester are linked by a hydrazine molecule.

  • Causality: This occurs when a single hydrazine molecule reacts with two molecules of the azetidine ester. This is favored when the hydrazine is the limiting reagent or when its addition is too slow, creating localized areas of low hydrazine concentration.

  • Prevention: Ensure hydrazine is present in a slight excess (1.2-1.5 eq.) and that mixing is efficient during its addition. Adding the ester solution to the hydrazine solution (inverse addition) can sometimes mitigate this.

Scenario B: Impurities from Protecting Group Instability

  • Diagnosis: You observe byproducts related to the loss or modification of your N-protecting group (e.g., N-H azetidine or a modified Boc group).

  • Causality: While the Boc (tert-butoxycarbonyl) group is generally stable to the basic conditions of hydrazinolysis, other protecting groups might not be.[6] For example, Fmoc can be cleaved by amines. Furthermore, if your work-up involves an acidic wash, you risk premature cleavage of the Boc group, which can expose the azetidine nitrogen and potentially lead to decomposition or further side reactions.[3]

  • Prevention:

    • Choose a stable protecting group like Boc or Cbz for this transformation.

    • Maintain neutral or slightly basic conditions during the work-up. Avoid strong acids. If an acid wash is necessary to remove residual hydrazine, use a dilute solution of a weak acid (e.g., 1% citric acid) and perform the extraction quickly at low temperatures.

Troubleshooting Summary Table

Observed ProblemProbable CauseRecommended Solution
Low overall yield with complex crude mixtureRing-Opening of the azetidine coreLower reaction temperature to 0 °C -> RT. Use minimal excess of hydrazine (1.2-1.5 eq.). Monitor reaction closely.
High MW peak in MS, complex NMR couplingDimer/Dihydrazide Formation Use a slight excess of hydrazine. Ensure rapid and efficient stirring during addition. Consider inverse addition.
Loss of protecting group signal in NMRProtecting Group Cleavage Use a robust protecting group (Boc, Cbz). Avoid acidic conditions during work-up and purification.
Reaction stalls, starting material remainsInsufficient Reactivity or Poor Solubility Increase temperature incrementally (e.g., to 40 °C) after confirming no product forms at RT. Use a co-solvent if needed.
Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for this synthesis?

The tert-butoxycarbonyl (Boc) group is highly recommended. It is robust under the basic/nucleophilic conditions of hydrazinolysis and can be removed under acidic conditions that can be controlled to minimize ring degradation.[6] The Cbz (benzyl chloroformate) group is another suitable option.

Q2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): Use a mobile phase like 10% Methanol in Dichloromethane. The hydrazide product is significantly more polar than the starting ester and will have a much lower Rf value. Stain with potassium permanganate or ninhydrin (for N-H containing products).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also revealing any side products in real-time.

Q3: My final product is difficult to purify. Any tips?

Hydrazides can be tricky due to their high polarity and potential to chelate with silica gel.

  • Deactivate Silica: For column chromatography, consider pre-treating your silica gel with triethylamine (e.g., by flushing the packed column with a solvent system containing 1% triethylamine) to cap acidic sites and prevent streaking.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) is often the best way to achieve high purity.

  • Alternative Purification: For very polar or stubborn compounds, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile gradient.[5]

General Workflow for Azetidine Hydrazide Preparation

G A 1. Select Starting Material (N-Boc-Azetidine Ester) B 2. Reaction Setup (Dissolve in EtOH, Cool to 0 °C) A->B C 3. Reagent Addition (Add Hydrazine Hydrate Dropwise) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Reaction Stalled (Adjust Conditions) E 5. Work-up (Solvent Removal under Reduced Pressure) D->E Reaction Complete F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G H Final Product (Pure Azetidine Hydrazide) G->H

Caption: A generalized experimental workflow for azetidine hydrazide synthesis.

This guide provides a framework for troubleshooting the common side reactions in azetidine hydrazide synthesis. By understanding the chemical principles behind these challenges, you can rationally design your experiments to favor the desired product, leading to more successful and efficient outcomes in your research and development efforts.

References
  • Barrett, A. G. M., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Singh, G., et al. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, G. S. (n.d.). Example of azetidine synthesis by β‐lactam reduction. ResearchGate. Available at: [Link]

  • Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. ResearchGate. Available at: [Link]

  • Urban, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)- and 2-(Oxetan-1-yl)acrylates. Molecules. Available at: [Link]

  • Goldstein, A. (n.d.). Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems. A&C Catalysts, Inc. Available at: [Link]

Sources

Technical Support Center: Optimizing Cyclization Reactions with Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cyclization reactions involving Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. My approach is rooted in mechanistic understanding and field-proven strategies to ensure your success.

The primary application of this azetidine hydrazide is in the synthesis of novel bicyclic pyrazole derivatives, which are of significant interest in medicinal chemistry. The core transformation is a cyclocondensation reaction, typically with a 1,3-dicarbonyl compound, to form a pyrazole ring. This guide will focus on troubleshooting and optimizing this key reaction.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound in cyclization reactions.

Q1: What is the most common reaction type for this compound to form a cyclized product?

A1: The most prevalent and synthetically useful reaction is the Knorr pyrazole synthesis, which involves the cyclocondensation of the hydrazine moiety with a 1,3-dicarbonyl compound to form a pyrazole ring.[1] This creates a novel azetidinyl-pyrazole scaffold.

Q2: I am observing low to no product formation. What are the initial parameters I should check?

A2: Low reactivity can often be attributed to several factors. Firstly, ensure the quality of your starting materials. The 1,3-dicarbonyl compound should be pure, and the solvent should be anhydrous if required by the reaction conditions. Secondly, many of these cyclocondensations require a catalyst to proceed at a reasonable rate.[2] Without a catalyst, the reaction may not proceed at all, even with heating.[2] Lastly, reaction temperature is a critical parameter; some reactions may require heating to overcome the activation energy barrier.

Q3: My reaction mixture has turned a deep yellow/red color, and I have multiple spots on my TLC. What could be the cause?

A3: The formation of colored impurities is often due to side reactions of the hydrazine starting material.[1] Hydrazines can undergo oxidation or self-condensation, particularly at elevated temperatures or in the presence of certain reagents. The multiple spots on your TLC likely indicate a mixture of the desired product, unreacted starting materials, and these colored byproducts.

Q4: Is the Boc protecting group on the azetidine ring stable under typical cyclization conditions?

A4: The Tert-butyloxycarbonyl (Boc) group is generally stable under neutral to basic conditions and moderately acidic conditions at room temperature. However, it is sensitive to strong acids.[3] Most pyrazole syntheses can be conducted under conditions that are compatible with the Boc group. If strongly acidic catalysts or high temperatures are required, you may risk partial or complete deprotection of the Boc group.

Q5: How can I monitor the progress of my cyclization reaction effectively?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product.[4] For more detailed analysis, you can take aliquots from the reaction mixture and analyze them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product and any major byproducts.[1][5] Proton NMR can also be used to follow the disappearance of starting material signals and the appearance of product signals.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Pyrazole Product

Symptoms:

  • Low isolated yield after purification.

  • TLC/LC-MS analysis shows significant amounts of unreacted starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Rate The cyclocondensation may be kinetically slow without catalytic activation.Introduce a catalyst. For many pyrazole syntheses, a Lewis acid catalyst such as Yb(OTf)₃, InCl₃, or ZrCl₄ can significantly improve yields.[4] In some cases, a simple acid catalyst like acetic acid can be effective.
Suboptimal Reaction Temperature The reaction may have a high activation energy.Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or toluene is a common strategy. Microwave-assisted synthesis can also be explored to accelerate the reaction.[6]
Reversibility of the Reaction The initial condensation to form a hydrazone intermediate may be reversible.Remove water as it forms using a Dean-Stark apparatus, especially when heating in a non-polar solvent like toluene. This drives the equilibrium towards the product.
Steric Hindrance Bulky substituents on the azetidine ring or the 1,3-dicarbonyl compound can hinder the reaction.Consider using a less sterically hindered 1,3-dicarbonyl compound if possible. Alternatively, prolonged reaction times and higher temperatures may be necessary.
Issue 2: Formation of Regioisomers

Symptoms:

  • NMR spectra show two sets of closely related peaks for the pyrazole product.

  • Difficulty in separating the products by column chromatography.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Unsymmetrical 1,3-Dicarbonyl Compound When an unsymmetrical 1,3-dicarbonyl is used, the two carbonyl groups have different reactivities, leading to two possible pyrazole regioisomers.[1]Control Reaction Conditions: The regioselectivity can sometimes be influenced by the reaction pH and temperature. A systematic screening of conditions is recommended. Modify the Substrate: If possible, modify the 1,3-dicarbonyl to increase the reactivity difference between the two carbonyls, favoring one regioisomer. Purification Strategy: If isomer formation is unavoidable, develop a robust purification method. This may involve derivatization to facilitate separation, or specialized chromatography techniques.
Issue 3: Presence of Pyrazoline Byproduct

Symptoms:

  • Mass spectrometry shows a mass corresponding to the desired product + 2 amu.

  • NMR may show signals corresponding to a non-aromatic five-membered ring.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Aromatization The reaction may stop at the pyrazoline intermediate, which is the precursor to the final pyrazole product.[2][7]Introduce an Oxidant: Add a mild oxidizing agent to the reaction mixture upon completion of the initial cyclization. Common oxidants for this purpose include air (oxygen), or mild chemical oxidants. Modify Reaction Conditions: In some cases, simply extending the reaction time or increasing the temperature can promote the elimination of water and subsequent aromatization to the pyrazole.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Catalytic Pyrazole Synthesis

This protocol outlines a general method for the cyclocondensation of this compound with a 1,3-dicarbonyl compound using a Lewis acid catalyst.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃)

  • Anhydrous solvent (e.g., ethanol or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add the 1,3-dicarbonyl compound (1.1 eq).

  • Add the anhydrous solvent (e.g., ethanol, 0.1 M concentration).

  • Under a flow of inert gas, add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C for ethanol).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Pyrazole Products via Acid Salt Crystallization

This method can be effective for purifying basic pyrazole products that are difficult to crystallize directly or are challenging to separate from neutral impurities.[8]

Materials:

  • Crude pyrazole product

  • Organic solvent (e.g., isopropanol, ethyl acetate)

  • Acid (e.g., hydrochloric acid in a suitable solvent, or a solid organic acid like oxalic acid)

Procedure:

  • Dissolve the crude pyrazole product in a minimal amount of a suitable organic solvent.[8]

  • Slowly add a solution of the acid (at least 1 equivalent) to the stirred solution of the pyrazole.[8]

  • The pyrazole acid addition salt should precipitate out of the solution. If no precipitate forms, you can try cooling the solution or adding a less polar co-solvent to induce crystallization.

  • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • To recover the free pyrazole, dissolve the salt in water and basify the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) until the free pyrazole precipitates or can be extracted with an organic solvent.

  • Collect the purified pyrazole product.

Visualizing the Process

General Reaction Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of an azetidinyl-pyrazole.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: Azetidine Hydrazide + 1,3-Dicarbonyl reaction Cyclocondensation (Solvent, Catalyst, Heat) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup Aqueous Workup & Extraction monitoring->workup Complete crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography crystallization Crystallization (as free base or salt) crude->crystallization pure Pure Azetidinyl-Pyrazole chromatography->pure crystallization->pure

Caption: A typical workflow for azetidinyl-pyrazole synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common issues in the cyclization reaction.

G start Reaction Outcome? low_yield Low Yield? start->low_yield isomers Regioisomers? low_yield->isomers No add_catalyst Add Catalyst (e.g., Lewis Acid) low_yield->add_catalyst Yes byproduct Pyrazoline Byproduct? isomers->byproduct No screen_conditions Screen pH & Temp for Selectivity isomers->screen_conditions Yes add_oxidant Add Oxidant (e.g., Air) byproduct->add_oxidant Yes success Successful Optimization byproduct->success No increase_temp Increase Temperature /Microwave add_catalyst->increase_temp remove_water Remove Water (Dean-Stark) increase_temp->remove_water remove_water->success modify_substrate Modify 1,3-Dicarbonyl Substrate screen_conditions->modify_substrate modify_substrate->success prolong_reaction Prolong Reaction Time /Increase Temperature add_oxidant->prolong_reaction prolong_reaction->success

Caption: A troubleshooting decision tree for the reaction.

References

  • Elmaaty, T. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]

  • Bhat, L., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(1), 1385-1411. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7545-7565. [Link]

  • Foley, D. J., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(30), 9534-9538. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]

  • Yakaiah, M., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(45), 25488-25492. [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405-1408. [Link]

  • Beilstein Institute. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2356-2404. [Link]

  • Foley, D. J., et al. (2018). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie, 130(30), 9674-9678. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Friz, C., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10835-10843. [Link]

  • Contreras, J., et al. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(11), 2656. [Link]

  • Almássy, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1022. [Link]

  • Musso, L., et al. (2025). Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. ChemMedChem, 20(14), e202500144. [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). [Link]

  • Ayaz, M. D., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 2(2). [Link]

  • Slideshare. (2019). Synthesis of Pyrazole. [Link]

  • Beilstein Institute. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2356-2404. [Link]

  • NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]

  • Li, Y., et al. (2022). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society, 144(30), 13646-13656. [Link]

  • NASA Technical Reports Server. (2010). Three Methods of Detection of Hydrazines. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12, 1373323. [Link]

  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1104-1111. [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. [Link]

  • ResearchGate. (2019). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47363-47399. [Link]

  • ResearchGate. (2021). Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(56), 33894-33908. [Link]

  • ResearchGate. (2019). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. [Link]

  • Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]

  • PubChem. Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 1-Boc-3-azetidinone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, detailed protocols, and robust troubleshooting solutions. 1-Boc-3-azetidinone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including Janus kinase (JAK) inhibitors and antiviral agents.[1][2][3] Its synthesis, while conceptually straightforward, presents challenges related to ring strain, reagent sensitivity, and scalability that demand careful procedural control.

This document provides a comprehensive resource to navigate these challenges, ensuring a reproducible and scalable process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 1-Boc-3-azetidinone.

Q1: What is the most common and scalable synthetic route to 1-Boc-3-azetidinone?

The most prevalent and industrially applicable route is the oxidation of the corresponding alcohol precursor, 1-Boc-3-hydroxyazetidine.[1][3] This two-stage approach involves first synthesizing the hydroxy-azetidine intermediate, often from more readily available starting materials, followed by a controlled oxidation to yield the desired ketone. This method is favored for its reliability and the relative stability of the intermediates involved.

Q2: Why is the choice of oxidizing agent so critical for this specific transformation?

The azetidine ring possesses significant ring strain, making it susceptible to undesired ring-opening side reactions under harsh conditions.[4] Therefore, the choice of oxidant is paramount. Mild and selective oxidation methods are required to prevent degradation of the strained four-membered ring. Conditions involving high temperatures or highly acidic/basic reagents can lead to low yields and complex purification profiles. Swern-type oxidations and other modern, mild oxidation protocols are often preferred for this reason.[5]

Q3: What are the primary safety concerns associated with this synthesis?

Several reagents used in the common synthetic routes are hazardous. For instance, Swern oxidation protocols utilize oxalyl chloride or trifluoroacetic anhydride, which are corrosive and toxic, and generate dimethyl sulfide, a volatile and malodorous byproduct.[5] Additionally, many reagents are moisture-sensitive.[1][3] A thorough risk assessment must be conducted, and all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (1-Boc-3-hydroxyazetidine) and the formation of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, being a ketone, is more polar than the starting alcohol and will have a different Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the conversion with high precision.[6]

Q5: How should 1-Boc-3-azetidinone be stored?

1-Boc-3-azetidinone is a white to light brown solid that is sensitive to moisture.[1][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to prevent degradation.[1][7]

Section 2: Core Synthetic Workflow & Protocols

The overall workflow for the scalable synthesis of 1-Boc-3-azetidinone is a two-part process, starting from the synthesis of the key precursor followed by its oxidation.

Overall Synthetic Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxidation Epichlorohydrin Epichlorohydrin 1-tert-butyl-3-azetidinol 1-tert-butyl-3-azetidinol Epichlorohydrin->1-tert-butyl-3-azetidinol Ring Formation tert-Butylamine tert-Butylamine tert-Butylamine->1-tert-butyl-3-azetidinol Ring Formation Precursor 1-Boc-3-hydroxyazetidine 1-tert-butyl-3-azetidinol->Precursor N-Protection & Deprotection Boc_Anhydride (Boc)2O Boc_Anhydride->Precursor N-Protection & Deprotection Precursor_ref 1-Boc-3-hydroxyazetidine Oxidant Oxidizing Agent (e.g., Swern) Product 1-Boc-3-azetidinone Oxidant->Product Oxidation Precursor_ref->Product Oxidation G Start Problem Encountered During Oxidation Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Sol_Reagents Cause: Reagent Quality - Use anhydrous solvents/reagents - Check oxidant activity Check_Yield->Sol_Reagents Yes Sol_Temp Cause: Temperature Control - Maintain T < -60°C during additions - Ensure proper cooling bath Check_Yield->Sol_Temp Yes Sol_Time Cause: Reaction Time - Monitor via TLC/LC-MS - Extend stir time if needed Check_Yield->Sol_Time Yes Check_Scale Scale-up Issues? Check_Purity->Check_Scale No Sol_SideReact Cause: Side Reactions - Check for ring opening - Ensure slow, controlled additions Check_Purity->Sol_SideReact Yes Sol_Purify Cause: Inefficient Purification - Optimize chromatography gradient - Consider recrystallization Check_Purity->Sol_Purify Yes Sol_Mixing Cause: Poor Mixing - Use appropriate mechanical stirrer - Ensure homogenous temperature Check_Scale->Sol_Mixing Yes Sol_Heat Cause: Heat Transfer - Account for exotherms - Use jacketed reactor for large scale Check_Scale->Sol_Heat Yes

Sources

Technical Support Center: Stabilizing 1,2-Diazetidine Derivatives Post-Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diazetidine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the inherent instability of the 1,2-diazetidine ring system, particularly after the removal of nitrogen-protecting groups. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome challenges related to the decomposition of these valuable synthetic intermediates.

Understanding the Instability: The Challenge of the Strained Ring

The 1,2-diazetidine ring is a four-membered heterocycle containing two adjacent nitrogen atoms. This structure is characterized by significant ring strain, making it susceptible to decomposition.[1][2][3] The N-N bond within this strained ring is a particularly weak point and can be prone to cleavage under various conditions.[4][5][6][7]

Deprotection of the nitrogen atoms often exacerbates this instability. Protecting groups, such as carbamates (e.g., Boc, Cbz) or sulfonyl groups (e.g., Tosyl), can provide steric and electronic stabilization to the ring. Their removal unmasks the reactive free nitrogens, often leading to rapid decomposition pathways. Research has shown that even when deprotection is successful, the resulting free 1,2-diazetidine derivatives can be unstable upon storage.[8]

The primary decomposition pathways include:

  • N-N Bond Cleavage: This can be initiated by nucleophiles, light, or thermal energy, leading to ring-opened products.[4][5][9][10][11]

  • Retro-[2+2] Cycloaddition: This process can lead to the formation of imines and other fragments, particularly under thermal or catalytic conditions.[12]

This guide will focus on practical strategies to mitigate these decomposition pathways during and after the deprotection step.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My 1,2-diazetidine derivative decomposes immediately upon N-Boc deprotection with strong acid (e.g., TFA). What's happening and what can I do?

Answer:

Strong acids like Trifluoroacetic Acid (TFA) are standard for Boc deprotection but can be too harsh for the sensitive 1,2-diazetidine ring.[13] The acidic conditions can protonate the ring nitrogens, increasing ring strain and promoting N-N bond cleavage.

Troubleshooting Steps:

  • Switch to Milder Acidic Conditions:

    • HCl in Dioxane: Using a 4M solution of HCl in dioxane is often a successful alternative for acid-sensitive substrates.[14] It is crucial to perform the reaction at low temperatures (e.g., 0 °C) and monitor closely by TLC to avoid prolonged exposure.

    • Lewis Acids: In some cases, Lewis acids can offer a milder approach to deprotection.

  • Consider Non-Acidic Deprotection Methods:

    • Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent can effect deprotection.[13] This method avoids acidic reagents entirely. However, careful temperature control is necessary, as excessive heat can also lead to decomposition.[9][10]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate thermolytic deprotection of N-Boc groups, sometimes at lower temperatures than other solvents.[15]

  • In Situ Functionalization: If the deprotected 1,2-diazetidine is inherently unstable, the most effective strategy is to perform the subsequent reaction in the same pot without isolating the intermediate. Once deprotection is complete (as confirmed by TLC or LC-MS), the next reagent can be added directly to the reaction mixture. This approach has been successfully used in the functionalization of 1,2-diazetidine-3-carboxylic acid derivatives.[8]

Q2: I'm trying to remove a Cbz group via hydrogenolysis, but I'm seeing complex mixtures and low yields of the desired product. What are the potential pitfalls?

Answer:

While catalytic hydrogenolysis is generally a mild method for Cbz deprotection, the 1,2-diazetidine ring can still be susceptible to cleavage under these conditions.[16][17] The catalyst (e.g., Pd/C) and hydrogen source can sometimes promote N-N bond scission.

Troubleshooting Steps:

  • Optimize Catalyst and Reaction Conditions:

    • Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.

    • Hydrogen Pressure: Atmospheric pressure of hydrogen is often sufficient. Avoid high pressures unless necessary.

    • Solvent Choice: Methanol or ethanol are common choices. Ensure they are of high purity.

  • Alternative Reductive Methods:

    • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes be milder than using hydrogen gas directly.

    • Sodium Borohydride with Pd/C: The combination of NaBH₄ and Pd/C can lead to very rapid deprotection at room temperature, potentially minimizing the time the substrate is exposed to the catalytic conditions.[16]

  • Non-Reductive Cbz Cleavage:

    • Lewis Acid-Mediated Deprotection: Aluminum chloride (AlCl₃) in a fluorinated solvent like HFIP can effectively remove Cbz groups at room temperature and may be compatible with the diazetidine ring.[16][18]

    • Nucleophilic Cleavage: For specific substrates, nucleophilic reagents like 2-mercaptoethanol can be used for Cbz removal under non-reductive conditions.[18]

Q3: After successfully deprotecting my 1,2-diazetidine derivative, it decomposes during workup or purification. How can I improve its stability?

Answer:

The free 1,2-diazetidine is often significantly less stable than its protected precursor.[8] Exposure to silica gel, elevated temperatures, or prolonged storage can lead to decomposition.

Troubleshooting Steps:

  • Minimize Exposure to Silica Gel:

    • Avoid Column Chromatography if Possible: If the product is sufficiently pure after workup, try to use it directly in the next step.

    • Use a Neutral or Basic Stationary Phase: If chromatography is necessary, consider using neutral or basic alumina instead of silica gel.

    • Deactivate Silica Gel: Pre-treating silica gel with a base (e.g., triethylamine in the eluent) can help to neutralize acidic sites that may promote decomposition.

  • Gentle Workup Procedures:

    • Low Temperatures: Keep the product cold at all stages of the workup and isolation.

    • Inert Atmosphere: Handle the deprotected compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Immediate Use or Derivatization:

    • As mentioned in Q1, the best strategy for highly unstable derivatives is to use them immediately in the next reaction step without isolation.[8]

Q4: Are there any general guidelines for choosing protecting groups for 1,2-diazetidines to facilitate easier deprotection and better stability?

Answer:

The choice of protecting group is critical. Orthogonally protected systems, where each nitrogen can be deprotected under different conditions, offer the most flexibility.[8][19]

Protecting Group Selection Strategy:

Protecting GroupCommon Deprotection MethodStability of Protected DiazetidineConsiderations for Deprotection
Boc Acidic (TFA, HCl), ThermalGenerally GoodStrong acids can cause decomposition. Thermal methods require careful temperature control.[13][20]
Cbz Hydrogenolysis, Lewis AcidsGenerally GoodRing may be sensitive to some reductive conditions.[16][17][21][22]
Tosyl (Ts) Strong reducing agents (e.g., Mg in MeOH)Very StableDeprotection conditions can be harsh and may not be compatible with other functional groups.[8]
Acetyl (Ac) Basic or Acidic HydrolysisModerateDeprotection can require forcing conditions that may not be suitable for the strained ring.[23]

Recommendation: For new synthetic routes, consider an orthogonal protecting group strategy, such as using Boc on one nitrogen and a tosyl group on the other. This allows for selective deprotection and functionalization, minimizing the chances of having a fully unprotected and unstable intermediate.[8][24]

Experimental Protocols

Protocol 1: Mild N-Boc Deprotection using HCl in Dioxane and In Situ Functionalization

This protocol is designed for acid-sensitive 1,2-diazetidine derivatives.

  • Preparation: Dissolve the N-Boc protected 1,2-diazetidine (1.0 equiv.) in anhydrous dichloromethane (DCM) or dioxane under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add a 4M solution of HCl in dioxane (2.0-4.0 equiv.) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • In Situ Functionalization: Once the starting material is consumed, add the next reagent (e.g., an acyl chloride or isocyanate) and a non-nucleophilic base (e.g., triethylamine or DIPEA) directly to the reaction mixture at 0 °C.

  • Reaction and Workup: Allow the subsequent reaction to proceed as required. Perform a standard aqueous workup, keeping the temperature low.

  • Purification: If necessary, purify the product using column chromatography on neutral alumina or base-deactivated silica gel.

Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis

This protocol offers a milder alternative to using hydrogen gas.

  • Preparation: Dissolve the N-Cbz protected 1,2-diazetidine (1.0 equiv.) in methanol or ethanol.

  • Catalyst and Hydrogen Source: Add 10% Palladium on carbon (Pd/C) (5-10 mol%) followed by ammonium formate (5.0-10.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-4 hours. Monitor by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Next Step: Use the crude product immediately in the next step or purify under the mildest conditions possible.

Visualizing the Challenge: Decomposition Pathways

The following diagrams illustrate the key concepts discussed.

cluster_deprotection Deprotection Step cluster_decomposition Decomposition Pathways Protected Protected 1,2-Diazetidine (e.g., N-Boc, N-Cbz) Deprotected Unstable Deprotected 1,2-Diazetidine Protected->Deprotected Harsh Conditions (e.g., Strong Acid) RingOpened Ring-Opened Products (N-N Cleavage) Deprotected->RingOpened Nucleophiles, Heat, Light Fragments Imine Fragments (Retro [2+2]) Deprotected->Fragments Thermal Stress

Caption: Deprotection can lead to an unstable intermediate prone to decomposition.

cluster_solutions Troubleshooting Strategies Start Start: Deprotection of 1,2-Diazetidine Derivative CheckDecomposition Observe Decomposition? Start->CheckDecomposition MildConditions Use Milder Deprotection Conditions CheckDecomposition->MildConditions Yes Success Success: Stable Product CheckDecomposition->Success No MildConditions->CheckDecomposition InSitu Perform In Situ Functionalization MildConditions->InSitu GentleWorkup Employ Gentle Workup/Purification MildConditions->GentleWorkup InSitu->Success GentleWorkup->Success

Caption: A logical workflow for troubleshooting decomposition issues.

References

  • Synthesis of C-Unsubstituted 1,2-Diazetidines and Their Ring-Opening Reactions via Selective N–N Bond Cleavage. The Journal of Organic Chemistry. Available at: [Link]

  • Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. European Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of C-Unsubstituted 1,2-Diazetidines and Their Ring-Opening Reactions via Selective N-N Bond Cleavage. ResearchGate. Available at: [Link]

  • Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. Available at: [Link]

  • Synthesis of diazetidines. ResearchGate. Available at: [Link]

  • A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of a Stereochemically Defined 1,2-Diazetine N,N'-Dioxide and a Study of Its Thermal Decomposition. ResearchGate. Available at: [Link]

  • Synthesis of a stereochemically defined 1,2-diazetine N,N'-dioxide and a study of its thermal decomposition. PubMed. Available at: [Link]

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Royal Society of Chemistry. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • N-N bond cleavage of 1,2-diarylhydrazines and N-H bond formation via H-atom transfer in vanadium complexes supported by a redox-active ligand. PubMed. Available at: [Link]

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. LJMU Research Online. Available at: [Link]

  • Frustrated Alternative Approaches towards the Synthesis of a Thermally Stable 1,2-Diazacyclobutene. MDPI. Available at: [Link]

  • A Novel and Efficient Method for the Synthesis of 1,2-Diazetidines. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Chemoselective N-Deacetylation under Mild Conditions. ResearchGate. Available at: [Link]

  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. ChemInform. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • 1,2-Diazetidine as a new amidomethylative reagent to control the selectivity for the synthesis of N-heterocycles and Ru(II)-catalyzed enantioselective hydroarylation to form chromane derivatives. Mississippi State University Scholars Junction. Available at: [Link]

  • (PDF) Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. ResearchGate. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH National Library of Medicine. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. ElectronicsAndBooks. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Oligonucleotide synthesis under mild deprotection conditions. NIH National Library of Medicine. Available at: [Link]

  • Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PubMed. Available at: [Link]

  • A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Royal Society of Chemistry. Available at: [Link]

  • Construction of a 1,2-diazetidine core based on a multicomponent reaction of N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), arylglyoxals, and Meldrum's acid. Royal Society of Chemistry. Available at: [Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Srce. Available at: [Link]

  • Cyclic diamines as potential high energy materials. Thermochemical properties of diaziridine, 1,2-diazetidine, and 1,3-diazetidine. ResearchGate. Available at: [Link]

  • Derivatives of 1,2-Diazetine 1,2-Di-N-oxides - a New Class of Soluble Guanylate Cyclase Activators with Vasodilatory Properties. ResearchGate. Available at: [Link]

  • Synthesis, structure and functionalisation of 1,2-diazetidines. CORE. Available at: [Link]

Sources

Overcoming poor yields in the synthesis of quaternary heterocyclic intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of complex quaternary heterocyclic intermediates. The construction of a quaternary carbon center, particularly within a heterocyclic framework, is a formidable challenge in organic synthesis, often plagued by issues of low yield, poor selectivity, and difficult purifications. This guide is structured to provide practical, field-proven insights and troubleshooting strategies to overcome these common hurdles. Our approach is rooted in a deep understanding of reaction mechanisms and the subtle interplay of factors that govern success in the laboratory.

Troubleshooting Guides

This section addresses specific, common problems encountered during the synthesis of quaternary heterocyclic intermediates. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: Low to No Yield in Pictet-Spengler Reaction for Quaternary Center Formation

You are attempting to synthesize a tetrahydro-β-carboline or a tetrahydroisoquinoline with a C1-quaternary center via a Pictet-Spengler reaction, but the reaction is sluggish, and the yield is disappointingly low.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of the Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If your β-arylethylamine contains electron-withdrawing groups, the aromatic ring is deactivated, making it a poor nucleophile for the intramolecular cyclization step.[1][2]

    • Solution 1: Substrate Modification: If possible, start with a substrate bearing electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring to enhance its nucleophilicity.[2]

    • Solution 2: Harsher Reaction Conditions: For less nucleophilic systems, consider using stronger acids (e.g., trifluoroacetic acid, Eaton's reagent) and higher temperatures to drive the reaction forward. However, be mindful of potential side reactions and decomposition.

    • Solution 3: N-Acyliminium Ion Strategy: Instead of relying on protonation of the imine, an N-acyliminium ion can be generated by acylating the intermediate imine. This creates a much more powerful electrophile that can be attacked by even weakly nucleophilic aromatic rings under milder conditions.[1]

  • Steric Hindrance from the Carbonyl Component: The use of a ketone or a sterically bulky aldehyde to generate the quaternary center can significantly hinder the initial condensation with the amine and the subsequent cyclization.

    • Solution 1: Optimized Reaction Conditions: Extended reaction times and elevated temperatures may be necessary to overcome the steric barrier.

    • Solution 2: Use of Ketonitrones: A modern approach involves the use of ketonitrones, which can be activated by acyl chlorides to form highly electrophilic N-acyloxyiminium ions. This method has shown success in generating aza-quaternary centers with good to excellent yields, even with sterically demanding substrates.[3][4][5]

  • Reversibility of the Iminium Ion Formation: The formation of the key iminium ion intermediate is a reversible process involving the elimination of water.[6][7]

    • Solution: Water Scavenging: Employing dehydrating agents such as molecular sieves (4 Å) can effectively remove water from the reaction mixture, shifting the equilibrium towards the formation of the iminium ion and improving the overall yield.

Problem 2: Poor Enantioselectivity in Asymmetric Catalysis for Quaternary Heterocycles

You are employing a chiral catalyst (e.g., a chiral phosphoric acid, a metal-ligand complex) to achieve an enantioselective synthesis of a quaternary heterocyclic intermediate, but the enantiomeric excess (ee) is low.

Potential Causes & Solutions:

  • Suboptimal Catalyst-Substrate Matching: The chiral environment created by the catalyst may not be suitable for effective stereochemical communication with your specific substrate.

    • Solution 1: Catalyst Screening: A thorough screening of different chiral catalysts is often necessary. For instance, in asymmetric Pictet-Spengler reactions, various chiral phosphoric acids or thiourea-based catalysts can be evaluated.[4]

    • Solution 2: Ligand Modification: In metal-catalyzed reactions, modifying the chiral ligand can have a profound impact on enantioselectivity. Experiment with ligands of varying steric bulk and electronic properties.

  • Unfavorable Reaction Conditions: Temperature, solvent, and concentration can all influence the transition state energies of the enantioselective step.

    • Solution 1: Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.[4]

    • Solution 2: Solvent Screening: The polarity and coordinating ability of the solvent can affect catalyst performance. A systematic screen of different solvents is recommended. For example, a switch from dichloromethane to toluene has been shown to improve enantioselectivity in certain asymmetric Pictet-Spengler reactions.[4]

  • Background Uncatalyzed Reaction: A non-selective background reaction proceeding without the influence of the chiral catalyst can significantly erode the enantiomeric excess.

    • Solution: Use of Additives: In some cases, additives can suppress the uncatalyzed pathway. For example, the use of molecular sieves can not only improve yield but also enhance enantioselectivity in some catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in synthesizing quaternary carbon centers in heterocyclic compounds?

The primary challenge is steric hindrance .[8] The formation of a quaternary carbon requires bringing together four non-hydrogen substituents, which leads to significant steric repulsion.[8] This steric congestion can impede the approach of reagents, slow down reaction rates, and favor undesired side reactions.[9] In the context of heterocyclic synthesis, this often translates to difficulties in the key bond-forming steps, such as intramolecular cyclizations.

Q2: How does Phase Transfer Catalysis (PTC) help in overcoming poor yields in heterocyclic synthesis?

Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving reactants that are soluble in two immiscible phases (e.g., an aqueous phase and an organic phase).[10][11] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase to the other, where the reaction can then occur.[11][12] This can lead to:

  • Increased reaction rates: By bringing the reactants together, PTC overcomes the mass transfer limitations of a two-phase system.[12]

  • Milder reaction conditions: PTC often allows for the use of less harsh conditions (e.g., lower temperatures, weaker bases) compared to traditional homogeneous reactions.[10]

  • Improved yields and fewer byproducts: The enhanced reactivity and milder conditions can lead to cleaner reactions with higher yields.[11]

Q3: My Friedel-Crafts alkylation to form a quaternary center is giving a rearranged product. Why is this happening and how can I prevent it?

This is a classic limitation of the Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate.[13] If the initially formed carbocation can rearrange to a more stable one (e.g., via a hydride or alkyl shift), this rearrangement will occur before the aromatic ring attacks, leading to an unexpected product.[13][14]

  • Prevention Strategy: Friedel-Crafts Acylation: The best way to avoid this is to use the Friedel-Crafts acylation reaction instead.[15] This reaction proceeds through a resonance-stabilized acylium ion, which does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.

Experimental Protocols & Data

Table 1: Troubleshooting Guide for the Pictet-Spengler Reaction
Symptom Potential Cause Suggested Solution Key Reference
Low or No Product YieldElectron-withdrawing groups on the aromatic ringUse stronger acid/higher temperature; consider N-acyliminium ion strategy.[1][2]
Steric hindrance from ketone/bulky aldehydeEmploy ketonitrone activation; increase reaction time/temperature.[3][4][5]
Reversible iminium ion formationAdd a dehydrating agent like 4 Å molecular sieves.[6][7]
Low DiastereoselectivityUnfavorable transition state geometryScreen different solvents and reaction temperatures.[16]
Ineffective chiral catalystScreen a library of chiral catalysts (e.g., different phosphoric acids).[4]
Protocol: Asymmetric Pictet-Spengler Reaction using a Ketonitrone

This protocol is adapted from methodologies developed for the synthesis of aza-quaternary centers.[4][5]

  • Preparation of the Ketonitrone: Synthesize the ketonitrone from the corresponding ketone and hydroxylamine derivative according to established literature procedures.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ketonitrone (1.0 equiv.), the chiral thiourea catalyst (0.1 equiv.), and 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Initiation: Add the acylating agent (e.g., benzoyl bromide, 1.2 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched quaternary heterocyclic product.

Visualizations

Decision-Making Workflow for Optimizing Pictet-Spengler Reactions

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction check_substrate Analyze Substrate Electronics start->check_substrate ewg Electron-Withdrawing Groups Present? check_substrate->ewg check_sterics Assess Steric Hindrance ketone Using a Ketone or Bulky Aldehyde? check_sterics->ketone ewg->check_sterics No strong_acid Increase Acid Strength / Temperature ewg->strong_acid Yes ketonitrone Use Ketonitrone Activation ketone->ketonitrone Yes dehydration Add Dehydrating Agent (e.g., 4Å MS) ketone->dehydration No acyliminium Switch to N-Acyliminium Strategy strong_acid->acyliminium If yield is still low edg Proceed with Standard Conditions acyliminium->edg ketonitrone->edg dehydration->edg

Caption: Troubleshooting flowchart for low-yield Pictet-Spengler reactions.

Generalized Reaction Scheme: Phase Transfer Catalysis in Heterocycle Synthesis

ptc_mechanism RX R-X (Substrate) RNu R-Nu (Product) QX_org Q+X- QX_aq Q+X- QX_org->QX_aq Phase Transfer QNu_org Q+Nu- QNu_org->RX Reaction MNu M+Nu- (Nucleophile Salt) QNu_aq Q+Nu- MX M+X- (Byproduct) QNu_aq->QNu_org Phase Transfer

Caption: Mechanism of Phase Transfer Catalysis (PTC).

References

  • Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Pictet-Spengler reaction - chemeurope.com. (n.d.). Retrieved from [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. (2021). Chemical Science. Retrieved from [Link]

  • Pictet-Spengler Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). Retrieved from [Link]

  • Shen, J., Xu, Z., Yang, S., & Li, S. (2023). Quaternary Stereocenters via Catalytic Enantioconvergent Allylation of Epoxides. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. (2021). Chemical Science. Retrieved from [Link]

  • Quaternary stereocentres via catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides by alkenylmetal reagents. (n.d.). PMC. Retrieved from [Link]

  • Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. (n.d.). Retrieved from [Link]

  • Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. (n.d.). NIH. Retrieved from [Link]

  • Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. (2021). Retrieved from [Link]

  • Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved from [Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. (2021). PMC. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from [Link]

  • Effect of steric hindrance on the regioselectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (n.d.). RSC Publishing. Retrieved from [Link]

  • Quaternary–centre–guided synthesis of complex polycyclic terpenes. (n.d.). PubMed Central. Retrieved from [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers. Retrieved from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024, May 9). PMC - PubMed Central. Retrieved from [Link]

  • Bergman cyclization of sterically hindered substrates and observation of phenyl-shifted products. (n.d.). PubMed. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Aza-Quaternary Carbon Cyclohexadieneones Enabled by Aminative Dearomatization of Phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. (2014, February). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Alkylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (2016, August 6). Retrieved from [Link]

  • Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Consecutive All-Carbon Quaternary Centers via Three-Step Reactions. (2017, December 9). Retrieved from [Link]

  • Friedel-Crafts Alkylation - Chemistry Steps. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019, November 14). Organic Letters. Retrieved from [Link]

  • The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Handling and storage conditions for Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS No. 1001907-44-3). This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the safe and effective use of this versatile building block in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Due to the presence of a Boc-protecting group and a hydrazide moiety, specific storage conditions are crucial to maintain the compound's integrity. While direct stability data for this specific molecule is limited, recommendations can be made based on structurally related compounds. Some suppliers suggest cold-chain transportation for this and similar azetidine derivatives.[1][2][3]

For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Storage at 2-8°C under an inert atmosphere is recommended for analogous azetidine compounds to prevent degradation.[5]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

Given the hazardous nature of related azetidine and hydrazine compounds, appropriate PPE is essential. This includes:

  • Eye Protection: Safety goggles with side-shields or a face shield.[6]

  • Hand Protection: Protective gloves, such as nitrile or butyl rubber.[6][7]

  • Skin and Body Protection: An impervious lab coat or protective suit.[6][7]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[6][8]

Q3: What are the main chemical hazards associated with this compound?

  • Azetidine Ring: The four-membered ring has inherent ring strain, making it susceptible to ring-opening under harsh conditions.[9]

  • Hydrazide Group: Hydrazine and its derivatives are known to be toxic, corrosive, and potentially carcinogenic.[4] They are also strong reducing agents and can react vigorously with oxidizing agents.[7]

  • Boc Protecting Group: This group is sensitive to strong acids and will be cleaved, leading to the unprotected azetidine.[10]

Q4: Is this compound stable under normal laboratory conditions?

The stability of this compound is influenced by its functional groups. The tert-butoxycarbonyl (Boc) group is known for its stability in basic and nucleophilic environments but is labile to acidic conditions.[10][11] The hydrazide moiety can be susceptible to oxidation. Therefore, it is recommended to handle the compound under an inert atmosphere where possible and avoid contact with strong acids and oxidizing agents.[7]

Troubleshooting Guide

Low Yield in Coupling Reactions (e.g., Hydrazone Formation)

Issue: You are experiencing low yields when reacting this compound with an aldehyde or ketone to form a hydrazone.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal pH.1. Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials.[9] 2. Adjust pH: Hydrazone formation is often catalyzed by mild acid. Maintain a pH between 5 and 7.[12] 3. Increase reaction time: Allow the reaction to proceed for a longer duration.
Degradation of Starting Material The Boc-protecting group may be partially cleaved if the reaction conditions are too acidic.1. Use a milder acid catalyst: Consider using a catalyst like aniline, which can increase reaction efficiency at a less acidic pH.[12] 2. Control temperature: Avoid excessive heating, which can promote degradation.
Steric Hindrance The bulky Boc group or substituents on the aldehyde/ketone may hinder the reaction.1. Use a more potent coupling reagent if applicable. 2. Increase reaction temperature moderately, while monitoring for degradation.
Formation of Multiple Side Products

Issue: Your reaction is producing multiple unexpected side products, making purification difficult.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Ring-Opening of Azetidine The strained azetidine ring can open under harsh acidic or nucleophilic conditions.[9]1. Use milder reaction conditions: Avoid strong acids or bases.[9] 2. Protect the azetidine nitrogen: The Boc group provides stability, but ensure it remains intact throughout the reaction.[13]
Over-reaction or Side Reactions of Hydrazide The hydrazide can undergo further reactions, such as acylation or oxidation.1. Control stoichiometry: Use a precise amount of your electrophile. 2. Inert atmosphere: If oxidation is suspected, run the reaction under nitrogen or argon.[8]
Impure Starting Materials Impurities in your starting materials can lead to side reactions.1. Verify purity: Check the purity of your this compound and other reactants by NMR or LC-MS.
Difficulty in Product Purification

Issue: The desired product is difficult to separate from starting materials or byproducts.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Similar Polarity of Product and Impurities The product and impurities may have similar polarities, leading to co-elution during column chromatography.1. Optimize chromatography: Try a different solvent system with a shallow gradient.[13] 2. Alternative purification: Consider recrystallization or preparative HPLC.
Product is Water-Soluble The product may have high water solubility, making extraction difficult.1. Use continuous liquid-liquid extraction. [9] 2. Saturate the aqueous layer with salt (salting out) to decrease the polarity of the aqueous phase.

Experimental Workflow Visualization

Below is a generalized workflow for a hydrazone formation reaction, a common application for this compound.

hydrazone_formation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - Azetidine Hydrazide - Aldehyde/Ketone - Solvent & Catalyst dissolve Dissolve Azetidine Hydrazide in Solvent prep_reagents->dissolve add_carbonyl Add Aldehyde/Ketone dissolve->add_carbonyl add_catalyst Add Acid Catalyst (pH 5-7) add_carbonyl->add_catalyst react Stir at RT (Monitor by TLC/LC-MS) add_catalyst->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry_purify Dry & Purify (Column Chromatography) extract->dry_purify characterize Characterize Product (NMR, MS) dry_purify->characterize troubleshooting_workflow start Low Coupling Yield check_completion Is the reaction going to completion? start->check_completion no_completion Incomplete Reaction check_completion->no_completion No yes_completion Reaction is complete, but yield is low. check_completion->yes_completion Yes prolong_rxn Increase reaction time and/or add more reagent. no_completion->prolong_rxn check_pH Check and adjust pH to 5-7. no_completion->check_pH end Re-run Optimized Reaction prolong_rxn->end check_pH->end check_degradation Is there evidence of starting material degradation? yes_completion->check_degradation yes_degradation Degradation Occurring check_degradation->yes_degradation Yes no_degradation No Obvious Degradation check_degradation->no_degradation No milder_conditions Use milder acid catalyst. Lower reaction temperature. yes_degradation->milder_conditions milder_conditions->end check_purity Check purity of starting materials. no_degradation->check_purity check_purity->end

Caption: Troubleshooting low yield in coupling reactions.

References

  • BenchChem. Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments. BenchChem. Accessed December 17, 2025.
  • MedChemExpress. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Safety Data Sheet. MedChemExpress. Revised August 1, 2025.
  • BenchChem. Troubleshooting guide for azetidine derivative synthesis. BenchChem. Accessed December 17, 2025.
  • ChemicalBook. tert-Butyl carbazate - Safety Data Sheet. ChemicalBook.
  • Lab-Chemicals.Com. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate, 97%. Lab-Chemicals.Com. Accessed December 17, 2025.
  • Arxada. Performance Chemicals Hydrazine. Arxada. Accessed December 17, 2025.
  • University of Notre Dame Risk Management and Safety. Hydrazine - Risk Management and Safety. University of Notre Dame. Accessed December 17, 2025.
  • BLD Pharm. 1001907-44-3|this compound. BLD Pharm. Accessed December 17, 2025.
  • Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. Accessed December 17, 2025.
  • BLD Pharm. 1235407-01-8|tert-Butyl 3-hydrazinylazetidine-1-carboxylate. BLD Pharm. Accessed December 17, 2025.
  • BenchChem. Stability of the Boc Protecting Group: A Comparative Guide for Researchers. BenchChem. Accessed December 17, 2025.
  • BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem. Published December 2025.
  • BLD Pharm. 429672-02-6|tert-Butyl 3-azidoazetidine-1-carboxylate. BLD Pharm. Accessed December 17, 2025.
  • BLD Pharm. 1153949-11-1|tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate. BLD Pharm. Accessed December 17, 2025.
  • Reddit. Advice on working up a reaction using hydrazine hydrate as a solvent? Reddit. Published December 29, 2022.
  • Reddit. Why is boc stable to hydrolysis under basic conditions? Reddit. Published November 13, 2024.
  • University of Florida Environmental Health and Safety. LESSON LEARNED - Hydrazine Monohydrate Explosion. University of Florida. Published April 2, 2024.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed December 17, 2025.
  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Accessed December 17, 2025.
  • ResearchGate. The chemistry of hydrazides.
  • Thermo Fisher Scientific. Hydrazide reaction chemistry. Thermo Fisher Scientific. Accessed December 17, 2025.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, a key building block in contemporary medicinal chemistry, presents a unique analytical challenge due to the confluence of a strained azetidine ring, a flexible Boc-protecting group, and a reactive hydrazinecarbonyl moiety. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a detailed interpretation based on established principles and comparative data from analogous structures. Furthermore, we will explore alternative analytical methodologies, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy, to provide a holistic and validated approach to its characterization.

The Analytical Imperative: Why NMR is the Gold Standard

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the comprehensive mapping of a molecule's connectivity and stereochemistry.[3][4] For a molecule like this compound, with its distinct functional groups and stereocenter, NMR is indispensable for confirming its identity and purity.

Predicted ¹H and ¹³C NMR Spectral Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The azetidine ring protons, in particular, will exhibit characteristic splitting patterns due to geminal and vicinal coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5Broad Singlet1H-NH- (Hydrazide)The N-H proton of the hydrazide is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~7.0Broad Singlet2H-NH₂ (Hydrazide)The terminal NH₂ protons of the hydrazide are also expected to be broad and their chemical shift can be solvent-dependent.
~4.2 - 4.0Multiplet4HAzetidine CH₂The methylene protons on the azetidine ring adjacent to the nitrogen are deshielded by the electronegative nitrogen and the carbamate group. They are expected to be diastereotopic and show complex splitting.[5]
~3.5Multiplet1HAzetidine CHThe methine proton at the 3-position of the azetidine ring is coupled to the adjacent methylene protons.
1.45Singlet9Htert-ButylThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature of the Boc-protecting group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.[4][6]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~172C=O (Hydrazide)The carbonyl carbon of the hydrazide is expected to be in the typical range for amide-like carbonyls.
~156C=O (Carbamate)The carbonyl carbon of the Boc group is also deshielded and appears in the characteristic carbamate region.
~80Quaternary C (tert-Butyl)The quaternary carbon of the tert-butyl group is a key identifier for the Boc-protecting group.
~55Azetidine CH₂The two equivalent methylene carbons of the azetidine ring adjacent to the nitrogen.
~35Azetidine CHThe methine carbon at the 3-position of the azetidine ring.
28.3CH₃ (tert-Butyl)The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled structural detail, a comprehensive characterization relies on orthogonal analytical methods. Here, we compare the utility of HPLC-MS and FT-IR in the analysis of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass detection of MS, making it ideal for assessing purity and confirming molecular weight.[7][8][9][10]

Advantages over NMR:

  • Higher Sensitivity: HPLC-MS can detect much lower concentrations of the analyte and impurities.

  • Purity Assessment: It provides a more accurate quantitative measure of purity by separating the target compound from byproducts and starting materials.

  • Molecular Weight Confirmation: Mass spectrometry directly confirms the molecular weight of the compound.

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Expected Ion: [M+H]⁺ at m/z 216.13.

It is important to note that the Boc group can sometimes be labile under certain MS conditions, potentially leading to in-source fragmentation.[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[2]

Advantages over NMR:

  • Speed: A spectrum can be acquired in minutes.

  • Functional Group Identification: Provides clear and direct evidence for the presence of key functional groups.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~3300Medium, BroadN-H StretchHydrazide
~2975StrongC-H Stretchtert-Butyl & Azetidine
~1700StrongC=O StretchCarbamate
~1650StrongC=O StretchHydrazide
~1365MediumC-H Bendtert-Butyl
~1160StrongC-O StretchCarbamate

Experimental Protocols

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Sample Placement: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow Diagrams

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Reference Reference to TMS Process->Reference Integrate Integrate Peaks (¹H) Reference->Integrate Assign Assign Signals Integrate->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Analytical_Comparison_Workflow cluster_nmr NMR Spectroscopy cluster_hplc HPLC-MS cluster_ftir FT-IR Spectroscopy Analyte Tert-butyl 3-(hydrazinecarbonyl) azetidine-1-carboxylate NMR_Analysis ¹H and ¹³C NMR Analyte->NMR_Analysis HPLC_Analysis HPLC-MS Analyte->HPLC_Analysis FTIR_Analysis FT-IR Analyte->FTIR_Analysis NMR_Output Detailed Structural Information (Connectivity, Stereochemistry) NMR_Analysis->NMR_Output Conclusion Comprehensive Structural Characterization NMR_Output->Conclusion HPLC_Output Purity Assessment & Molecular Weight Confirmation HPLC_Analysis->HPLC_Output HPLC_Output->Conclusion FTIR_Output Functional Group Identification FTIR_Analysis->FTIR_Output FTIR_Output->Conclusion

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Boc-azetidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a valuable building block.[1][2][3] Its constrained, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase aqueous solubility compared to more flexible or lipophilic analogues.

Boc-azetidine-3-carbohydrazide is a key bifunctional reagent that marries the structural benefits of the azetidine core with the synthetic versatility of a protected amine and a reactive hydrazide. This unique combination makes it an attractive starting material for constructing complex lead compounds, particularly in the development of enzyme inhibitors and constrained peptides.

As with any novel synthetic building block, unambiguous structural confirmation is paramount. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in tandem with collision-induced dissociation (CID), is the cornerstone of this analytical verification.[4][5] Understanding the fragmentation pattern is not merely an academic exercise; it is a critical tool for confirming product identity, monitoring reaction progress, and identifying potential impurities or metabolites. This guide provides an in-depth analysis of the predicted fragmentation pathways of Boc-azetidine-3-carbohydrazide, compares it with logical alternatives, and presents a robust experimental protocol for its characterization.

Deconstructing the Molecule: Predicted Fragmentation of Core Components

The fragmentation of Boc-azetidine-3-carbohydrazide in a tandem mass spectrometer can be logically predicted by examining the characteristic dissociation of its three primary structural components: the Boc protecting group, the azetidine ring, and the carbohydrazide functional group.

The Boc (tert-Butyloxycarbonyl) Group

The Boc group is notorious for its predictable and facile fragmentation under CID conditions. Its dissociation is a hallmark used by chemists to confirm its presence.[6][7] The primary pathways include:

  • Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (C4H8, 56 Da) via a six-membered ring rearrangement, leaving behind a carbamic acid intermediate which readily decarboxylates.[8]

  • Loss of the Entire Boc Group: A loss of 100 Da from the protonated precursor ion, corresponding to the loss of isobutylene (56 Da) and carbon dioxide (44 Da).

  • Formation of the tert-Butyl Cation: Direct cleavage can produce the highly stable tert-butyl cation at m/z 57.[7]

The Azetidine Ring

Cyclic amines exhibit characteristic fragmentation patterns, typically initiated by an alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom).[9] For the strained four-membered azetidine ring, fragmentation is expected to proceed via ring-opening, followed by the elimination of small, neutral molecules like ethylene or ketene, depending on the adjacent functional groups. The inherent ring strain makes it susceptible to cleavage upon collisional activation.

The Carbohydrazide Moiety

The carbohydrazide group (-CONHNH2) introduces additional, predictable cleavage points. Common fragmentation pathways for hydrazides and related structures involve:

  • Cleavage of the N-N Bond: This is often a facile cleavage, leading to the loss of ammonia (NH3) or the amino group (NH2).

  • Cleavage of the C-N Bond: Dissociation of the bond between the carbonyl carbon and the adjacent nitrogen is also a common pathway, similar to amide fragmentation.

The Predicted Fragmentation Pathway of [M+H]⁺ Boc-azetidine-3-carbohydrazide

By synthesizing the fragmentation logic of the individual components, we can construct a detailed predictive map for the protonated molecule of Boc-azetidine-3-carbohydrazide (C9H17N3O3, Molecular Weight: 215.25 g/mol ).[10] The expected precursor ion in positive-mode ESI-MS would be [M+H]⁺ at m/z 216.13.

The following diagram illustrates the most probable fragmentation cascade upon CID.

G cluster_main Fragmentation Pathway of Boc-azetidine-3-carbohydrazide precursor [M+H]⁺ m/z 216.13 frag1 Fragment A m/z 160.08 (Deprotected Ion) precursor->frag1 - C₄H₈ (56 Da) frag2 Fragment B m/z 57.07 (tert-Butyl Cation) precursor->frag2 Direct Cleavage frag3 Fragment C m/z 116.07 (Carbamic Acid Ion) precursor->frag3 - C₄H₈ (56 Da) & - CO₂ (44 Da) (Loss of Boc Group) frag4 Fragment D m/z 143.05 (Azetidine Ring Fragment) frag1->frag4 - NH₃ (17 Da) frag5 Fragment E m/z 71.05 (Azetidine Core) frag3->frag5 - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated Boc-azetidine-3-carbohydrazide.

Key Predicted Fragments:

  • m/z 160.08: This prominent ion arises from the characteristic neutral loss of isobutylene (56 Da) from the Boc group.

  • m/z 116.07: Following the loss of isobutylene, the resulting carbamic acid intermediate readily loses carbon dioxide (44 Da), resulting in the protonated azetidine-3-carbohydrazide.

  • m/z 57.07: The stable tert-butyl cation is a hallmark of Boc-protected compounds and is expected to be a major ion in the spectrum.[7]

  • m/z 143.05: Loss of ammonia (17 Da) from the deprotected ion at m/z 160.08, indicating cleavage within the hydrazide moiety.

  • m/z 71.05: Further fragmentation involving the loss of the carbohydrazide group would yield the core azetidine iminium ion.

Experimental Protocol: A Self-Validating System

To validate these predictions, a standardized protocol is essential. This methodology ensures reproducibility and provides a self-validating system where the observation of predicted fragments confirms the analyte's structure.

Workflow for LC-MS/MS Analysis

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (10 µg/mL in ACN/H₂O) inject 2. LC Separation (C18 Column, Gradient Elution) prep->inject ionize 3. ESI Source (Positive Ion Mode) inject->ionize ms1 4. MS1 Scan (Full Scan) (e.g., m/z 50-500) ionize->ms1 isolate 5. Precursor Isolation (Isolate m/z 216.13) ms1->isolate cid 6. Collision-Induced Dissociation (Apply Collision Energy) isolate->cid ms2 7. MS2 Scan (Product Ion Scan) (Detect Fragments) cid->ms2 analyze 8. Data Analysis (Compare to Predictions) ms2->analyze

Caption: Standard workflow for acquiring and analyzing MS/MS data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Boc-azetidine-3-carbohydrazide in a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid to promote protonation) to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a UPLC/HPLC system.[4] Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap for accurate mass measurements.[11][12]

  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[13] Typical source parameters would be:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

  • MS¹ Acquisition: Perform a full scan from m/z 50 to 500 to identify the protonated molecular ion ([M+H]⁺) at m/z 216.13.

  • MS² (Tandem MS) Acquisition: Set up a product ion scan experiment. Isolate the precursor ion at m/z 216.13 and subject it to collision-induced dissociation (CID) with argon. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

This protocol's trustworthiness lies in its reliance on high-resolution mass accuracy, which allows for the confident assignment of elemental compositions to each observed fragment, thereby validating the proposed fragmentation pathways.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the unique fragmentation signature of Boc-azetidine-3-carbohydrazide, it is instructive to compare it with structurally related alternatives a medicinal chemist might consider.

MoleculeStructurePrecursor Ion [M+H]⁺ (m/z)Key Differentiating Fragments (m/z)Rationale for Differentiation
Boc-azetidine-3-carbohydrazide Boc-N-(azetidine)-CONHNH₂216.13160.08, 116.07, 57.07The combination of Boc fragmentation (m/z 57, loss of 56/100 Da) with the specific azetidine-hydrazide core (m/z 116).
Boc-piperidine-4-carbohydrazide Boc-N-(piperidine)-CONHNH₂244.18188.13, 144.12, 57.07While Boc fragmentation is identical, the core piperidine-hydrazide fragment appears at m/z 144, a clear 28 Da shift from the azetidine analogue due to two extra CH₂ groups.
Boc-azetidine-3-carboxylic acid Boc-N-(azetidine)-COOH202.11146.06, 102.05, 57.07The carboxylic acid precursor loses water (18 Da) and/or CO₂ (44 Da), leading to fragments at m/z 184 and 158. The deprotected acid at m/z 146 fragments differently than the hydrazide.[14]
Fmoc-azetidine-3-carbohydrazide Fmoc-N-(azetidine)-CONHNH₂338.16179.08, 165.07, 116.07The Fmoc group dominates fragmentation, producing a characteristic fluorenylmethyloxy cation at m/z 179 and loss of the Fmoc group (222 Da) to yield the same azetidine-hydrazide core at m/z 116. The absence of the m/z 57 peak is definitive.

This comparative dataset underscores how specific changes to the protecting group, ring size, or functional handle create unique and predictable mass spectrometric fingerprints, enabling confident differentiation between these valuable synthetic building blocks.

Conclusion

The mass spectrometry fragmentation pattern of Boc-azetidine-3-carbohydrazide is a predictable and informative signature derived from the well-understood dissociation chemistries of its constituent parts. The facile and characteristic losses associated with the Boc protecting group, combined with cleavages of the hydrazide moiety and the azetidine ring, provide multiple points of confirmation for its structure. By employing a systematic LC-MS/MS protocol, researchers can rapidly and confidently verify the identity and purity of this important building block. This analytical rigor is fundamental to its successful application in accelerating the synthesis of novel chemical entities for drug discovery and development.

References

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Hofmann, J., & Svanberg, S. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2019). Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • University of Alabama at Birmingham. (2013). Metabolomics - Mass Spectrometry analysis of Small molecules. [Link]

  • PubMed. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2015). Analysis of carbohydrates by mass spectrometry. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • National Institutes of Health. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

Sources

A Comparative Guide to the HPLC Purity Analysis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate is a vital heterocyclic building block in contemporary drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The accurate determination of its purity is a non-negotiable prerequisite for its use in pharmaceutical development, ensuring the integrity of subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API). However, the physicochemical properties of this molecule—specifically its high polarity and lack of a significant UV chromophore—present substantial challenges to standard analytical techniques.

This guide provides an in-depth, comparative analysis of methodologies for the purity assessment of this compound. Moving beyond a single prescribed method, we will explore the causalities behind analytical choices, compare viable alternatives, and present the experimental data required for researchers to select and implement the most appropriate strategy for their specific needs, from routine quality control to comprehensive impurity profiling.

Part 1: The Analytical Challenge - Deconstructing the Molecule

The difficulty in analyzing this compound stems directly from its molecular structure. A successful analytical strategy must overcome three primary hurdles:

  • Extreme Polarity : The presence of the hydrazide functional group (-CONHNH₂) and the Boc-protected azetidine ring results in a highly polar molecule. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), which relies on hydrophobic interactions, this compound exhibits little to no retention on traditional C8 or C18 columns, often eluting in the solvent front with other polar impurities.[3][4][5] This makes separation and quantification nearly impossible.

  • Weak UV Chromophore : The molecule lacks conjugated double bonds or aromatic rings that would absorb ultraviolet (UV) light strongly at conventional wavelengths (e.g., 254 nm). While the carbonyl groups exhibit some absorbance, it is typically at low wavelengths (<210 nm), where mobile phase components often interfere, leading to high baseline noise and poor sensitivity.[6]

  • Chemical Reactivity : The hydrazine moiety is a potent nucleophile and can be susceptible to oxidation.[7] This necessitates careful consideration of sample preparation, solvent choice, and analytical conditions to prevent the formation of degradation artifacts that could be misinterpreted as impurities.

These challenges render conventional RP-HPLC-UV methods inadequate, forcing the adoption of more specialized and thoughtfully designed analytical approaches.

Part 2: The Workhorse Solution - HPLC with Pre-Column Derivatization

For routine quality control in a laboratory equipped with standard HPLC-UV systems, pre-column derivatization is the most robust and reliable strategy. The core principle is to chemically modify the analyte to overcome its inherent analytical weaknesses.

The Causality Behind Derivatization: We target the reactive hydrazine group and attach a molecule—a derivatizing agent—that possesses a strong UV chromophore. This single reaction simultaneously solves two problems:

  • Enhances Detectability : The newly formed derivative becomes highly visible to a standard UV detector at a wavelength where the background is clean.

  • Modulates Polarity : The derivative is typically less polar than the parent molecule, enabling strong retention and excellent separation on a conventional C18 column.

Salicylaldehyde is an exemplary derivatizing agent for this purpose, reacting with the hydrazine to form a stable salicylaldehyde hydrazone, which is intensely yellow and possesses a strong chromophore.[8]

Experimental Protocol 1: Pre-Column Derivatization
  • Reagent Preparation : Prepare a 1.0 mg/mL solution of salicylaldehyde in acetonitrile (ACN).

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in ACN to a final concentration of approximately 1.0 mg/mL.

  • Derivatization Reaction : In an HPLC vial, mix 100 µL of the sample solution with 100 µL of the salicylaldehyde solution.

  • Reaction Incubation : Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically complete within this timeframe, indicated by the formation of a yellow color.

  • Dilution & Analysis : Dilute the reaction mixture with a 50:50 mixture of ACN and water to a suitable concentration for HPLC analysis (e.g., dilute 100 µL into 900 µL of diluent).

Workflow for HPLC Purity via Derivatization

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Weigh Analyte Mix Mix Analyte and Reagent Sample->Mix Deriv_Agent Prepare Salicylaldehyde Reagent Deriv_Agent->Mix Incubate Incubate to Form Hydrazone Derivative Mix->Incubate 30 min @ RT Dilute Dilute for Injection Incubate->Dilute Inject Inject onto RP-HPLC System Dilute->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 360 nm (UV Detector) Separate->Detect Quantify Integrate Peaks & Calculate % Purity Detect->Quantify Chromatogram

Caption: Workflow for purity analysis using pre-column derivatization.

Experimental Protocol 2: RP-HPLC-UV Method for Derivatized Analyte
  • Instrument : Standard HPLC system with UV/Vis Detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 30% B

    • 17.1-20 min: 30% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 360 nm.

  • Injection Volume : 10 µL.

This method must be validated according to regulatory guidelines (e.g., ICH, USP, FDA) to ensure its performance characteristics—specificity, linearity, accuracy, precision, and robustness—are well-documented and fit for purpose.[9][10][11][12]

Part 3: Comparative Analysis - Orthogonal and Advanced Techniques

While derivatization is effective, relying on a single method is insufficient for comprehensive characterization. Orthogonal methods, which rely on different chemical principles, are essential for confirming purity and identifying impurities that may not be detected by the primary technique.

HPLC with Universal Detectors (No Derivatization)

For direct analysis of the underivatized molecule, detectors that do not rely on UV absorbance are required.

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) : These detectors nebulize the column eluent, evaporate the mobile phase, and measure the resulting non-volatile analyte particles.[6] They provide a near-universal response for any non-volatile analyte and are fully gradient compatible. This makes them an excellent choice for direct impurity profiling of the parent compound.

  • Refractive Index (RI) Detector : This detector measures changes in the refractive index of the eluent. While universal, it is highly sensitive to temperature fluctuations and, critically, is incompatible with gradient elution, severely limiting its utility for complex impurity separations.[6]

Rationale: Using CAD or ELSD allows for the detection of non-chromophoric impurities that would not react with the derivatizing agent or might co-elute with the derivatized main peak in the primary method. It provides a more "honest" view of the sample composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for impurity identification.[13] It couples the separation power of HPLC with the detection specificity and structural information provided by mass spectrometry.

  • Methodology : A HILIC column is often preferred over a standard C18 for retaining the highly polar parent compound.[4][14] The column is coupled directly to an electrospray ionization (ESI) mass spectrometer.

  • Key Advantage : LC-MS provides the mass-to-charge ratio (m/z) of the parent compound and, crucially, of every impurity. This data is indispensable for proposing molecular formulas and identifying potential process-related impurities or degradants.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a chemically identical reference standard.[15][16]

  • Principle : The technique relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it.[17][18] The purity of the analyte is calculated by comparing the integral of a unique, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and concentration, which is weighed into the same sample.[19]

  • Trustworthiness : As a primary ratio method, qNMR provides a high degree of confidence and is often used to certify the purity of reference standards themselves.

Experimental Protocol 3: General qNMR Purity Determination
  • Standard Selection : Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has a simple proton spectrum with sharp signals that do not overlap with analyte signals, and is accurately weighed.

  • Sample Preparation : Accurately weigh approximately 10-20 mg of the internal standard and 10-20 mg of the analyte into the same vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition : Acquire a proton (¹H) NMR spectrum under quantitative conditions. This critically requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being measured to ensure complete signal relaxation.

  • Data Processing : Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculation : Use the standard qNMR equation to calculate the purity of the analyte based on the integral areas, number of protons for each signal, molecular weights, and initial masses.

Part 4: Data Synthesis and Recommendations

The choice of analytical method is dictated by the intended purpose. The table below summarizes the performance of each technique.

Parameter HPLC-UV (with Derivatization) HPLC-CAD / ELSD LC-MS Quantitative NMR (qNMR)
Detection Principle UV Absorbance (Chromophore)Light Scattering / ChargeMass-to-Charge RatioNuclear Magnetic Resonance
Sensitivity High (post-derivatization)ModerateVery HighLow to Moderate
Specificity High for derivativeLow (Universal)Very High (Mass Specific)High (Structurally Specific)
Impurity ID NoNoYes (Molecular Weight)Yes (Structural Fragments)
Quantitative Accuracy High (with standard)Moderate (non-linear response)Good (with standard)Very High (Primary Method)
Gradient Compatible YesYesYesN/A
Primary Use Case Routine QC, Release TestingOrthogonal Purity CheckImpurity IdentificationReference Standard Certification
Pros Uses standard equipment, robustUniversal detection, no derivatizationDefinitive impurity identificationNo analyte standard needed
Cons Extra sample prep step, potential side reactionsNon-linear response, requires non-volatile buffersMore complex instrumentationLower throughput, requires resolved signals
Decision-Making Guide for Method Selection

The following flowchart provides a logical path for selecting the appropriate analytical method based on the scientific question at hand.

Start What is the Analytical Goal? RoutineQC Routine QC / Batch Release Start->RoutineQC ImpurityProfile Impurity Profiling / ID Start->ImpurityProfile RefStd Reference Standard Certification Start->RefStd Method_HPLC Validated HPLC-UV (with Derivatization) RoutineQC->Method_HPLC Method_LCMS LC-MS for Identification ImpurityProfile->Method_LCMS Method_qNMR qNMR for Absolute Purity RefStd->Method_qNMR Method_Orthogonal HPLC-CAD/ELSD for Orthogonal Confirmation Method_LCMS->Method_Orthogonal Confirm with Method_qNMR->Method_LCMS Couple with Method_qNMR->Method_Orthogonal Couple with

Caption: Guide for selecting the appropriate analytical method.

Conclusion and Expert Recommendation

There is no single "best" method for all applications. A multi-faceted approach is required for the comprehensive purity analysis of a challenging molecule like this compound.

  • For routine, high-throughput quality control , a validated RP-HPLC-UV method following pre-column derivatization with salicylaldehyde is the most pragmatic and cost-effective solution. It is robust, sensitive, and utilizes instrumentation common to all pharmaceutical labs.

  • For in-depth impurity profiling and method development , LC-MS is indispensable. It provides the structural information necessary to understand the impurity landscape of the material.

  • For the absolute purity assignment of a reference standard , qNMR is the gold standard, providing an unbiased and highly accurate value that can be used to qualify standards for all other quantitative methods.

By understanding the strengths and limitations of each technique, researchers can design a scientifically sound, self-validating analytical strategy that ensures the quality and integrity of this critical chemical building block.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • What is qNMR (quantitative NMR) ?
  • A Guide to Quantit
  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • Quantitative NMR Spectroscopy. University of Oxford.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Analytical Methods for Hydrazines.
  • Comparison Bet. US FDA, USP & ICH Guidelines. Scribd.
  • Chromatographic methods of determining hydrazine and its polar derivatives.
  • How can we perform HPLC for a uv inactive & highly polar compound?.
  • Small Molecule HPLC. Sigma-Aldrich.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Scientia Pharmaceutica.
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. Semantic Scholar.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Steps for HPLC Method Valid
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

Sources

Comparative analysis of synthetic routes using tert-butyl carbazate versus hydrazine hydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Synthetic Routes: Tert-butyl Carbazate vs. Hydrazine Hydrate

This guide provides an in-depth comparative analysis of two pivotal reagents in organic synthesis: tert-butyl carbazate and hydrazine hydrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the causality behind synthetic choices, offering a framework for strategic reagent selection based on reactivity, selectivity, safety, and overall synthetic goals.

Introduction: Two Faces of a Hydrazine Core

At the heart of many synthetic transformations lies the hydrazine moiety (H₂N-NH₂), a powerful binucleophile and reducing agent. However, its raw form, typically handled as hydrazine hydrate (N₂H₄·H₂O), is notoriously hazardous.[1][2] This has led to the development of derivatives that tame its reactivity while preserving its synthetic utility.

Tert-butyl carbazate, also known as Boc-hydrazine, is a prime example. It is a stable, crystalline solid where one of the hydrazine nitrogens is protected by a tert-butoxycarbonyl (Boc) group.[3] This seemingly simple modification fundamentally alters the reagent's character, creating a clear dichotomy in application and handling when compared to its parent, hydrazine hydrate.

This guide will dissect the distinct synthetic roles of these two reagents. We will explore scenarios where the moderated, selective nature of tert-butyl carbazate is indispensable, and contrast them with applications where the potent, unbridled reactivity of hydrazine hydrate is essential.

Tert-Butyl Carbazate: The Controlled Nucleophile for Stable Intermediates

Tert-butyl carbazate serves as a cornerstone reagent when the goal is to form stable, versatile hydrazone intermediates or to introduce a protected hydrazine group.[4][5] The electron-withdrawing nature of the Boc group tempers the nucleophilicity of the adjacent nitrogen, while the terminal -NH₂ remains available for controlled reactions.

Key Application: Synthesis of N-Boc-Hydrazones

The most prominent application of tert-butyl carbazate is its clean and efficient condensation with aldehydes and ketones to form N-Boc-hydrazones.[6] These products are often stable, crystalline solids, which simplifies purification and handling.[6] The Boc group provides stability under various conditions and can be readily cleaved with acid, allowing for subsequent transformations of the hydrazone.[6]

Mechanism of N-Boc-Hydrazone Formation: The reaction is a condensation that proceeds via a two-step mechanism. The terminal nitrogen of tert-butyl carbazate performs a nucleophilic attack on the carbonyl carbon, followed by the elimination of water to form the stable C=N double bond.[6]

Caption: Mechanism of N-Boc-Hydrazone Formation.

Experimental Protocol: Synthesis of N-Boc-Acetophenone Hydrazone

This protocol is adapted from established methods for hydrazone synthesis.[6]

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (1.20 g, 10 mmol) and absolute ethanol (25 mL).

  • Reagent Addition: Add tert-butyl carbazate (1.32 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Expected Yield: 90-95%.

Hydrazine Hydrate: The Powerful Workhorse for Reduction and Heterocycle Synthesis

Hydrazine hydrate is a fundamental, highly reactive reagent used when powerful reduction or the construction of nitrogen-containing heterocycles is required.[7][8][9] Its high nucleophilicity and reducing potential come with significant handling challenges, making it a reagent of last resort for some, but an indispensable tool for others.

Key Application 1: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes under strongly basic conditions.[10][11] This makes it a complementary method to the acid-catalyzed Clemmensen reduction.[12]

Mechanism of Wolff-Kishner Reduction: The reaction begins with the formation of a hydrazone intermediate.[13] Under high temperature and basic conditions, the hydrazone is deprotonated, leading to a diimide anion which, through a series of proton transfers, ultimately collapses to release nitrogen gas (N₂) and form a carbanion.[10][14] This carbanion is then protonated by the solvent to yield the final alkane product. The irreversible evolution of N₂ gas is a powerful thermodynamic driving force for the reaction.[15]

Wolff-Kishner Reduction carbonyl R-C(=O)-R' hydrazone R-C(=N-NH₂)-R' carbonyl->hydrazone + N₂H₄ anion1 R-C(=N-NH⁻)-R' hydrazone->anion1 + OH⁻ - H₂O diimide R-CH(-N=NH)-R' anion1->diimide + H₂O - OH⁻ anion2 R-CH(-N=N⁻)-R' diimide->anion2 + OH⁻ - H₂O carbanion R-CH⁻-R' + N₂ anion2->carbanion alkane R-CH₂-R' carbanion->alkane + H₂O - OH⁻

Caption: The mechanism of the Wolff-Kishner Reduction.

Key Application 2: Synthesis of Heterocycles

Hydrazine's structure, with two nucleophilic nitrogen atoms, makes it an ideal building block for a vast array of nitrogen-containing heterocycles.[7] A classic example is the Knorr pyrazole synthesis, where hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, a common scaffold in pharmaceuticals.

Experimental Protocol: Synthesis of Benzoic Hydrazide

This protocol demonstrates the formation of a hydrazide from an ester, a common precursor for further synthetic steps.[16][17][18]

  • Setup: In a 100 mL round-bottom flask, dissolve methyl benzoate (6.8 g, 50 mmol) in 30 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 3.1 mL, 50 mmol) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 8 hours. The product will begin to precipitate upon cooling.

  • Workup: Cool the reaction flask to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

  • Expected Yield: 85-90%.

Head-to-Head Comparison: A Matter of Strategy and Safety

The choice between tert-butyl carbazate and hydrazine hydrate is dictated by the desired outcome and the operational constraints of the laboratory.

Comparative Workflow start Aldehyde / Ketone (R-CO-R') tbc tert-Butyl Carbazate (Mild Conditions) start->tbc Path A hydrazine Hydrazine Hydrate (Harsh Conditions) start->hydrazine Path B product_tbc N-Boc-Hydrazone (Stable Intermediate) tbc->product_tbc Controlled Condensation product_hydrazine Alkane (Wolff-Kishner Reduction) hydrazine->product_hydrazine Reductive Deoxygenation

Caption: Divergent synthetic pathways from a carbonyl starting material.

Data Summary Tables

Table 1: Comparison of Reaction Characteristics

FeatureTert-Butyl CarbazateHydrazine Hydrate
Primary Role Formation of stable N-Boc-hydrazones.[6]Strong reducing agent; heterocycle precursor.[7][8][10]
Reactivity Moderated nucleophile.Highly reactive nucleophile and reductant.[9][19]
Reaction Conditions Mild (often room temp. or gentle reflux).[6]Harsh (high temp, strong base for Wolff-Kishner).[11][14]
Selectivity High for carbonyls, protecting other groups.Can be non-selective; may reduce other functional groups.
By-products Generally clean reactions, often water is the only by-product.Can form side products like azines; reactions can be messy.[13]
Product Stability Forms stable, isolable intermediates.[6]Products are often the final, fully transformed molecules.

Table 2: Safety and Handling Profile

ParameterTert-Butyl CarbazateHydrazine Hydrate
Physical State White crystalline solid.[3]Colorless fuming liquid.[9]
Toxicity Irritant; handle with care.[20][21]Acutely toxic, corrosive, suspected carcinogen.[1][2]
Flammability Combustible solid.[20]Flammable liquid.[19]
Handling Standard laboratory PPE (gloves, goggles).[22]Requires stringent controls: fume hood, specialized PPE, designated area.[2][23]
Storage Store in a cool, dry place.[20]Store in a tightly sealed container, away from heat and oxidizing agents.[1]

Conclusion: Strategic Reagent Selection

The comparative analysis of tert-butyl carbazate and hydrazine hydrate reveals a clear trade-off between safety/selectivity and raw reactive power.

  • Choose Tert-Butyl Carbazate when:

    • The goal is to synthesize a stable, protected hydrazone intermediate for multi-step synthesis.

    • The substrate contains sensitive functional groups that would not survive harsh basic conditions.

    • Safety and ease of handling are paramount, and the higher cost of the reagent is justified.

  • Choose Hydrazine Hydrate when:

    • A powerful reduction of a carbonyl group to a methylene group is required (Wolff-Kishner).

    • The synthesis of fundamental heterocyclic structures like pyrazoles or pyridazines is the objective.[7]

    • The substrate is robust enough to withstand high temperatures and strongly basic conditions.

    • The laboratory is fully equipped to handle highly toxic and reactive chemicals safely.

Ultimately, the decision rests on a careful evaluation of the specific synthetic transformation required. Tert-butyl carbazate offers a modern, safer, and more controlled approach for introducing the hydrazine functionality, while hydrazine hydrate remains a powerful, albeit hazardous, workhorse for fundamental reductions and heterocycle constructions.

References

  • Benchchem. (n.d.). Synthesis of N-Boc-Hydrazones using tert-Butyl Carbazate: Application Notes and Protocols.
  • Benchchem. (n.d.). experimental procedure for Boc protection of amines with tert-butyl carbazate.
  • The Versatility of Tert-Butyl Carbazate in Organic Synthesis Applications. (2025, November 2). [Source Name].
  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
  • NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples.
  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction.
  • ARKEMA. (2012, January 3).
  • Elgemeie, G. E. H. (1984). UTILITY OF HYDRAZINES IN HETEROCYCLIC SYNTHESIS. HETEROCYCLES, 22(8), 1827.
  • ResearchGate. (2025, August 5).
  • Guidechem. (n.d.). What is the synthesis process of tert-Butyl carbazate and its applications?.
  • [Source Name]. (2024, December 3).
  • [Source Name]. (n.d.).
  • ResearchGate. (n.d.). a highly efficient solvent free synthesis of hydrazides using grinding technique.
  • Benchchem. (n.d.). The Role of tert-Butyl Carbazate in Amine Protection Strategies: An In-depth Technical Guide.
  • [Source Name]. (2024, September 29). Hydrazine hydrate: an important component of the chemical industry.
  • Al-Soud, Y. A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.
  • [Source Name]. (n.d.).
  • Lanxess. (2015, August).
  • ChemicalBook. (2025, September 27).
  • Reddit. (2018, October 15).
  • Nedolya, N. A., et al. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
  • Ram-Nath. (n.d.). Hydrazine hydrate.
  • CDH Fine Chemical. (n.d.).
  • UC Santa Barbara. (n.d.).
  • [Source Name]. (2025, October 3).
  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
  • ChemicalBook. (n.d.).
  • MDPI. (n.d.).
  • Organic Chemistry Data. (n.d.).
  • MDPI. (n.d.).
  • Li, F., et al. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2022, October 5). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
  • MedChemExpress. (2025, May 16).
  • Apollo Scientific. (2023, July 6).
  • Taylor & Francis. (2022). Hydrazide – Knowledge and References.
  • Organic Chemistry Portal. (2023). Hydrazine.
  • Common Organic Chemistry. (n.d.). Hydrazine.
  • Al-Soud, Y. A., et al. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC - NIH.
  • [Source Name]. (n.d.).
  • Fisher Scientific. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.

Sources

A Comparative Guide to the Biological Activities of Pyrazole-Azetidine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a compelling strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This guide provides an in-depth technical comparison of the biological activities of pyrazole derivatives integrated with an azetidine moiety, a promising class of heterocyclic compounds. While the direct synthesis from azetidine hydrazides is not extensively documented in readily available literature, this guide will focus on pyrazole-azetidine hybrids, offering a comprehensive overview of their synthesis, biological evaluation, and future potential.

Introduction: The Synergy of Pyrazole and Azetidine Scaffolds

The pyrazole nucleus is a five-membered heterocyclic ring with two adjacent nitrogen atoms, renowned for its presence in a wide array of clinically successful drugs.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery, often imparting improved pharmacokinetic properties and serving as a rigid linker in bioactive molecules. The combination of these two moieties into a single molecular entity offers the potential for synergistic effects and the development of novel therapeutic candidates.

Synthesis of Pyrazole-Azetidine Hybrids

A common synthetic route to pyrazole-azetidine hybrids involves a multi-step process starting from chalcones. Chalcones, which are α,β-unsaturated ketones, can be synthesized through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[3] The subsequent cyclization with a hydrazine derivative, such as hydrazine hydrate, yields a pyrazoline, which can be further modified.[4] The azetidin-2-one ring is typically introduced via a [2+2] cycloaddition reaction of an imine with a ketene, often generated in situ from an acyl chloride in the presence of a base like triethylamine.

A representative synthetic pathway is the preparation of 4-(4-hydroxyphenyl)-3-chloro-1-{4-[5-(substituted phenyl)-1-acetyl-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-ones. This involves the reaction of a pyrazoline-containing imine with chloroacetyl chloride.

DOT Script for Synthesis of Pyrazole-Azetidin-2-one Derivatives

Synthesis_of_Pyrazole_Azetidin_2_one_Derivatives Chalcone Chalcone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Azetidinone Pyrazole-Azetidin-2-one Hybrid Pyrazoline->Azetidinone [2+2] Cycloaddition ChloroacetylChloride Chloroacetyl Chloride + Triethylamine ChloroacetylChloride->Azetidinone

Caption: General synthesis of pyrazole-azetidin-2-one hybrids.

Comparative Biological Activities

The biological evaluation of pyrazole-azetidine hybrids has primarily focused on their antimicrobial and anticancer activities. The following sections provide a comparative analysis of their performance against various pathogens and cancer cell lines, supported by experimental data from the literature.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their antimicrobial properties.[5][6] The incorporation of an azetidin-2-one ring has been explored as a strategy to enhance this activity. The antimicrobial efficacy of these hybrid molecules is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole-Azetidin-2-one Derivatives

CompoundS. aureusB. subtilisE. coliK. pneumoniaeA. nigerC. albicansReference
Derivative 1 100125150200125150[6]
Derivative 2 125150200250150200[6]
Ciprofloxacin 0.5112--[6]
Clotrimazole ----12[7]

Note: The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited literature and generally consist of a substituted pyrazoline core attached to a 3-chloro-4-aryl-azetidin-2-one moiety.

The data suggests that while these pyrazole-azetidin-2-one derivatives exhibit broad-spectrum antimicrobial activity, their potency is moderate when compared to standard antibiotics like ciprofloxacin. Structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the phenyl rings of both the pyrazole and azetidinone moieties play a crucial role in modulating the antimicrobial activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[2][8][9] While specific data on pyrazole-azetidine hybrids is emerging, the broader class of pyrazole derivatives offers a strong rationale for their investigation as anticancer agents. The cytotoxic activity is commonly evaluated using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative Pyrazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazole CarbohydrazideK562 (Leukemia)Moderate[10]
Pyrazole AcetohydrazideB16F10 (Melanoma)Moderate to Strong[10]
Pyrazole-Benzimidazole HybridMCF-7 (Breast)Potent[8]
Pyrazole HybridHCT-116 (Colon)3.6 - 24.6
Doxorubicin (Standard)Various<10[8]

The data from various studies on pyrazole derivatives highlight their potential as anticancer agents. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). It is hypothesized that pyrazole-azetidine hybrids could exhibit enhanced anticancer activity due to the combined effects of both pharmacophores, a premise that warrants further investigation.

Anti-inflammatory Activity

Certain pyrazole derivatives, most notably celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7] This has spurred extensive research into novel pyrazole-based anti-inflammatory agents.[7] The anti-inflammatory activity of new compounds is often assessed in vitro by their ability to inhibit COX enzymes and in vivo using models such as carrageenan-induced paw edema in rats.

DOT Script for a Hypothetical Mechanism of Action

Mechanism_of_Action cluster_cell Target Cell Enzyme Target Enzyme (e.g., COX-2, CDK) Product Product (e.g., Prostaglandin, Phosphorylated Protein) Enzyme->Product Substrate Substrate Substrate->Enzyme Biological_Effect Biological Effect (Inflammation, Cell Proliferation) Product->Biological_Effect Pyrazole_Azetidine Pyrazole-Azetidine Hybrid Inhibition Pyrazole_Azetidine->Inhibition Inhibition->Enzyme Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyrazole-Azetidine Hybrids Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX Inhibition) Characterization->Anti_inflammatory Data_Analysis Data Analysis (IC50/MIC Calculation) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Sources

Characterization of azetidine derivatives for antibacterial and antifungal activity

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Characterization of Azetidine Derivatives for Antibacterial and Antifungal Activity

Authored by a Senior Application Scientist

Introduction: The Rising Significance of Azetidine Scaffolds in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds that can overcome existing resistance mechanisms. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable pharmacophore in medicinal chemistry.[1] Its inherent ring strain and rigid conformation provide a unique three-dimensional structure that can be exploited for potent and selective interactions with biological targets.[2][3] While the β-lactam (azetidin-2-one) subclass is famous for its role in penicillin and cephalosporin antibiotics, a broader range of azetidine derivatives is now being explored for diverse pharmacological applications, including significant antibacterial and antifungal activities.[3][4][5]

This guide provides a comprehensive comparison of methodologies to characterize novel azetidine derivatives, offering researchers a framework for systematic evaluation. We will delve into the rationale behind experimental design, present detailed protocols for susceptibility testing, and analyze the structure-activity relationships (SAR) that govern the efficacy of these compounds. Our focus is to blend established, standardized techniques with the nuanced insights required for novel drug discovery.

Experimental Design: A Foundation for Reliable Antimicrobial Characterization

The goal of an antimicrobial screening program is to generate reproducible and comparable data. This requires a carefully considered experimental design, from the synthesis of the derivatives to the selection of microbial strains and testing methodologies.

Synthesis of a Diverse Chemical Library

To effectively probe the structure-activity relationship, a library of azetidine derivatives with varied substitutions should be synthesized. The choice of synthetic route is critical; modern methods like palladium-catalyzed C-H amination or [2+2] photocycloadditions offer efficient access to a wide range of functionalized azetidines.[2] A typical approach involves modifying substituents at different positions of the azetidine ring to modulate properties like lipophilicity, steric bulk, and electronic effects, all of which can profoundly influence biological activity.[6]

Selection of Microbial Strains

A panel of clinically relevant and taxonomically diverse microorganisms is essential for determining the spectrum of activity. The panel should ideally include:

  • Gram-positive bacteria: e.g., Staphylococcus aureus (including MRSA), Bacillus subtilis.

  • Gram-negative bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa. These are particularly important due to the challenge posed by their outer membrane.

  • Fungal pathogens: e.g., Candida albicans, Aspergillus niger. These represent major causes of opportunistic infections.[5]

Using standard reference strains (e.g., from ATCC) ensures that results can be compared across different studies and laboratories.

Workflow for Antimicrobial Screening

A logical and systematic workflow is paramount for efficiently screening and identifying promising lead compounds. The process typically moves from broad primary screening to more detailed secondary assays to confirm activity and elucidate the mechanism.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Lead Identification synthesis Synthesis of Azetidine Derivatives primary_screen Primary Single-Dose Screen (e.g., Disc Diffusion or 100 µg/mL) synthesis->primary_screen Test Compounds mic_test MIC Determination (Broth Microdilution) primary_screen->mic_test Active Compounds mfc_mbc_test MFC / MBC Determination mic_test->mfc_mbc_test Static Hits sar_analysis Structure-Activity Relationship (SAR) Analysis mfc_mbc_test->sar_analysis Potent Compounds lead_id Lead Compound Identification sar_analysis->lead_id toxicity_assay Preliminary Toxicity (e.g., Hemolysis Assay) toxicity_assay->lead_id

Caption: High-level workflow for antimicrobial drug discovery.

Detailed Protocols for Susceptibility Testing

Adherence to standardized protocols is crucial for data integrity. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing.[7][8][9]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.

Causality Behind Choices:

  • Broth Microdilution: This method is preferred over agar diffusion for quantitative results (a specific concentration value) and is amenable to high-throughput screening in 96-well plates.

  • Mueller-Hinton Broth (MHB): This is the standard medium recommended by CLSI as it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the antimicrobial agent.[7]

  • Inoculum Standardization: The bacterial concentration is standardized to ~5 x 10^5 CFU/mL. A higher density could overwhelm the compound, while a lower one might overestimate its potency.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve the synthesized azetidine derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note that the final DMSO concentration in the assay should be non-inhibitory (typically ≤1%).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). This creates a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension into the test broth to achieve the final target inoculum density.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microbes in broth, no compound) and a negative control (broth only, no microbes).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration well where no visible growth (turbidity) is observed.

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of a compound that kills 99.9% of the initial microbial inoculum, distinguishing between static (inhibitory) and cidal (killing) activity.

Step-by-Step Methodology:

  • Perform an MIC Test: First, determine the MIC as described above.

  • Subculturing: Take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot the aliquot onto a fresh agar plate that does not contain any test compound.

  • Incubation: Incubate the agar plate overnight under appropriate growth conditions.

  • Result Interpretation: The MBC or MFC is the lowest concentration from the MIC test that results in no microbial growth (or a ≥99.9% reduction in CFU) on the subculture plate.

Comparative Analysis and Data Presentation

The results of the screening should be organized to facilitate a clear comparison between the different derivatives and control drugs.

Hypothetical Data for a Series of Azetidine Derivatives

The following table presents plausible MIC data for a set of hypothetical azetidine derivatives against a panel of microbes. This illustrates how structural modifications can impact the spectrum and potency of antimicrobial activity.

Compound IDR1 GroupR2 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
AZT-01 -H-Phenyl64>128>128
AZT-02 -Cl-Phenyl1664128
AZT-03 -Cl-4-Fluorophenyl83232
AZT-04 -OCH3-Phenyl>128>128>128
Ciprofloxacin (Control)(Control)0.50.015N/A
Fluconazole (Control)(Control)N/AN/A1

Data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

Analyzing the data from the comparative table allows for the deduction of key structure-activity relationships, guiding the next cycle of drug design.

From our hypothetical data:

  • Impact of Halogenation: The addition of a chlorine atom at the R1 position (AZT-02 vs. AZT-01) significantly improved antibacterial activity. Further adding a fluorine to the phenyl ring at R2 (AZT-03) enhanced potency against all tested strains, including the fungus C. albicans. This suggests that electron-withdrawing groups and specific halogen placements are beneficial.[6]

  • Detrimental Groups: The introduction of a methoxy group (-OCH3) at R1 (AZT-04) completely abolished activity, indicating that bulky or electron-donating groups at this position may be unfavorable.

Caption: Structure-Activity Relationship (SAR) map for azetidines.

Potential Mechanisms of Action

The azetidin-2-one ring is a classic β-lactam, known to inhibit bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[4] This leads to a loss of cell wall integrity and ultimately cell lysis. For derivatives without the carbonyl group, or for antifungal activity, other mechanisms must be at play. Potential targets could include:

  • DNA gyrase or topoisomerase IV

  • Inhibition of metabolic pathways

  • Disruption of membrane potential

Elucidating the exact mechanism requires further advanced assays beyond the scope of this initial guide, such as enzyme inhibition assays or macromolecular synthesis studies.

MoA cluster_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) CW Peptidoglycan Synthesis (Cell Wall) PBP->CW Catalyzes Lysis Cell Lysis CW->Lysis Failure leads to Azetidine Azetidin-2-one (β-Lactam) Azetidine->PBP Irreversibly Acylates (Inhibits)

Caption: Proposed mechanism of action for azetidin-2-one derivatives.

Conclusion and Future Directions

This guide outlines a systematic approach to the characterization of novel azetidine derivatives for antimicrobial activity. By combining robust, standardized protocols with logical SAR analysis, researchers can efficiently identify promising lead compounds. The hypothetical data and SAR analysis demonstrate that subtle chemical modifications to the azetidine scaffold can lead to significant improvements in potency and spectrum.[6] Future work should focus on optimizing these lead compounds to further enhance their efficacy, reduce potential toxicity, and elucidate their precise mechanisms of action to combat the growing threat of resistant pathogens.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Azetidine analogs synthesis and characterization for antimicrobial activity Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach Source: PubMed Central URL: [Link]

  • Title: Current and Future Prospects of Azetidine Derivatives an Overview Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, CHARACTERISATION, AND EVALUATION OF AZETIDINE-2-ONE DERIVATIVE Source: Amazon AWS URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

  • Title: Azetidines of pharmacological interest Source: PubMed URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Tert-Butyl 3-Oxoazetidine-1-carboxylate via TEMPO-Based Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of a Four-Membered Ring in Drug Discovery

In the landscape of modern medicinal chemistry, the azetidine motif has emerged as a privileged scaffold. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. Among the various functionalized azetidines, tert-butyl 3-oxoazetidine-1-carboxylate stands out as a critical building block, serving as a key intermediate in the synthesis of a range of therapeutics, including the Janus kinase (JAK) inhibitor Baricitinib.[1] The Boc-protected ketone functionality provides a versatile handle for a variety of chemical transformations, making its efficient and scalable synthesis a topic of considerable interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-based oxidation methods for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate from its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. We will delve into the mechanistic nuances, practical considerations, and comparative performance of the most prevalent TEMPO/co-oxidant systems, supported by experimental data and protocols. Furthermore, we will explore alternative oxidation strategies to provide a comprehensive overview for the discerning researcher.

The Heart of the Matter: The TEMPO Catalytic Cycle

At its core, TEMPO-mediated oxidation is an elegant catalytic process that utilizes a stable nitroxyl radical to facilitate the conversion of alcohols to carbonyl compounds. The catalytic cycle is initiated by the oxidation of TEMPO to the highly electrophilic N-oxoammonium ion. This species is the active oxidant that abstracts a hydride from the alcohol, generating the desired ketone and the reduced hydroxylamine form of the catalyst. A stoichiometric co-oxidant is then required to regenerate the N-oxoammonium ion, thus completing the catalytic cycle.

TEMPO_Mechanism cluster_main TEMPO Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Co-oxidant [O] Hydroxylamine Hydroxylamine (Reduced form) Oxoammonium->Hydroxylamine R₂CHOH (Alcohol) Product Product Oxoammonium->Product R₂C=O (Ketone) + H₂O Hydroxylamine->TEMPO Regeneration

Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.

The choice of the terminal co-oxidant is a critical determinant of the reaction's efficiency, selectivity, cost, and safety profile. In the following sections, we will compare the two most common co-oxidants used in conjunction with TEMPO for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate: sodium hypochlorite (bleach) and sodium chlorite.

Head-to-Head Comparison: TEMPO/Bleach vs. TEMPO/Sodium Chlorite

The Workhorse: The Anelli-Montanari Protocol (TEMPO/NaOCl)

The use of sodium hypochlorite (household bleach) as the terminal oxidant in TEMPO-catalyzed oxidations, often referred to as the Anelli-Montanari protocol, is a widely adopted method due to the low cost and ready availability of the co-oxidant.[2] The reaction is typically performed in a biphasic system, such as dichloromethane and water, with a bromide salt co-catalyst to facilitate the oxidation of TEMPO.

Mechanism Insight: In the Anelli system, the active oxidizing species is generated from the reaction of sodium hypochlorite with a bromide salt, forming hypobromite, which then oxidizes TEMPO to the N-oxoammonium ion. The reaction is typically buffered to a mildly basic pH (around 9-10) to maintain the stability of the hypochlorite and prevent side reactions.

Anelli_Workflow start Start | tert-Butyl 3-hydroxyazetidine-1-carboxylate in DCM reagents Add TEMPO and aq. KBr start->reagents cool Cool to 0-5 °C reagents->cool addition Slowly add aq. NaOCl and NaHCO₃ cool->addition reaction Stir at 0-5 °C addition->reaction quench Quench with aq. Na₂S₂O₃ reaction->quench extraction Phase Separation and Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Product | tert-Butyl 3-oxoazetidine-1-carboxylate purification->product

Caption: A typical workflow for the Anelli-Montanari (TEMPO/NaOCl) oxidation.

Experimental Protocol: TEMPO/NaOCl Oxidation [3]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Cool the mixture to between -15 °C and 5 °C.

  • Slowly add a pre-mixed solution of potassium bicarbonate (104 g) and 12% aqueous sodium hypochlorite (86 g) in water (389 mL).

  • Stir the reaction mixture for 30 minutes at the same temperature.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography to obtain tert-butyl 3-oxoazetidine-1-carboxylate.

The Refined Approach: The Zhao-Pinnick Protocol (TEMPO/NaClO₂)

While the Anelli protocol is robust, it can be susceptible to side reactions, particularly the chlorination of electron-rich substrates. A significant refinement of the TEMPO-based oxidation of primary alcohols to carboxylic acids, which is mechanistically relevant to the oxidation of secondary alcohols to ketones, was developed by Zhao and is conceptually similar to the Pinnick oxidation.[4][5] This method employs sodium chlorite (NaClO₂) as the stoichiometric oxidant in the presence of catalytic amounts of both TEMPO and sodium hypochlorite.[4][6]

Mechanism Insight: In this system, sodium hypochlorite initiates the catalytic cycle by oxidizing TEMPO. The resulting N-oxoammonium ion oxidizes the alcohol to the ketone. The key difference is that sodium chlorite is a milder oxidant than sodium hypochlorite and is less prone to causing chlorination side reactions.[4] The catalytic amount of bleach serves to accelerate the reaction, which can be sluggish with sodium chlorite alone.[4]

Pinnick_Workflow start Start | tert-Butyl 3-hydroxyazetidine-1-carboxylate in Acetonitrile/Buffer reagents Add TEMPO start->reagents heat Heat to 35 °C reagents->heat addition Simultaneously add aq. NaClO₂ and dilute NaOCl heat->addition reaction Stir at 35 °C addition->reaction quench Quench with aq. Na₂SO₃ reaction->quench extraction Workup and Extraction quench->extraction purification Purification extraction->purification product Product | tert-Butyl 3-oxoazetidine-1-carboxylate purification->product

Caption: A representative workflow for the Zhao-Pinnick type (TEMPO/NaClO₂) oxidation.

Experimental Protocol: TEMPO/NaClO₂ Oxidation (Adapted from a general procedure) [4]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.09 g, 0.58 mmol) in acetonitrile (115 mL) and a phosphate buffer (pH 6.7, 85 mL), heat the mixture to 35 °C.

  • Prepare a solution of sodium chlorite (13.0 g, 144 mmol) in water (45 mL) and a dilute solution of sodium hypochlorite (e.g., 2 mol% from commercial bleach).

  • Simultaneously add the sodium chlorite and sodium hypochlorite solutions to the reaction mixture over 2 hours, maintaining the temperature at 35 °C.

  • Stir the reaction at 35 °C until completion (typically 2-4 hours).[4]

  • Cool the reaction to room temperature and quench with an aqueous solution of sodium sulfite.

  • Adjust the pH to 8 with aqueous NaOH and extract with an organic solvent to remove impurities.

  • Acidify the aqueous layer to pH 3-4 with HCl and extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Performance Comparison

ParameterTEMPO/NaOCl (Anelli-Montanari)TEMPO/NaClO₂ (Zhao-Pinnick)
Co-oxidant Sodium Hypochlorite (Bleach)Sodium Chlorite
Yield Generally good to excellentOften higher purity and yields, especially for sensitive substrates[4]
Reaction Time Typically rapid (e.g., 30 minutes)[3]Can be longer (e.g., 2-4 hours)[4]
Safety Exothermic, requires careful temperature control.[7]Sodium chlorite can be explosive in contact with organic matter.[2]
Cost Very low-cost co-oxidantSodium chlorite is more expensive than bleach.
Scalability Widely used on an industrial scale.[7]Scalable, with the advantage of reduced byproducts.[6]
Byproducts Potential for chlorinated byproducts.[2]Significantly reduced chlorination.[4]
Workup Standard extractive workup.May require more careful pH adjustments during workup.[4]

Beyond the Common Co-oxidants: A Greener Alternative

A noteworthy advancement in TEMPO-based oxidations is the use of hydrogen peroxide (H₂O₂) as a "green" co-oxidant. This system, particularly when implemented in a microchannel reactor, offers several advantages, including enhanced safety, improved heat and mass transfer, and the generation of water as the only byproduct.[3]

Experimental Protocol: TEMPO/H₂O₂ in a Microchannel Reactor [3]

  • A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in dichloromethane (120 mL) is prepared in a premixing reactor.

  • This solution is pumped into a microchannel reactor at a flow rate of 6.5 g/min .

  • Simultaneously, a 30% aqueous solution of hydrogen peroxide is pumped into the reactor at a flow rate of 4.5 g/min .

  • The residence time in the reactor is maintained at 30 seconds.

  • The output from the reactor is directed to an oil-water separator for 20 minutes to isolate the organic phase containing the product.

Broader Horizons: Non-TEMPO Oxidation Methods

While TEMPO-based methods are highly effective, a comprehensive guide would be incomplete without considering alternative oxidation protocols. These methods can be valuable when dealing with substrates that are sensitive to the conditions of TEMPO-mediated reactions or when specific laboratory reagents are more readily available.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C) to oxidize alcohols to ketones. It is known for its mild conditions and high yields. A significant drawback is the formation of the volatile and malodorous dimethyl sulfide as a byproduct.[8]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing alcohols to ketones at room temperature.[9][10] It is particularly useful for small-scale syntheses and for substrates with sensitive functional groups. However, the reagent is relatively expensive and can be explosive under certain conditions, limiting its large-scale applicability.[11]

Senior Application Scientist's Recommendation

The choice of oxidation method for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate is contingent upon the specific requirements of the researcher, including scale, cost, safety considerations, and available equipment.

  • For large-scale, cost-effective synthesis , the TEMPO/NaOCl (Anelli-Montanari) protocol remains a highly attractive option. Its rapid reaction times and the low cost of bleach make it a workhorse in industrial settings. However, careful process control is paramount to manage the exothermicity and minimize potential side reactions. The use of continuous flow reactors can further enhance the safety and scalability of this method.[7]

  • For syntheses where substrate integrity and purity are paramount , the TEMPO/NaClO₂ (Zhao-Pinnick) method is the superior choice. The reduced risk of chlorination often translates to higher isolated yields of purer product, simplifying downstream purification.[4][5] This makes it particularly well-suited for the preparation of high-value intermediates in pharmaceutical development.

  • For laboratories prioritizing green chemistry and inherent safety , the TEMPO/H₂O₂ system in a microchannel reactor represents the cutting edge.[3] While requiring specialized equipment, this method offers unparalleled safety and a minimal environmental footprint.

  • For small-scale and discovery chemistry applications , Dess-Martin periodinane offers convenience and high selectivity, albeit at a higher cost. The Swern oxidation is a reliable alternative, provided that the appropriate low-temperature equipment and ventilation are available to handle the malodorous byproduct.

Ultimately, the optimal method is the one that best aligns with the specific goals and constraints of your project. Careful consideration of the factors outlined in this guide will enable you to make an informed decision and achieve a successful and efficient synthesis of the valuable intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

References

Sources

Safety Operating Guide

Navigating the Disposal of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, a key building block in medicinal chemistry, requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.

Hazard Assessment: Understanding the Molecule

  • Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity, reactivity, and, in some cases, carcinogenicity.[1][2] They can be potent reducing agents and may react vigorously with oxidizing agents.[3]

  • Carbamate Group: Carbamates, while generally more stable, can be incompatible with strong acids and bases.[4]

  • Azetidine Ring: The strained four-membered ring may contribute to the molecule's reactivity under certain conditions.

Given these characteristics, this compound should be treated as a hazardous substance, requiring careful handling to prevent exposure and environmental release.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Strict adherence to proper PPE is non-negotiable when handling and disposing of this compound. The following table outlines the recommended PPE, drawing from general guidelines for handling hazardous laboratory chemicals.[5]

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential projectiles during handling and chemical treatment.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.Minimizes skin contact and absorption, which is a primary route of exposure.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.Reduces the risk of inhaling potentially harmful dust or vapors.[5]

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate risks.

For Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using non-sparking tools, carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.[7][8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Secure the area to prevent unauthorized entry.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[9]

Direct Disposal of Unused Product

For unused or surplus this compound:

  • Labeling: Ensure the original container is securely sealed and clearly labeled with the full chemical name and associated hazards.

  • Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials, particularly oxidizing agents.[8]

  • Licensed Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][10]

Chemical Inactivation: A Precautionary Approach

For larger quantities or in situations where direct disposal is not feasible, chemical inactivation can be considered. This process should only be performed by trained personnel in a controlled laboratory setting, following all safety precautions. The goal is to convert the hazardous hydrazine moiety into less reactive and toxic byproducts.[3][11]

Disclaimer: The following chemical inactivation protocol is a general guideline based on the reactivity of hydrazine derivatives. It must be adapted and validated for your specific laboratory conditions and in compliance with all institutional and regulatory requirements.

Workflow for Chemical Inactivation:

cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_solution Prepare a dilute aqueous solution of the compound (<5%) prep_hood->prep_solution add_oxidant Slowly add an oxidizing agent (e.g., dilute sodium hypochlorite solution) with stirring and cooling. prep_solution->add_oxidant Proceed with caution monitor_reaction Monitor for gas evolution and temperature changes. add_oxidant->monitor_reaction check_completion Test for complete destruction (e.g., using a hydrazine test kit). monitor_reaction->check_completion neutralize_ph Neutralize the resulting solution to a pH of ~7. check_completion->neutralize_ph Once complete dispose_waste Dispose of the neutralized solution as hazardous aqueous waste. neutralize_ph->dispose_waste

Caption: Workflow for the chemical inactivation of this compound.

Experimental Protocol for Chemical Inactivation:

  • Preparation: In a suitable reaction vessel equipped with a stirrer and placed in an ice bath, prepare a dilute aqueous solution of this compound (e.g., less than 5% w/v).

  • Oxidant Addition: While stirring and maintaining a low temperature, slowly add a dilute solution of an oxidizing agent, such as sodium hypochlorite (household bleach) or calcium hypochlorite.[11][12] The addition should be dropwise to control the reaction rate and temperature. Be aware that the reaction may produce nitrogen gas.

  • Monitoring: Monitor the reaction for any signs of uncontrolled exotherm or excessive gas evolution.

  • Completion Check: After the addition is complete, allow the mixture to stir for a sufficient period to ensure complete reaction. The absence of the hydrazine can be confirmed using commercially available test kits.

  • Neutralization: Once the destruction of the hydrazine is confirmed, neutralize the resulting solution to a pH of approximately 7 using a suitable acid or base.

  • Final Disposal: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal through a licensed contractor.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By understanding the inherent hazards of the molecule, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can mitigate risks and foster a culture of safety. Always consult your institution's specific safety guidelines and EHS department for guidance on hazardous waste management.

References

  • ChemicalBook. (2025). tert-Butyl carbazate - Safety Data Sheet.
  • Apollo Scientific. (2023). tert-Butyl carbazate Safety Data Sheet.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018).
  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Sigma-Aldrich. (2025). tert-Butyl carbazate SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). tert-Butyl carbazate SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). tert-Butyl carbazate SAFETY DATA SHEET.
  • Aaron Chemicals. (2025). tert-Butyl 2-(4-cyanobenzyl)hydrazinecarboxylate Safety Data Sheet.
  • CAMEO Chemicals. (n.d.). CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS.
  • Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • BenchChem. (n.d.). Essential Safety and Logistics for Handling Obtucarbamate A.
  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Cooling Tower Chemicals. (2009). CARBAMATE Material Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • National Center for Biotechnology Information. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine Monohydrate 99%.
  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine.
  • ResearchGate. (2025). Decompostion of Hydrazine in Aqueous Solutions.
  • LookChem. (n.d.). tert-butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate Safety Data Sheets(SDS).
  • U.S. Environmental Protection Agency. (n.d.). Hydrazine.
  • Organic Syntheses. (1964). Carbazic acid, tert-butyl ester.
  • National Center for Biotechnology Information. (2023). Hydrazine Toxicology - StatPearls.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.